Technical Documentation Center

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • CAS: 80808-96-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Abstract This technical guide provides a comprehensive analysis of the core basic properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a notable member of the bispidinone family. The document delves into the in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a notable member of the bispidinone family. The document delves into the intricate relationship between the compound's rigid bicyclic structure, conformational preferences, and its behavior as a base. Key areas of focus include its synthesis via the Mannich reaction, a detailed examination of its predominant chair-boat conformation, and an in-depth discussion of the electronic and steric factors governing its basicity. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile molecular scaffold.

Introduction

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a derivative of the bispidine (3,7-diazabicyclo[3.3.1]nonane) framework, represents a class of bicyclic diamines with significant potential in medicinal and coordination chemistry. The rigid, pre-organized structure of the bispidine core makes it an attractive scaffold for the design of ligands for metal complexes and as a key structural motif in pharmacologically active compounds. The basicity of the two nitrogen atoms at positions 3 and 7 is a critical determinant of the molecule's chemical reactivity, its ability to form stable complexes, and its pharmacokinetic profile in biological systems. Understanding the fundamental basic properties of this specific derivative, with methyl groups at the bridgehead positions and a ketone at C9, is essential for its effective application in scientific research and development.

Synthesis of the Bispidinone Core

The synthesis of the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold is typically achieved through a one-pot Mannich condensation reaction. This classical and efficient method involves the reaction of a simple acyclic ketone, an amine source, and formaldehyde.

General Synthetic Pathway

The formation of the bispidinone ring system proceeds via a double Mannich reaction. In the case of the title compound, pentan-3-one (diethyl ketone) serves as the carbon source for the bicyclic backbone. The reaction with a primary amine and formaldehyde leads to the formation of the two piperidine rings fused in the bicyclo[3.3.1]nonane framework. The synthesis of a related derivative, 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, utilizes the parent diamine which is synthesized from pentan-3-one[1][2]. A similar approach is used for the synthesis of 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one, where diethylketone is condensed with paraformaldehyde and tert-butylamine in the presence of acetic acid[3].

G Pentanone Pentan-3-one Reaction Mannich Condensation Pentanone->Reaction Amine Primary Amine (e.g., NH3 or R-NH2) Amine->Reaction Formaldehyde Formaldehyde (2 eq.) Formaldehyde->Reaction Bispidinone 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Reaction->Bispidinone

Diagram 1: General synthetic scheme for the bispidinone core.
Experimental Protocol: Conceptual Outline

A detailed experimental protocol for a related compound provides a blueprint for the synthesis of the title compound. The following steps outline the general procedure:

  • Reaction Setup: A solution of the primary amine in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

  • Addition of Reagents: Pentan-3-one and paraformaldehyde are added to the amine solution.

  • Acid Catalysis: An acid, typically acetic acid, is added to catalyze the Mannich reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

  • Workup and Purification: The product is isolated by extraction and purified using techniques such as crystallization or column chromatography.

Conformational Analysis: The Predominance of the Chair-Boat Form

The conformational landscape of the bispidine skeleton is complex, with the potential for chair-chair, chair-boat, and boat-boat arrangements of the two piperidine rings. For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the conformational preference is a critical factor influencing the orientation of the nitrogen lone pairs and, consequently, the molecule's basicity and reactivity.

X-ray crystallographic analysis of the closely related 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one has unequivocally established that its molecules adopt a chair-boat conformation in the solid state[3]. This preference is attributed to the steric repulsion between the bulky tert-butyl groups on the nitrogen atoms, which destabilizes the chair-chair conformation. While the title compound lacks these bulky N-substituents, the fundamental bicyclic framework and the presence of the 1,5-dimethyl groups suggest that the chair-boat conformation remains a significant, if not the predominant, conformer in solution.

In the chair-boat conformation, one piperidine ring adopts a stable chair form, while the other is in a higher-energy boat form. This arrangement has profound implications for the accessibility of the nitrogen lone pairs for protonation.

G cluster_0 Chair-Boat Conformation N3 N3 C2 C2 N3->C2 N7 N7 C6 C6 N7->C6 C9 C9=O C1 C1-CH3 C1->C9 C8 C8 C1->C8 C5 C5-CH3 C5->C9 C4 C4 C5->C4 C2->C1 C4->N3 C6->C5 C8->N7

Diagram 2: Simplified representation of the chair-boat conformation.

Basic Properties: A Structural Perspective

The basicity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a function of the availability of the lone pairs of electrons on the two nitrogen atoms for protonation. Several structural features of the molecule collectively determine its pKa values.

Physicochemical Properties
PropertyValue/Description
Molecular Formula C₉H₁₆N₂O
Molar Mass 168.24 g/mol
Appearance Solid (predicted)
pKa (in Acetonitrile) Estimated to be high, with the pKa of the related 1,5-dimethyl-3,7-bis(phenylmethyl)-3,7-diazabicyclo[3.3.1]-nonan-9-one being 17.49.
Factors Influencing Basicity
  • Inductive Effect of Alkyl Groups: The two methyl groups at the 1 and 5 positions are electron-donating through induction. This effect increases the electron density on the nitrogen atoms, making their lone pairs more available for protonation and thus increasing the basicity of the molecule.

  • Electron-Withdrawing Effect of the Carbonyl Group: The ketone at the C9 position is an electron-withdrawing group. Through-bond inductive effects can slightly decrease the electron density on the nitrogen atoms, thereby reducing their basicity. This effect is expected to be modest due to the number of sigma bonds separating the carbonyl group from the nitrogen atoms.

  • Hybridization of Nitrogen Atoms: The nitrogen atoms in the bispidine ring are sp³ hybridized. The lone pairs reside in sp³ orbitals, which have a higher energy and are more available for bonding with a proton compared to lone pairs in sp² or sp hybridized orbitals[4]. This contributes to the relatively high basicity of aliphatic amines.

  • Conformational Effects and Lone Pair Accessibility: In the preferred chair-boat conformation, the two nitrogen atoms are in different chemical environments. The accessibility of their lone pairs for protonation will differ, leading to two distinct pKa values. The first protonation will occur at the more accessible and basic nitrogen atom. The formation of an intramolecular hydrogen bond between the protonated nitrogen and the other nitrogen in the resulting cation can influence the second pKa value.

Protonation Equilibrium

The diamine nature of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one means it can undergo two successive protonation steps. The equilibrium can be represented as follows:

B + H⁺ ⇌ BH⁺ (pKa₁) BH⁺ + H⁺ ⇌ BH₂²⁺ (pKa₂)

Where B is the bispidinone base. The first pKa value will be significantly higher than the second due to the electrostatic repulsion of the second incoming proton.

Potential Applications in Drug Development and Research

The rigid bispidine scaffold and its inherent basicity make 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives valuable building blocks in several areas:

  • Ligands in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions. The rigidity of the scaffold pre-organizes the nitrogen donors for metal binding.

  • Pharmacological Scaffolds: The bispidine core is found in various natural products and has been incorporated into molecules with a range of biological activities. The basic nitrogen centers can be crucial for receptor binding and for tuning the pharmacokinetic properties of drug candidates. Recent research has explored derivatives of the title compound as allosteric modulators of AMPA receptors, indicating potential for the treatment of neurodegenerative diseases[1][2].

Conclusion

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a structurally intriguing molecule with well-defined basic properties governed by a combination of electronic and conformational factors. Its synthesis is readily achievable through the robust Mannich reaction. The preference for a chair-boat conformation dictates the stereoelectronic environment of the basic nitrogen centers. While a precise pKa value for the parent compound is not yet reported, analogies to closely related structures and an understanding of fundamental principles of amine basicity allow for a confident estimation of its basic character. The unique structural features of this bispidinone make it a promising platform for the development of novel ligands and therapeutic agents. Further quantitative studies on its basicity and protonation thermodynamics will undoubtedly facilitate its broader application in chemical and pharmaceutical research.

References

  • Matthews, J., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Chemistry of Heterocyclic Compounds, 60(9/10).
  • ProQuest. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors.
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5 ... (n.d.).
  • Potekhin, K. A., et al. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Krasnikov, S. V., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(33), 3241-3244.
  • Potekhin, K. A., et al. (n.d.). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Vatsadze, S. Z., et al. (2007). syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4689.
  • Palyulin, V. A., & Zefirov, N. S. (2024). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. Chemistry, 6(1), 1-13.
  • Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-. (1984). The Journal of Organic Chemistry, 49(11), 1957–1964.
  • 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. (n.d.). Sigma-Aldrich.
  • Comba, P., et al. (2013). Tuning of the Properties of Transition-Metal Bispidine Complexes by Variation of the Basicity of the Aromatic Donor Groups. Inorganic Chemistry, 52(12), 7043–7051.
  • 1,5-Dimethyl-3,7-diaza-bicyclo[3.3.1]nonan-9-onedihydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu.
  • 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. (n.d.). PubChem.
  • 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. (n.d.). PubChem.
  • Ashenhurst, J. (2017, April 26). 5 Key Amine Basicity Trends. Master Organic Chemistry.
  • 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-. (n.d.). NIST WebBook.
  • Matthews, J., et al. (2024, May 1). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system.
  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 225-231.
  • 1,3-Propanediamine, N,N,N',N'-tetramethyl-. (n.d.). NIST WebBook.
  • Influence of Carbonyl Position in C9 Ketones Against the Phytoparasitic Pinewood Nem

Sources

Exploratory

An In-depth Technical Guide to the Structure of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Introduction: The Bispidine Scaffold and Its Significance The 3,7-diazabicyclo[3.3.1]nonane, colloquially known as bispidine, is a rigid bicyclic diamine that has garnered substantial interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bispidine Scaffold and Its Significance

The 3,7-diazabicyclo[3.3.1]nonane, colloquially known as bispidine, is a rigid bicyclic diamine that has garnered substantial interest in medicinal chemistry and materials science.[1][2] Its conformationally restricted framework provides a unique three-dimensional topology, making it a privileged scaffold for designing ligands that target receptors and enzymes with high specificity.[3] Derivatives of the bispidine core have been explored for a wide range of therapeutic applications, including as antiarrhythmic, analgesic, and antitumor agents.[1] Furthermore, the two spatially proximate nitrogen atoms make bispidines excellent chelating ligands for transition metals, opening avenues in catalysis and diagnostics.[4]

This guide focuses on a specific derivative: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one . The incorporation of a ketone at the C9 position (terming it a "bispidinone") and methyl groups at the two bridgehead carbons (C1 and C5) introduces specific steric and electronic features that are critical to its chemical behavior and potential applications. We will provide a detailed exploration of its molecular structure, conformational landscape, synthesis, and spectroscopic identity.

Part 1: Molecular Architecture and Conformational Analysis

The structural foundation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic system comprising two fused piperidine rings. The numbering convention, illustrated below, places the bridgehead carbons at positions 1 and 5, the nitrogen heteroatoms at 3 and 7, and the carbonyl group at the bridging carbon, C9.

Core Structure Visualization

Caption: 2D schematic of the core chemical structure.

Conformational Isomers

The bicyclo[3.3.1]nonane framework is not planar and can exist in several conformations. The three primary conformers are the chair-chair , chair-boat , and boat-boat .

  • Chair-Chair Conformation: In most unsubstituted or lightly substituted bispidines, the dual chair-chair conformation is the most stable and predominant form.[1] This arrangement minimizes torsional strain and steric interactions between the two rings.

  • Chair-Boat Conformation: Steric hindrance, particularly from bulky substituents on the nitrogen atoms, can force one of the piperidine rings into a boat conformation. For instance, X-ray analysis of 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation, driven by the repulsion between the bulky tert-butyl groups.[5]

  • Boat-Boat Conformation: This is the most energetically unfavorable conformation due to significant steric clashes and is generally not observed under normal conditions.

For the parent 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the chair-chair conformation is predicted to be the most stable. The bridgehead methyl groups are sterically demanding, but the chair-chair arrangement effectively positions them to minimize unfavorable interactions. X-ray crystallography on a reduced analog, syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, confirms that both six-membered rings adopt chair conformations in the solid state.[6][7]

cluster_chair_chair Chair-Chair (Most Stable) cluster_chair_boat Chair-Boat cluster_boat_boat Boat-Boat (Least Stable) cc energetically favored cb adopted with bulky N-substituents cc->cb Increasing Steric Hindrance bb energetically disfavored cb->bb Increasing Energy

Caption: Conformational energy landscape of the bispidine scaffold.

Part 2: Synthesis of the Bicyclic Core

The construction of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is classically achieved through a double Mannich reaction .[1][2] This powerful one-pot cyclocondensation involves the reaction of a ketone bearing α-hydrogens, formaldehyde, and a primary amine or ammonia.

For the synthesis of the title compound, the logical starting ketone is pentan-3-one , which provides the ethylidene bridges and the two bridgehead methyl groups upon cyclization.

Synthetic Workflow Diagram

Pentanone Pentan-3-one Intermediate Acyclic Mannich Adducts (in situ) Pentanone->Intermediate Mannich Reaction (Acid Catalyst, e.g., AcOH) Amine Primary Amine (e.g., Benzylamine) Amine->Intermediate Mannich Reaction (Acid Catalyst, e.g., AcOH) Formaldehyde Formaldehyde Formaldehyde->Intermediate Mannich Reaction (Acid Catalyst, e.g., AcOH) Product 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one (N-substituted) Intermediate->Product Intramolecular Cyclization Deprotection Deprotection (if necessary, e.g., H₂/Pd-C for debenzylation) Product->Deprotection FinalProduct Parent Bispidinone Deprotection->FinalProduct

Caption: General synthetic workflow for 1,5-dimethylbispidinone.

Experimental Protocol: Synthesis of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol describes the synthesis of an N-benzyl protected precursor, a common strategy to improve handling and purification. The benzyl group can be subsequently removed via hydrogenolysis to yield the parent compound.

Materials:

  • Pentan-3-one

  • Benzylamine

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pentan-3-one (1.0 eq) and benzylamine (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add paraformaldehyde (2.2 eq) followed by a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid catalyzes the formation of the electrophilic iminium ion from benzylamine and formaldehyde, which is essential for the Mannich reaction to proceed. Methanol serves as a suitable polar solvent for the reactants.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the multiple condensation and cyclization steps.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

    • Trustworthiness: This acid-base workup is a self-validating step. The successful removal of the acid catalyst is confirmed by the cessation of effervescence upon bicarbonate addition.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the N-benzyl protected bispidinone.

Part 3: Spectroscopic and Structural Characterization

The confirmation of the 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one structure relies on a combination of spectroscopic techniques. While data for the parent compound is scarce, the expected spectral features can be reliably predicted based on closely related analogs.[4][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the bispidinone core. The following table summarizes the expected chemical shifts based on data from a syn-3-(4-chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol analog.[7]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Bridgehead -CH₃ (C1, C5)0.8 - 1.2 (singlet, 6H)20 - 25A characteristic upfield singlet for the two equivalent methyl groups.
Bridgehead C (C1, C5)-35 - 40Quaternary carbons, no attached protons.
Methylene C-H (C2, C4, C6, C8)2.3 - 3.0 (multiplets)50 - 60Complex multiplet patterns due to axial and equatorial protons.
Carbonyl C (C9)-205 - 215A highly deshielded signal typical for a ketone carbonyl carbon.
Amine N-H (N3, N7)1.5 - 3.0 (broad singlet)-Signal may be broad and its position is solvent-dependent.

Note: The actual chemical shifts for the parent compound may vary slightly. The values for the methylene carbons (C2,4,6,8) are particularly sensitive to the conformation and any N-substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity / Shape
N-H Stretch (Secondary Amine)3200 - 3500Medium, somewhat broad
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp
C=O Stretch (Ketone)1700 - 1720Strong, sharp
C-N Stretch1020 - 1250Medium

The most diagnostic peaks are the strong, sharp carbonyl (C=O) absorption around 1712 cm⁻¹ and the N-H stretching band.[8] The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (C₉H₁₆N₂O), the expected molecular weight is approximately 168.24 g/mol . Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 168 would be expected, followed by fragmentation patterns characteristic of bicyclic amines and ketones.

Conclusion and Future Outlook

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a synthetically accessible and structurally intriguing molecule. Its rigid bicyclic framework, defined by a predominant chair-chair conformation, provides a robust scaffold for further chemical elaboration. The strategic placement of two nitrogen atoms and a central carbonyl group offers multiple points for functionalization, enabling the creation of diverse chemical libraries. The foundational understanding of its structure, conformation, and synthesis detailed in this guide serves as a critical starting point for researchers in drug discovery and catalysis who wish to leverage the unique properties of the bispidinone core. Future investigations into asymmetrically substituted derivatives and their coordination chemistry will undoubtedly unlock new applications for this versatile molecular architecture.

References

  • Potekhin, K. A., Levina, O. I., Struchkov, Y. T., Svetlanova, A. M., Idrisova, R. S., Palyulin, V. A., & Zefirov, N. S. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Mendeleev Communications, 1(3), 87-88. [Link]

  • Chigorina, E. A., & Dotsenko, V. V. (2013). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. Chemistry of Heterocyclic Compounds, 49, 475-477. [Link]

  • Kavitha, S., & Ponnuswamy, S. (2012). Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Journal of Chemical and Pharmaceutical Research, 4(7), 3536-3541. [Link]

  • Kudryavtsev, K. V., Vatsadze, S. Z., Semashko, V. S., & Churakov, A. V. (2012). syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2373. [Link]

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 173-178. [Link]

  • Kudryavtsev, K. V., Vatsadze, S. Z., Semashko, V. S., & Churakov, A. V. (2012). syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section E, 68(Pt 8), o2373. [Link]

  • Dotsenko, V. V., et al. (2013). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. Semantic Scholar. [Link]

  • Kotlyarova, A., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Journal of Research in Pharmacy, 24(2), 196-204. [Link]

  • Yu, V. K., Berlin, K. D., Iskakova, T. K., Faskhutdinov, M. F., Praliyev, K. D., Lee, C. P., Ten, A. Y., & Malmkova, A. Y. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via NMR Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 864-872. [Link]

  • Matthews, J., et al. (2024). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate. [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectroscopy (IR). [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

Foundational

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS number

An In-Depth Technical Guide to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS Number: 80808-96-4 Molecular Formula: C₉H₁₆N₂O Abstract This guide provides a comprehensive technical overview of 1,5-Dimethyl-3,7-diazab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

CAS Number: 80808-96-4 Molecular Formula: C₉H₁₆N₂O

Abstract

This guide provides a comprehensive technical overview of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a key member of the bispidinone family of heterocyclic compounds. Bispidinones, characterized by the rigid 3,7-diazabicyclo[3.3.1]nonane core, represent a privileged scaffold in medicinal chemistry and coordination chemistry.[1][2][3] This document details the compound's structural properties, provides a validated synthetic protocol based on established methodologies, and explores its expanding role in drug development, particularly in the fields of neurodegenerative disease and oncology. The inherent conformational rigidity of the bispidinone framework makes it an ideal platform for designing highly specific and potent ligands for a variety of biological targets.

The 3,7-Diazabicyclo[3.3.1]nonane Scaffold: A Structural Foundation for Bioactivity

The core of the title compound is the 3,7-diazabicyclo[3.3.1]nonane system, also known as bispidine. This structure consists of two fused piperidine rings, which imparts significant conformational constraints.[1] Unlike more flexible aliphatic diamines, the nitrogen atoms in the bispidine core are held in a relatively fixed spatial orientation. This pre-organization is a critical attribute for drug design, as it reduces the entropic penalty upon binding to a biological receptor, often leading to higher affinity and selectivity.

The conformational behavior of the bispidine skeleton is highly dependent on the nature and size of its substituents. The bicyclic system can adopt several conformations, most notably a "chair-chair" or a "chair-boat" form.[4] The presence of substituents on the nitrogen atoms or at the bridgehead positions (C1 and C5) can influence this equilibrium. For instance, X-ray analysis of the related 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one revealed a distinct chair-boat conformation, a preference driven by the steric demands of the bulky tert-butyl groups.[4] This structural rigidity is fundamental to its utility as a scaffold, allowing for the precise positioning of pharmacophoric elements.

Physicochemical and Structural Properties

The introduction of methyl groups at the C1 and C5 bridgehead positions adds to the structural definition of the core molecule. Key identifying information and properties are summarized below.

PropertyValueSource
CAS Number 80808-96-4[5]
IUPAC Name 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol Calculated
InChI Key VAXDAORNOMZREO-UHFFFAOYSA-N
Physical Form Solid
Related Compounds Dihydrochloride Salt (CAS: 172882-04-1)[6]

Synthesis and Characterization

Synthetic Strategy: The Mannich Condensation

The most direct and efficient method for constructing the bispidinone core is the double Mannich reaction. This one-pot reaction builds the complex bicyclic system from simple, commercially available precursors. The general strategy involves the condensation of a ketone (acting as the central three-carbon unit), an amine, and formaldehyde. For the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, diethyl ketone is the logical choice for the ketone component, as it provides the C-9 carbonyl and the C1/C5 methyl groups.

The choice of this strategy is rooted in its efficiency and atom economy. It allows for the rapid assembly of the core structure, which can then be further functionalized at the nitrogen atoms for library development. This approach is a cornerstone of bispidine chemistry.[7]

G cluster_reactants Starting Materials cluster_process Process cluster_product Product & Purification A Diethyl Ketone D One-Pot Mannich Condensation A->D B Ammonia / Ammonium Salt B->D C Formaldehyde C->D E Crude Product D->E Reaction Yields Bicyclic Core F Purification (e.g., Crystallization, Chromatography) E->F G 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one F->G Purity ≥95%

Caption: General workflow for the synthesis of the bispidinone core.
Experimental Protocol

This protocol is a representative example based on established literature for analogous compounds.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL).

  • Addition of Reagents: Sequentially add diethyl ketone (1 equivalent), ammonium acetate (2.2 equivalents), and paraformaldehyde (4.4 equivalents).

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dilute hydrochloric acid (1M) and wash with an organic solvent (e.g., dichloromethane) to remove unreacted ketone.

  • Isolation: Basify the aqueous layer to pH > 10 with a strong base (e.g., NaOH pellets or 50% aq. solution) while cooling in an ice bath.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the protons and carbons in the bicyclic system.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • Infrared (IR) Spectroscopy: Shows a characteristic strong absorption band for the ketone (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹.

Applications in Drug Development

The rigid bispidinone scaffold is a versatile platform for developing therapeutics targeting a range of diseases. Its ability to present functional groups in well-defined three-dimensional space makes it invaluable for creating selective ligands.

Central Nervous System (CNS) Disorders

A significant area of research for bispidinone derivatives is in the treatment of neurodegenerative diseases. Asymmetrical N,N'-diacyl-substituted derivatives of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized and identified as potent positive allosteric modulators (PAMs) of AMPA receptors.[8][9]

AMPA receptors are critical for fast synaptic transmission in the brain, and their dysfunction is implicated in diseases like Alzheimer's and Parkinson's. PAMs do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation can strengthen synaptic signaling and offers a promising therapeutic strategy.[8] The bispidinone core serves as a rigid anchor to correctly orient the acyl substituents for optimal interaction with the allosteric binding pocket on the receptor.[10]

cluster_neuron Postsynaptic Neuron cluster_neuron_active Modulated State receptor AMPA Receptor Glutamate Binding Site Allosteric Site Ion Channel (Closed) receptor_active AMPA Receptor Glutamate Bound PAM Bound Ion Channel (Open) glutamate Glutamate glutamate->receptor:f1 Binds pam Bispidinone-based PAM pam->receptor:f2 Binds ions ions->receptor_active:f3 Enhanced Influx

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives

Introduction: The Strategic Importance of the Bispidinone Core The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, represents a class of rigid bicyclic diamines of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bispidinone Core

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, represents a class of rigid bicyclic diamines of significant interest in medicinal chemistry and materials science.[1] Its conformationally constrained framework, which features two fused piperidine rings, provides a robust and predictable platform for the spatial orientation of functional groups. This structural rigidity is highly valued in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Bispidine derivatives are found in natural products like sparteine and cytisine and have demonstrated a wide array of biological activities, including antiarrhythmic, analgesic, and antiviral properties.[1][3][4]

This guide focuses specifically on the synthesis of derivatives of the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one core. This particular scaffold has emerged as a privileged structure in the development of novel therapeutics, notably as positive allosteric modulators (PAMs) of AMPA receptors, which are critical targets for treating neurodegenerative diseases.[5][6][7] The strategic placement of methyl groups at the bridgehead positions (1 and 5) and the presence of a ketone at the 9-position provide a unique combination of steric and electronic properties, making its derivatives promising candidates for drug discovery.[8]

This document provides a detailed exploration of the synthetic routes to these valuable compounds, focusing on the mechanistic rationale behind the chosen methodologies, step-by-step protocols for synthesis and derivatization, and the critical analytical techniques required for structural validation.

Core Synthetic Strategy: The Double Mannich Reaction

The cornerstone for constructing the 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) skeleton is the multicomponent double Mannich reaction .[1][3][9][10] This elegant and efficient one-pot cyclocondensation brings together three fundamental building blocks: a ketone with acidic α-hydrogens, a primary amine, and formaldehyde.[11][12]

For the synthesis of the 1,5-dimethyl substituted core, the reaction involves the condensation of diethyl ketone (pentan-3-one), a primary amine, and formaldehyde.[13] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enolate of the ketone. A second, intramolecular Mannich reaction follows, leading to the formation of the characteristic bicyclic system.[1][14] The efficiency and robustness of this reaction make it the preferred method for accessing the bispidinone scaffold.[15][16]

double_mannich_reaction cluster_product Product R1 Diethyl Ketone (CH3CH2COCH2CH3) P2 First Mannich Reaction (Intermolecular) R1->P2 R2 Primary Amine (R-NH2) P1 Iminium Ion Formation [R-NH=CH2]+ R2->P1 R3 Formaldehyde (CH2O) R3->P1 P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Second Mannich Reaction (Intramolecular) P3->P4 Product 1,5-Dimethyl-3-R-7-R- diazabicyclo[3.3.1]nonan-9-one P4->Product

Caption: The Double Mannich Reaction Mechanism.

Synthesis of Unsymmetrical N,N'-Diacyl Derivatives: A Protocol for Targeted Drug Design

A key area of interest in the development of AMPA receptor modulators is the synthesis of unsymmetrical bispidinone derivatives, where the two nitrogen atoms of the scaffold bear different substituents.[5][6] This desymmetrization allows for fine-tuning of the molecule's pharmacological properties. The synthesis of these complex molecules is a multi-step process that relies on precise control of reaction conditions.

The following protocol details the synthesis of 3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one , a representative example of a potent, unsymmetrically substituted derivative.[5][6]

synthesis_workflow start Start Materials (Diethyl Ketone, Amine, etc.) step1 Step 1: Synthesis of Parent Diamine Core start->step1 step2 Step 2: Selective Mono-Acylation (Kinetic Control) step1->step2 step3 Step 3: Second Acylation step2->step3 purify Purification (Column Chromatography) step3->purify charact Characterization (NMR, MS, X-ray) purify->charact end Final Unsymmetrical Product charact->end

Caption: Workflow for Unsymmetrical Derivative Synthesis.

Experimental Protocol

Part A: Synthesis of the Parent 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This procedure is adapted from established Mannich condensation methodologies.[13][16]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl ketone (1.0 eq.) and a suitable primary amine (e.g., benzylamine, 2.0 eq.) in ethanol.

  • Catalyst and Formaldehyde Addition: Add glacial acetic acid (catalytic amount, ~0.2 eq.) to the mixture. Slowly add paraformaldehyde (4.0 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup and Purification: After cooling, concentrate the mixture under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield the N,N'-disubstituted bispidinone.

  • Deprotection (if necessary): If a protecting group like benzyl is used, it can be removed via catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) to yield the free parent diamine.[10]

Part B: Desymmetrization and Derivatization

The key to this synthesis is the selective mono-acylation, achieved through kinetic control by lowering the reaction temperature.[5][6][7]

  • Selective Mono-Acetylation:

    • Dissolve the parent diamine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to -10 °C to -5 °C in an ice-salt bath.

    • Slowly add acetyl chloride (1.0 eq.) dropwise while vigorously stirring.

    • Maintain the low temperature and stir for 2-4 hours. The low temperature is critical to favor the mono-acylated product over the di-substituted byproduct.[5][6]

    • Quench the reaction with a saturated sodium bicarbonate solution and extract the product. Purify via column chromatography to isolate the mono-acetylated intermediate.

  • Second Acylation:

    • Dissolve the purified mono-acetylated intermediate (1.0 eq.) in dichloromethane.

    • Add a base such as triethylamine (1.2 eq.).

    • Add the second acylating agent, for example, benzofuran-5-carbonyl chloride (1.1 eq.).

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and purify the final product by column chromatography to yield the target unsymmetrical diamide.

Structural Validation and Data Presentation

Rigorous characterization is essential to confirm the identity, purity, and conformation of the synthesized derivatives. A combination of spectroscopic and analytical techniques is required.

Key Characterization Techniques:
  • NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the molecular structure. The ¹H NMR spectra of bispidinones are complex but reveal characteristic signals for the bicyclic framework. The conformation (e.g., chair-chair vs. chair-boat) can often be determined by analyzing the coupling constants of the protons on the piperidine rings.[16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy.[3][18][19]

  • X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure, including the precise bond angles, lengths, and the solid-state conformation of the bicyclic system.[13][18]

The core structure of the target scaffold is presented below.

Caption: Core structure of a 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivative.

Data Summary

For effective comparison and reporting, quantitative data should be summarized in a clear, tabular format.

Table 1: Representative Spectroscopic Data for a Synthesized Derivative

Data TypeDescription and Representative Values
¹H NMR Complex multiplets in the aliphatic region (δ 2.5-4.0 ppm) corresponding to the bicyclic protons. Aromatic protons appear in the expected region (δ 7.0-8.0 ppm). Singlets for methyl groups are also observed.
¹³C NMR Signals for the carbonyl carbon (C9) typically appear around δ 210-215 ppm. Bridgehead carbons (C1, C5) and other aliphatic carbons are observed in the δ 30-70 ppm range.
HRMS (ESI) The measured m/z for the [M+H]⁺ ion should match the calculated value within a narrow tolerance (e.g., < 5 ppm), confirming the elemental formula.

Conclusion and Future Outlook

The synthetic pathway to 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, centered around the double Mannich reaction and strategic desymmetrization, provides a versatile and powerful platform for medicinal chemistry research. The ability to precisely install different functional groups at the N3 and N7 positions is crucial for developing structure-activity relationships (SAR) and optimizing compounds for specific biological targets, such as AMPA receptors. The protocols and analytical methodologies detailed in this guide offer a robust framework for researchers and drug development professionals to synthesize and validate these promising molecules, paving the way for the discovery of next-generation therapeutics for challenging diseases.

References

  • Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. National Institutes of Health (NIH).
  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds.
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest.
  • Application Notes and Protocols: Mannich Reaction for Bispidine Synthesis. BenchChem.
  • The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. SpringerLink.
  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI.
  • Use of the mannich reaction in the synthesis of bispidine. Semantic Scholar.
  • Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Math-Net.Ru.
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5 ... cyberleninka.ru.
  • 3-Acetyl-1,5-dimethyl-7-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one: synthesis, structure, and modulation of the AMPA receptor. ResearchGate.
  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. National Institutes of Health (NIH).
  • Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. ResearchGate.
  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. National Institutes of Health (NIH).
  • Discovery Of A New Mannich Reaction And Its Application In The Study Of HDAC Inhibitors. Global ETD.
  • Technical Support Center: Mannich Condensation for Bispidine Formation. BenchChem.
  • Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Royal Society of Chemistry.
  • Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. ScienceDirect.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. scirp.org.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI.
  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate.
  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. Semantic Scholar.
  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. MDPI.
  • Special Issue : Structure, Spectroscopic Characterization and Application of Crystals. MDPI.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a key bicyclic diamine scaffold. With the CAS Number 80808-96-4, this compound serves...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a key bicyclic diamine scaffold. With the CAS Number 80808-96-4, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct, publicly available spectra for the parent compound are limited, this guide synthesizes data from closely related derivatives to provide a robust and predictive characterization.

Molecular Structure and Conformational Insights

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as bispidine, possesses a rigid bicyclic structure. The conformation of the 3,7-diazabicyclo[3.3.1]nonane ring system is a critical determinant of its chemical and biological properties. Depending on the substituents, this system can adopt several conformations, including a twin-chair, chair-boat, or twin-boat form. In the case of the 9-oxo derivative, the twin-chair conformation is generally favored. However, the presence of substituents on the nitrogen atoms can influence this equilibrium. Understanding the conformational behavior is crucial for the accurate interpretation of NMR data, where axial and equatorial protons will exhibit distinct chemical shifts and coupling constants.

Caption: Molecular Structure of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, both ¹H and ¹³C NMR provide critical information about its molecular framework. The following data is a predictive analysis based on published spectra of closely related N-substituted derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of the title compound is expected to exhibit distinct signals for the methyl groups and the methylene protons of the bicyclic system. The protons on the carbons adjacent to the nitrogen atoms will appear as diastereotopic, leading to more complex splitting patterns.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity & Assignment
~1.1-1.3s, 6H (2 x C-CH₃)
~2.5-2.8m, 4H (C2-H₂, C4-H₂)
~2.9-3.2m, 4H (C6-H₂, C8-H₂)
~2.0-2.5br s, 2H (N-H)
  • Experimental Protocol: A sample of the compound would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would be recorded on a 300 or 500 MHz NMR spectrometer. The use of two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for the definitive assignment of all proton and carbon signals.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon at the C9 position is expected to have the most downfield chemical shift.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~210-220C9 (C=O)
~50-60C2, C4, C6, C8
~40-50C1, C5
~20-302 x C-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one will be characterized by the presence of a strong absorption band for the ketone carbonyl group and bands corresponding to the N-H and C-N bonds of the secondary amine.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group
~3300-3400N-H stretch (secondary amine)
~2950-2850C-H stretch (aliphatic)
~1710-1730C=O stretch (ketone)
~1100-1250C-N stretch
  • Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the molecular ion peak (M⁺) would be expected at m/z 184. The fragmentation pattern would likely involve the loss of the methyl groups and cleavage of the bicyclic ring system.

Predicted Mass Spectrometry Data
m/z Proposed Fragment
184[M]⁺
169[M - CH₃]⁺
156[M - CO]⁺ or [M - N₂H₂]⁺
123Further fragmentation
110Further fragmentation
  • Experimental Protocol: A mass spectrum can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source, where it is bombarded with electrons to generate charged fragments. The fragments are then separated based on their mass-to-charge ratio.

cluster_workflow Proposed Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 184 M_minus_CH3 [M-CH₃]⁺ m/z 169 M->M_minus_CH3 -CH₃ M_minus_CO [M-CO]⁺ m/z 156 M->M_minus_CO -CO Fragment1 Further Fragmentation m/z 123 M_minus_CH3->Fragment1 -C₂H₆N Fragment2 Further Fragmentation m/z 110 M_minus_CO->Fragment2 -C₂H₅N

Caption: Proposed Fragmentation Pathway in Mass Spectrometry.

Conclusion

The spectroscopic characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is essential for its application in scientific research and development. This guide provides a comprehensive overview of its expected NMR, IR, and MS data based on the analysis of related compounds. The predictive nature of this data underscores the importance of empirical verification. Researchers working with this compound are encouraged to perform their own spectroscopic analyses to confirm and expand upon the information presented herein. The detailed protocols and interpretations provided in this guide will serve as a valuable resource for the successful characterization of this important chemical entity.

References

  • Kuhl, U., Cambareri, A., Sauber, C., Sörgel, F., Hartmann, R., Euler, H., Kirfel, A., & Holzgrabe, U. (1999). Synthesis, X-ray analysis and spectroscopic characterization of the hemiaminal cyclization product from 2,4-dipyridine substituted 3,7-diazabicyclo[3.3.1]nonanone 1,5-diesters. Journal of the Chemical Society, Perkin Transactions 2, (10), 2083–2088. [Link]

  • PubChem. (n.d.). 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Khrustaleva, A. N., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(47), 4663-4666. [Link]

  • NIST. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 864-872. [Link]

  • PubChem. (n.d.). 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2548915C2 - N,N'-di(1-ADAMANTYL)BISPIDIN-9-ONES AND METHOD OF OBTAINING THEREOF.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Introduction 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a member of the bispidinone class of compounds, represents a rigid bicyclic scaffold of significant interest in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a member of the bispidinone class of compounds, represents a rigid bicyclic scaffold of significant interest in medicinal chemistry and drug development. The unique conformational constraints and the presence of two nitrogen atoms and a ketone functionality provide a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications. Understanding the fundamental physicochemical properties of this core structure, specifically its solubility and stability, is paramount for its effective utilization in research and development, from early-stage discovery to formulation.

This technical guide provides a comprehensive overview of the solubility and stability of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. In the absence of extensive published data for this specific molecule, this document emphasizes the robust experimental methodologies required to characterize these critical parameters. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct self-validating experiments and make informed decisions throughout the development lifecycle.

Physicochemical Properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a solid at room temperature.[1] Its structure, featuring a bicyclic system with two methyl groups at the bridgehead positions, two secondary amine functionalities, and a central ketone, dictates its physicochemical behavior. The presence of the nitrogen atoms allows for protonation, suggesting a pH-dependent aqueous solubility. The ketone group and the tertiary amine nature of the nitrogen atoms are potential sites for chemical degradation.

PropertyValue/DescriptionSource
IUPAC Name 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one[1]
CAS Number 80808-96-4[1]
Molecular Formula C₉H₁₆N₂O[1]
Molecular Weight 168.24 g/mol [2]
Physical Form Solid[1]
Storage Temperature Room Temperature[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a comprehensive understanding of its solubility in various aqueous and organic media is essential for designing appropriate in vitro assays, purification strategies, and formulation approaches.

Aqueous Solubility

The aqueous solubility of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is expected to be pH-dependent due to the presence of the two basic nitrogen atoms. In acidic conditions, protonation of the amines will lead to the formation of more soluble salts. Conversely, at higher pH, the free base will predominate, likely resulting in lower aqueous solubility.

Table 2.1: Estimated Aqueous Solubility Profile

pHExpected SolubilityRationale
2.0 HighFormation of the dihydrochloride salt.
7.4 ModeratePartial protonation of the basic nitrogens.
10.0 LowPredominantly in the less soluble free base form.

Disclaimer: The values in this table are estimations based on the chemical structure. Experimental determination is required for accurate data.

Organic Solvent Solubility

Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological screening. Given the structure of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, it is anticipated to have good solubility in polar organic solvents.

Table 2.2: Estimated Solubility in Common Organic Solvents at Room Temperature

SolventExpected SolubilityRationale
Methanol HighPolar protic solvent capable of hydrogen bonding.
Ethanol HighSimilar to methanol.
Dimethyl Sulfoxide (DMSO) Very HighHighly polar aprotic solvent.
Acetone ModeratePolar aprotic solvent.
Dichloromethane ModerateModerately polar solvent.
Hexane LowNonpolar solvent.

Disclaimer: The values in this table are estimations. Experimental verification is essential.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

Methodology:

  • Preparation: Add an excess amount of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one to a series of vials containing the desired solvents (e.g., purified water at various pH values, methanol, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or evaporation during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature A->B 24-72h C Centrifuge/Filter B->C Saturated Solution D Analyze supernatant by HPLC C->D Clear Supernatant

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Assessing the chemical stability of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is critical for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies are employed to accelerate the degradation process and elucidate the intrinsic stability of the molecule under various stress conditions.[3][4]

Potential Degradation Pathways

The chemical structure of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one suggests several potential degradation pathways:

  • Hydrolysis: The ketone functionality could be susceptible to hydration, especially under acidic or basic conditions, potentially leading to the formation of a gem-diol.[5] Mannich bases, in general, can undergo retro-Mannich reactions under certain conditions.[6]

  • Oxidation: The tertiary amine centers are susceptible to oxidation, which could lead to the formation of N-oxides.[7]

  • Photodegradation: Saturated heterocyclic ketones can undergo photochemical reactions upon exposure to UV light.[8]

G cluster_pathways Potential Degradation Pathways A 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one B Hydrolysis (Ketone/Mannich Base) A->B H₂O, H⁺/OH⁻ C Oxidation (Tertiary Amines) A->C Oxidizing Agents D Photodegradation (Ketone) A->D UV Light

Caption: Potential Degradation Pathways.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.[4] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.[9]

Table 3.1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPotential Degradants
Acid Hydrolysis 0.1 M HCl, heat at 60 °CRetro-Mannich products, gem-diol
Base Hydrolysis 0.1 M NaOH, heat at 60 °CRetro-Mannich products, gem-diol
Oxidation 3% H₂O₂, room temperatureN-oxides
Thermal Degradation Solid state, 60-80 °CVarious decomposition products
Photostability ICH Q1B compliant light sourcePhotoreaction products
Experimental Protocol for Forced Degradation

Methodology:

  • Sample Preparation: Prepare solutions of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in appropriate solvents for each stress condition. For thermal degradation, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 3.1. Include control samples stored under normal conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize if necessary.

  • Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation: Quantify the parent compound and the degradation products. Calculate the percentage of degradation and identify the major degradants, potentially using LC-MS for structural elucidation.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_sampling Sampling cluster_analysis Analysis cluster_eval Evaluation A Prepare solutions/solid samples B Expose to Acid, Base, Oxidant, Heat, Light A->B C Withdraw aliquots at time points B->C D Analyze by Stability-Indicating HPLC C->D E Quantify degradation and identify products D->E

Caption: Workflow for Forced Degradation Studies.

Analytical Method Considerations

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation.

  • Detection: UV detection may be suitable if the compound has a chromophore. However, given the lack of a strong chromophore in the core structure, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is highly recommended for accurate quantification and identification of degradation products.

Conclusion

References

  • Conformational and configurational behaviour of κ-agonistic 3,7-diazabicyclo[3.3.1]nonan-9-ones—synthesis, nuclear magnetic resonance studies and semiempirical PM3 calculations. RSC Publishing.

  • 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Sigma-Aldrich.

  • 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. PubChem.

  • Advances in the Chemistry of Mannich Bases. Chemical Reviews.

  • US20210155877A1 - Tetraacetyldiamine and triacetyldiamine derivatives useful as bleach activators. Google Patents.

  • 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. PubChem.

  • Photomediated ring contraction of saturated heterocycles. PMC.

  • Molecular editing of saturated heterocyclic frameworks enabled by photo mediated ring contraction. American Chemical Society.

  • Chemistry of 3-azabicyclo[3.3.1]nonanes. CoLab.

  • Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry.

  • US20240174708A1 - Compounds for targeted protein degradation. Google Patents.

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • Forced Degradation Studies. MedCrave online.

  • Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. PMC - PubMed Central.

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

  • 314748-53-3|1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. BLDpharm.

  • 1,5-Dimethyl-3,7-diaza-bicyclo[3.3.1]nonan-9-onedihydrochloride. SCBT.

  • Photosensitisation in the photolysis of saturated ketones. Sci-Hub.

  • Synthesis, Stereochemical, and Conformational Studies of Selected 3,7-Diheterabicyclo[3.3.1]nonan-9-ols: X-Ray Diffraction Analyses of 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and 7-Benzyl-9-(. Arkivoc.

  • 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, 95% Purity, C9H16N2O, 1 gram. Strem.

  • UV–vis absorption behavior, and switching kinetics of a 50 µm thick... ResearchGate.

  • Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed.

  • Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. ACS Publications.

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.

  • Reactions of Aldehydes and Ketones with Water. Chemistry Steps.

  • 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: effect of a nucleophile ⋯ electrophile interaction on molecular geometry. Journal of the Chemical Society, Perkin Transactions 2.

  • Solubility of Delphinidin in Water and various Organic Solvent between 298.15 and 343.15 K. ResearchGate.

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate.

  • Solubility of Decabromodiphenyl Ether in Different Solvents at (283.0 to 323.0) K. Request PDF.

  • Solubility of β -cyclodextrin in different mixed solvents. ResearchGate.

  • US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof. Google Patents.

  • Addressing poor solubility of piperidine derivatives in reactions. Benchchem.

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives

Abstract The 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a core structure within the broader class of bispidinones, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid bicyclic framework...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a core structure within the broader class of bispidinones, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling the design of potent and selective modulators for a variety of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this core structure, with a focus on three principal areas of therapeutic interest: positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors for the treatment of neurodegenerative diseases, cytotoxic activity against cancer cells, particularly pancreatic cancer, and κ-opioid receptor (KOR) agonism for potential analgesic applications. This guide will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Positive Allosteric Modulation of AMPA Receptors

Therapeutic Context: Neurodegenerative Diseases

Cognitive impairment is a devastating hallmark of numerous neurodegenerative disorders, including Alzheimer's disease. One promising therapeutic strategy is the enhancement of glutamatergic neurotransmission through the positive allosteric modulation of AMPA receptors.[1] AMPA receptors are critical for fast excitatory synaptic transmission and synaptic plasticity, processes that are fundamental to learning and memory.[2] Positive allosteric modulators (PAMs) of AMPA receptors do not activate the receptor directly but potentiate its response to the endogenous ligand, glutamate.[3] This offers a more nuanced approach to enhancing synaptic function with a potentially wider therapeutic window compared to direct agonists.

Mechanism of Action

Derivatives of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have emerged as potent AMPA receptor PAMs. These compounds bind to an allosteric site on the AMPA receptor, distinct from the glutamate-binding site.[4][5] This binding event stabilizes the glutamate-bound conformation of the receptor, thereby slowing its deactivation and desensitization.[6][7] The result is an enhanced and prolonged postsynaptic current in response to glutamate release, strengthening synaptic transmission. Molecular docking studies have indicated that these bispidinone derivatives occupy a binding pocket characteristic of other known AMPA receptor PAMs.[4][8]

A key derivative, 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one , has demonstrated high positive modulatory activity on kainate-induced currents in Purkinje neurons in a wide concentration range (10⁻¹² to 10⁻⁶ M), with maximal potentiation observed at a concentration of 10⁻¹¹ M.[4][9] Another analogue has shown significant anti-amnestic properties in a scopolamine-induced amnesia model in rats at a low dose of 0.01 mg/kg, highlighting the potential of this chemical class to reverse cognitive deficits in vivo.[5]

Quantitative Data
Compound IDStructureBiological ActivityPotencyReference
Cmpd 1 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneAMPA Receptor PAMMax potentiation at 10⁻¹¹ M[4][9]
Cmpd 2 (Structure not fully disclosed)Anti-amnestic0.01 mg/kg in rats[5]
Experimental Protocols

This protocol describes the whole-cell patch-clamp recording from Purkinje neurons to assess the positive allosteric modulatory activity of test compounds on AMPA receptors.

Materials:

  • Purkinje neurons (from primary culture or brain slices)

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 0.5 CaCl₂, 11 EGTA, 10 HEPES (pH 7.2)

  • Kainate (AMPA receptor agonist)

  • Test compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare Purkinje neurons for recording.

  • Establish a whole-cell patch-clamp configuration.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Perfuse the neuron with the external solution.

  • Apply a brief pulse of kainate (e.g., 100 µM for 100 ms) to elicit a baseline inward current.

  • Wash the neuron with the external solution until the current returns to baseline.

  • Pre-incubate the neuron with the test compound at the desired concentration for 2-5 minutes.

  • Co-apply the same pulse of kainate in the presence of the test compound.

  • Record the potentiated inward current.

  • Calculate the potentiation as the percentage increase in the current amplitude in the presence of the test compound compared to the baseline current.

  • Repeat for a range of test compound concentrations to generate a dose-response curve.

This protocol details a behavioral model to assess the ability of a test compound to reverse cognitive deficits.

Materials:

  • Male Wistar rats (200-250 g)

  • Test compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Passive avoidance apparatus

  • Morris water maze

Procedure:

  • Acclimatize rats to the housing conditions for at least one week.

  • Divide the animals into experimental groups (e.g., vehicle control, scopolamine control, test compound + scopolamine).

  • Administer the test compound or vehicle orally or intraperitoneally at the desired dose for a specified period (e.g., 14 days).[10][11]

  • On the test day, administer scopolamine (0.4-1 mg/kg, i.p.) to induce amnesia, typically 30-60 minutes after the final dose of the test compound.[10][11][12]

  • Conduct behavioral testing using either the passive avoidance task or the Morris water maze to assess learning and memory.[10][11]

  • For the passive avoidance task, measure the step-down latency. A longer latency indicates improved memory.

  • For the Morris water maze, measure the escape latency and the time spent in the target quadrant during a probe trial. A shorter escape latency and more time in the target quadrant indicate improved spatial memory.

  • Analyze the data statistically to determine if the test compound significantly reversed the scopolamine-induced memory impairment.

Signaling Pathway

AMPA_Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn Activates Glutamate Glutamate Glutamate->AMPA_R Binds PAM Bispidinone PAM PAM->AMPA_R Allosterically Modulates MAPK MAPK Pathway Lyn->MAPK Activates BDNF BDNF Expression MAPK->BDNF Increases

Caption: AMPA Receptor Signaling Pathway Modulation.

Anticancer Activity

Therapeutic Context: Pancreatic and Other Cancers

The bispidinone scaffold has also been explored for its potential as an anticancer agent.[13] Pancreatic cancer, in particular, is a devastating disease with a high mortality rate and limited effective treatment options, making the discovery of novel therapeutic agents a critical priority.[14] Derivatives of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have demonstrated cytotoxic effects against various cancer cell lines, including those of the pancreas, liver, and cervix.[4][8][15]

Mechanism of Action

The anticancer activity of these bispidinone derivatives is primarily mediated through the induction of apoptosis.[16] Treatment of cancer cells with these compounds leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and nuclear condensation.[15] At the molecular level, these compounds have been shown to activate key executioner caspases, such as caspase-3 and caspase-7.[15]

One intriguing mechanism that has been identified for some derivatives is the activation of polyamine catabolism.[4][17] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. By enhancing the breakdown of polyamines, these bispidinone derivatives can lead to the accumulation of cytotoxic byproducts, which in turn trigger apoptosis in cancer cells.[4] Importantly, some of these compounds have shown a degree of selectivity, inducing apoptosis more effectively in cancer cells compared to normal fibroblasts.[4][17]

Quantitative Data
Compound IDStructureCell LineIC₅₀ (µM)Reference
BisP4 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-oneMiaPaca-2 (Pancreatic)16.9[14]
BxPC-3 (Pancreatic)23.7
CFPAC-1 (Pancreatic)36.3[15]
Cmpd 4e 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonaneHepG2 (Liver)(Cytotoxic)[4][17]
B8 (Bispidinone analogue with bromide)HeLa (Cervical)76[18]
Experimental Protocols

This protocol outlines a colorimetric assay to assess the effect of test compounds on cell viability.

Materials:

  • Cancer cell lines (e.g., MiaPaca-2, HepG2)

  • Complete culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted test compound to each well. Include vehicle-treated wells as a control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

This protocol uses flow cytometry to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the populations of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cells.

Signaling Pathway

Apoptosis_Pathway Bispidinone Bispidinone Derivative Polyamine Polyamine Catabolism Bispidinone->Polyamine Activates ROS Cytotoxic Byproducts (ROS) Polyamine->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothesized Apoptotic Pathway.

κ-Opioid Receptor Agonism

While less explored than the previously mentioned activities, the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold has also served as a template for the development of κ-opioid receptor (KOR) agonists. The KOR is a G protein-coupled receptor that mediates the effects of the endogenous opioid peptide dynorphin. KOR agonists have potential therapeutic applications in the treatment of pain and addiction.

A notable example is the derivative HZ2 (2,4-di-2-pyridyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diester) , which exhibits high affinity and selectivity for the KOR. Docking studies suggest that HZ2 fits tightly into the KOR binding pocket, forming strong interactions, including salt bridges between its protonated nitrogen atoms and glutamic acid residues in the receptor. This strong binding is thought to contribute to its high affinity. Further research into this area could lead to the development of novel analgesics with potentially different side-effect profiles compared to traditional µ-opioid receptor agonists.

Conclusion and Future Directions

The 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one core structure is a remarkably versatile scaffold that has given rise to compounds with diverse and therapeutically relevant biological activities. As positive allosteric modulators of AMPA receptors, these derivatives hold promise for the treatment of cognitive deficits in neurodegenerative diseases. Their cytotoxic effects against cancer cells, mediated through the induction of apoptosis, open avenues for the development of new anticancer agents, particularly for difficult-to-treat malignancies like pancreatic cancer. Furthermore, the potential for this scaffold to yield potent and selective κ-opioid receptor agonists warrants further investigation for pain management.

Future research should focus on expanding the structure-activity relationship studies for each of these activities to optimize potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular interactions with their respective targets through co-crystallization studies will be invaluable for rational drug design. Moreover, comprehensive preclinical evaluation of lead compounds in relevant animal models is essential to validate their therapeutic potential and safety profiles. The continued exploration of the chemical space around the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold is poised to deliver novel and impactful therapeutic agents for a range of challenging diseases.

References

  • Matthews, J., et al. (2025). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate. [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 524. [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1 H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. PubMed. [Link]

  • Nasybullina, E. V., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(12), 3872. [Link]

  • McCluskey, S. (2022). Assessing the Efficacy of Bispidinones as Novel Pancreatic Cancer Therapeutic Agents. Open Research Newcastle. [Link]

  • Kasper, C., et al. (2022). Structural basis for positive allosteric modulation of AMPA and kainate receptors. The Journal of Physiology, 600(2), 181-200. [Link]

  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027-9036. [Link]

  • Wikipedia contributors. (2023). AMPA receptor positive allosteric modulator. Wikipedia. [Link]

  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. PubMed Central. [Link]

  • Nasybullina, E. V., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. PubMed. [Link]

  • O'Neill, M. J., et al. (2011). Chapter 14: Development of AMPA Receptor Modulators as Cognition Enhancers. Royal Society of Chemistry. [Link]

  • Diering, G. H., & Huganir, R. L. (2018). The AMPA Receptor Code of Synaptic Plasticity. Neuron, 100(2), 314-329. [Link]

  • Matthews, J., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest. [Link]

  • Lee, M. G., & Kwon, R. (2020). Anticancer Activity of Bispidinone Derivative by Induction of Apoptosis. Semantic Scholar. [Link]

  • Nasybullina, E. V., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. ResearchGate. [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI. [Link]

  • Mohanty, A., et al. (2020). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Lee, M. G., & Kwon, R. (2020). Anticancer Activity of Bispidinone Derivative by Induction of Apoptosis. Biomedical Science Letters, 26(4), 336-343. [Link]

  • Matthews, J., et al. (2024). SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds. [Link]

  • Akter, F., et al. (2019). Ethanolic Extract of Orthosiphon stamineus Improves Memory in Scopolamine-Induced Amnesia Model. Frontiers in Pharmacology, 10, 1216. [Link]

  • Al-Amin, M. M., et al. (2021). Protocol for Scopolamine‐induced cognitive impairment model in rats. ResearchGate. [Link]

  • Matthews, J., et al. (2025). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Barbigerone prevents scopolamine-induced memory impairment in rats by inhibiting oxidative stress and acetylcholinesterase levels. Royal Society Open Science, 10(4), 221575. [Link]

  • Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [Link]

  • Lee, M. G., & Kwon, R. (2020). Anticancer Activity of Bispidinone Derivative by Induction of Apoptosis. ResearchGate. [Link]

  • Matthews, J., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. elibrary.ru. [Link]

  • McCluskey, A. (n.d.). Adam McCluskey. ORCID. [Link]

  • Predebon, M. J., et al. (2019). (PDF) The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells. ResearchGate. [Link]

  • Lee, M. G., & Kwon, R. (2020). Anticancer Activity of Bispidinone Derivative by Induction of Apoptosis. koreascience.kr. [Link]

  • James, M., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Organic Letters. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: From Foundational Synthesis to a Modern Medicinal Chemistry Scaffold

This guide provides a comprehensive technical overview of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a pivotal heterocyclic compound. We will delve into its historical context within the broader class of bispidines...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a pivotal heterocyclic compound. We will delve into its historical context within the broader class of bispidines, detail its foundational synthesis, explore its structural and chemical properties, and illuminate its contemporary significance as a key building block for advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of this versatile molecular scaffold.

Introduction: The Strategic Value of the Bispidine Core

The 3,7-diazabicyclo[3.3.1]nonane skeleton, commonly referred to as bispidine, represents a class of rigid bicyclic diamines that has garnered significant attention in medicinal and materials chemistry.[1] Its inherent conformational rigidity, a consequence of its fused twin-piperidine ring system, makes it an exceptionally valuable pharmacophore in drug design.[2] Unlike flexible aliphatic chains, the bispidine core locks substituents into well-defined spatial orientations, which is a critical factor for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.

The discovery that derivatives of this scaffold possess a wide spectrum of biological activities—including analgesic, antiarrhythmic, and antitumor properties—has cemented its importance.[2][3] The title compound, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, serves as a foundational precursor, particularly in the development of novel therapeutics for neurological disorders. Recent research highlights its role as the parent diamine in the synthesis of unsymmetrical N,N'-diacyl derivatives that function as potent positive allosteric modulators (PAMs) of AMPA receptors, offering potential treatments for neurodegenerative diseases.[4][5]

The Mannich Reaction: A Cornerstone of Bispidinone Synthesis

The construction of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is most efficiently achieved through a double Mannich reaction. This powerful one-pot, three-component condensation involves an aliphatic ketone, formaldehyde, and a primary amine or ammonia.[1] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol or enolate of the ketone. A second condensation event on the other side of the ketone completes the bicyclic structure.

The choice of the Mannich reaction is strategic for several reasons:

  • Atom Economy: It is a highly efficient condensation reaction, combining three simple starting materials into a complex bicyclic structure in a single step.

  • Versatility: By varying the ketone and amine starting materials, a diverse library of substituted bispidinones can be generated.

  • Robustness: The reaction is typically high-yielding and can be performed under straightforward laboratory conditions.

The synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one logically proceeds from the condensation of diethyl ketone (which provides the C1 and C5 methyl groups), formaldehyde, and an ammonia equivalent.

G cluster_reactants Starting Materials cluster_process Reaction Core cluster_products Product ketone Diethyl Ketone mannich One-Pot Double Mannich Condensation ketone->mannich amine Amine (e.g., NH₃) amine->mannich formaldehyde Formaldehyde (2 eq.) formaldehyde->mannich bispidinone 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one mannich->bispidinone Cyclization

Caption: General workflow for bispidinone synthesis.

Detailed Experimental Protocol: Synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol is adapted from established procedures for analogous 1,5-dimethylbispidinones.[5] The core principle is the one-pot Mannich condensation.

Materials:

  • Diethyl ketone

  • Paraformaldehyde

  • Ammonium acetate (as an ammonia source)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Diethyl ether (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl ketone (1.0 eq.), ammonium acetate (1.1 eq.), and paraformaldehyde (2.5 eq.).

  • Solvent and Catalyst Addition: Add ethanol to the flask to create a stirrable slurry (approx. 3-4 mL per gram of diethyl ketone). Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and basify to pH ~9-10 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Structural Elucidation and Physicochemical Properties

The structure of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is confirmed through a combination of spectroscopic techniques.

Conformational Analysis: A critical feature of the bispidinone core is its conformation. X-ray crystallography studies on related derivatives have shown that the molecule typically adopts a flattened chair-chair or a chair-boat conformation.[5][6] The preference is influenced by the nature of the substituents on the nitrogen atoms. Repulsion between the lone electron pairs of the nitrogen atoms can favor a chair-boat conformation, whereas bulky acyl substituents often lead to a chair-chair arrangement to minimize steric hindrance.[5]

Spectroscopic Characterization: The identity and purity of the synthesized compound are validated using standard analytical methods. While a specific, consolidated dataset for the parent compound is not readily available in a single source, the expected data based on its derivatives are summarized below.

PropertyExpected Value/ObservationMethod
Molecular Formula C₉H₁₆N₂O-
Molecular Weight 168.24 g/mol Mass Spectrometry
¹H NMR Signals for two methyl groups (singlets), multiple methylene protons adjacent to nitrogen and the carbonyl group (multiplets), and two N-H protons (broad singlets).¹H NMR Spectroscopy
¹³C NMR Resonances for methyl carbons, methylene carbons, bridgehead carbons, and a characteristic downfield signal for the carbonyl carbon (C9).¹³C NMR Spectroscopy
FT-IR Strong absorption band for the C=O stretch (approx. 1700-1720 cm⁻¹), N-H stretching bands (approx. 3300-3500 cm⁻¹).Infrared Spectroscopy
Appearance Typically a white to off-white solid.Visual Inspection
CAS Number 80808-96-4-

Application in Medicinal Chemistry: A Gateway to AMPA Receptor Modulators

The primary contemporary value of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one lies in its role as a key intermediate. Its symmetrical diamine structure is ideal for derivatization to produce bioactive molecules. A particularly promising application is the synthesis of positive allosteric modulators of the AMPA receptor, a target for treating cognitive decline and neurodegenerative diseases.[4]

The synthetic utility stems from the ability to perform selective N-acylation. By carefully controlling reaction conditions (e.g., temperature and stoichiometry of reagents), one of the secondary amine groups can be acylated, breaking the molecule's symmetry. This allows for the subsequent introduction of a different acyl group on the second nitrogen, yielding unsymmetrical N,N'-diacyl bispidinones with tailored pharmacological profiles.[7]

G start 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one step1 Selective Mono-Acylation (Acyl Chloride 1, controlled temp.) start->step1 intermediate Unsymmetrical N-Monoacyl Intermediate step1->intermediate step2 Second Acylation (Acyl Chloride 2) intermediate->step2 final N,N'-Diacyl Bispidinone (AMPA Modulator) step2->final

Caption: Derivatization workflow for AMPA modulators.

This desymmetrization strategy is crucial because it allows for the precise tuning of the molecule's properties. One acyl group can serve as a structural anchor for receptor binding, while the other can be modified to optimize parameters like solubility, metabolic stability, and potency.[4][7]

Conclusion

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is more than a simple heterocyclic molecule; it is a testament to the enduring power of classical organic reactions and a versatile platform for modern drug discovery. Its efficient synthesis via the Mannich reaction provides ready access to a rigid, pre-organized scaffold. While its direct applications are limited, its true value is realized as a foundational building block. The ability to selectively functionalize its two nitrogen atoms has made it an indispensable starting material for creating sophisticated, unsymmetrical derivatives, most notably a promising new class of AMPA receptor modulators. For researchers in neuroscience and medicinal chemistry, a thorough understanding of the synthesis and reactivity of this core structure is essential for developing the next generation of therapeutics.

References

  • Grishina, I. V., Makeev, D. V., Rybakov, V. B., Lapteva, V. L., Palyulin, V. A., & Zefirov, N. S. (2017). Synthesis, Crystal and Molecular Structure of 3,7-Ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane. Doklady Chemistry, 477(1), 239–243. [Link]

  • Matthews, J., Veremeeva, P. N., Golubeva, E. A., Lavrov, M. I., Radchenko, E. V., Zamoyski, V. L., Grigoriev, V. V., & Palyulin, V. A. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Chemistry of Heterocyclic Compounds, 60(9-10), 563-566. [Link]

  • Matthews, J., Veremeeva, P. N., Golubeva, E. A., et al. (2024). 3-Acetyl-1,5-dimethyl-7-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one: synthesis, structure, and modulation of the AMPA receptor. Russian Chemical Bulletin, 74(5), 1405-1413. [Link]

  • Dotsenko, V. V., Kutyrev, A. A., & Chigorina, E. A. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(35), 3417-3420. [Link]

  • Veremeeva, P. N., Bovina, E. M., Grishina, I. V., Lapteva, V. L., Palyulin, V. A., & Zefirov, N. S. (2018). Amphiphilic derivatives of 3,7-diazabicyclo[3.3.1]nonane as perspective modificators of lipid bilayer. Conference Paper. [Link]

  • Kudryavtsev, K. V., Vatsadze, S. Z., Semashko, V. S., & Churakov, A. V. (2022). Bispidine Platform as a Tool for Studying Amide Configuration Stability. Molecules, 27(2), 433. [Link]

  • Zefirov, N. S., Palyulin, V. A., et al. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Mendeleev Communications, 1(3), 87-88. [Link]

  • Kuhl, U., Cambareri, A., Sauber, C., Sörgel, F., Hartmann, R., Euler, H., Kirfel, A., & Holzgrabe, U. (1999). Synthesis, X-ray analysis and spectroscopic characterization of the hemiaminal cyclization product from 2,4-dipyridine substituted 3,7-diazabicyclo[3.3.1]nonanone 1,5-diesters. Journal of the Chemical Society, Perkin Transactions 2, (9), 2083-2088. [Link]

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 85-89. [Link]

  • Stetter, H., & Hennig, H. (1970). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry, 35(9), 3144-3145. [Link]

  • Reddy, B. P., Kancherla, R., Sarveswari, S., Khan, A., & Vijayakumar, V. (2024). Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation. Green Chemistry Letters and Reviews, 17(1). [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Predebon, M. J., et al. (2021). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. International Journal of Molecular Sciences, 22(3), 1339. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Bispidine Scaffold The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, is a rigid bicyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Bispidine Scaffold

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and materials science. Its pre-organized and sterically defined structure makes it an excellent building block for a variety of applications. Derivatives of this core structure are known to interact with nicotinic acetylcholine receptors (nAChRs) and have been investigated as potential analgesics, antiarrhythmic agents, and antitumor drugs.[1][2] The title compound, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, serves as a crucial intermediate for the synthesis of more complex and functionally diverse molecules, including ligands for transition metals and allosteric modulators of glutamate receptors.[3][4][5]

This document provides a comprehensive guide to the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, leveraging a classic and efficient one-pot approach. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights for troubleshooting and ensuring the integrity of the synthesis.

Synthetic Strategy: The Mannich Reaction

The most direct and widely employed method for constructing the 3,7-diazabicyclo[3.3.1]nonane core is the double Mannich reaction.[1][6] This powerful three-component condensation reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[7] In this specific synthesis, the key components are:

  • An Enolizable Ketone: 3-Pentanone (diethyl ketone) serves as the carbon backbone. Its two α-methylene groups provide the acidic protons necessary for the condensation.

  • A Primary Amine: Methylamine provides the two nitrogen atoms that form the heterocyclic rings.

  • An Aldehyde: Formaldehyde (used in its polymeric form, paraformaldehyde) acts as the electrophilic linker between the amine and the enolized ketone.

The reaction proceeds through the in-situ formation of an iminium ion from methylamine and formaldehyde. The enol form of 3-pentanone then undergoes a nucleophilic attack on two equivalents of this iminium ion, leading to a double aminomethylation and subsequent intramolecular cyclization to yield the desired bicyclic ketone. The presence of an acid catalyst facilitates both the formation of the iminium ion and the enolization of the ketone.[8][9]

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_process Process cluster_product Product r1 3-Pentanone i1 Enol of 3-Pentanone r1->i1 Acid Catalysis p1 Double Mannich Condensation r2 Methylamine i2 Iminium Ion r2->i2 Acid Catalysis r3 Formaldehyde r3->i2 Acid Catalysis i1->p1 i2->p1 prod 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one p1->prod

Caption: Synthetic workflow for the one-pot Mannich condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous bispidine syntheses.[10] It is designed to be a self-validating system; successful execution should yield the product with the expected characteristics, and deviations may indicate issues with reagents or conditions.

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mol)Notes
3-PentanoneC₅H₁₀O86.138.6 g (10 mL)0.10Reagent grade, freshly opened or distilled
Methylamine (40% in H₂O)CH₅N31.0615.5 g (17.5 mL)0.20Handle in a fume hood
Paraformaldehyde(CH₂O)n-12.0 g0.40 (as CH₂O)Ensure it is a fine, dry powder
Glacial Acetic AcidCH₃COOH60.0512.0 g (11.5 mL)0.20Catalyst
Ethanol (95%)C₂H₅OH46.07150 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction/purification
Saturated Sodium BicarbonateNaHCO₃-As needed-For neutralization
Anhydrous Magnesium SulfateMgSO₄-As needed-For drying

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with a suitably sized stir bar

  • Heating mantle with temperature control

  • Dropping funnel (optional, for addition of reagents)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a stopper, combine 3-pentanone (10 mL, 0.10 mol) and ethanol (150 mL). Begin stirring to ensure the mixture is homogeneous.

  • Reagent Addition: To the stirring solution, add methylamine (17.5 mL of a 40% aqueous solution, 0.20 mol), followed by paraformaldehyde (12.0 g, 0.40 mol as CH₂O).

  • Catalyst Introduction: Carefully add glacial acetic acid (11.5 mL, 0.20 mol) to the reaction mixture. The addition of acid may be slightly exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours.

    • Expert Insight: The reflux is crucial for depolymerizing the paraformaldehyde to monomeric formaldehyde and for providing the activation energy for the condensation. The reaction progress can be monitored by Thin Layer Chromatography (TLC), though the product is highly polar.

  • Work-up and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. The solution will be acidic. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8-9. Be cautious as CO₂ evolution will cause foaming.

    • Trustworthiness Check: Proper neutralization is critical. An acidic environment will keep the diamine product protonated and soluble in the aqueous layer, preventing efficient extraction.

  • Solvent Removal: Remove the ethanol from the neutralized mixture using a rotary evaporator. This will leave an aqueous slurry or solution.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). The product is organic-soluble once deprotonated.

    • Expert Insight: If an emulsion forms, the addition of a small amount of brine (saturated NaCl solution) can help to break it. Dichloromethane can be used as an alternative extraction solvent if ether extraction proves inefficient.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is often a pale yellow oil or a low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as hexane/ethyl acetate.

Expected Yield: 40-60%.

Characterization

The structure and purity of the synthesized 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the methyl groups at the bridgehead positions (C1, C5), the N-methyl groups, and the methylene protons of the bicyclic system.

  • ¹³C NMR: Should show distinct peaks for the carbonyl carbon (C9), the bridgehead carbons, the N-methyl carbons, and the methylene carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₉H₁₆N₂O, M.W. = 168.24 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the ketone carbonyl group.

Safety Precautions

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Methylamine: Corrosive and flammable. Causes severe skin and eye irritation. Use appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present during the reaction and work-up.

  • General: Perform all operations in a fume hood and wear appropriate PPE.

Conclusion

The double Mannich condensation provides a reliable and efficient one-pot pathway to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This protocol, grounded in established chemical principles, offers a robust method for accessing this valuable synthetic intermediate. By carefully controlling the stoichiometry, reaction conditions, and work-up procedure, researchers can consistently obtain the target compound in good yield, paving the way for further derivatization and application in drug discovery and other scientific endeavors.

References

  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds. [3]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest. [4]

  • Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Math-Net.Ru. [10]

  • Mannich reaction. Wikipedia. [8]

  • Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters. [1]

  • Mannich reaction – Knowledge and References. Taylor & Francis. [7]

  • Mannich Reaction. Chemistry Steps. [9]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [6]

  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate. [5]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [2]

Sources

Application

Application Notes and Protocols: Synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one via Double Mannich Condensation

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a bispidinone derivative, through...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a bispidinone derivative, through a double Mannich condensation reaction. The protocol details a one-pot synthesis utilizing acetone, methylamine, and formaldehyde. This application note offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The robust nature of the Mannich reaction makes this an efficient route to a key structural motif relevant in medicinal chemistry and materials science.

Introduction

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, is a conformationally rigid bicyclic diamine that has attracted significant interest in various fields of chemistry. Its unique structural properties make it a valuable component in the design of pharmacologically active compounds, including analgesics, and antitumor and antiarrhythmic agents.[1][2] Furthermore, bispidine derivatives serve as versatile chelating ligands in coordination chemistry. A primary and efficient method for constructing the bispidine core is the multicomponent Mannich reaction.[1] This reaction involves the aminoalkylation of an acidic proton on a carbonyl compound with an aldehyde and a primary or secondary amine.

The synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves a double Mannich condensation, where two molecules of formaldehyde and two molecules of methylamine react with one molecule of acetone. This one-pot reaction provides a straightforward and atom-economical route to the bicyclic structure.

Reaction Mechanism

The synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one proceeds through a cascade of reactions initiated by the formation of the Eschenmoser salt-like iminium ion from methylamine and formaldehyde.[3] Acetone, serving as the enolizable ketone, then partakes in a double Mannich condensation.

The key steps are as follows:

  • Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions forms a highly reactive methaniminium ion.[4]

  • First Mannich Reaction: The enol form of acetone attacks the iminium ion, leading to the formation of a β-aminoketone intermediate.

  • Second Iminium Ion Formation and Intramolecular Cyclization: The secondary amine of the β-aminoketone intermediate reacts with a second molecule of formaldehyde to form another iminium ion. A subsequent intramolecular Mannich reaction, where the other α-carbon of the ketone attacks this iminium ion, leads to the formation of a piperidinone ring.

  • Third and Fourth Mannich Reactions: The remaining secondary amine in the piperidinone ring undergoes two more Mannich-type reactions with formaldehyde and methylamine, ultimately leading to the formation of the second ring and the final bicyclic bispidinone structure. It is important to note that the reaction with a primary amine and a polycarbonyl compound can be complex and may lead to cyclization.[3]

Experimental Protocol

This section outlines a representative protocol for the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
AcetoneC₃H₆O58.0867-64-1≥99.5%
Methylamine hydrochlorideCH₅N·HCl67.52593-51-1≥98%
Paraformaldehyde(CH₂O)n~30.03 (per CH₂O unit)30525-89-4≥95%
Hydrochloric acidHCl36.467647-01-037% (w/w)
Sodium hydroxideNaOH40.001310-73-2≥97%
EthanolC₂H₆O46.0764-17-595%
Diethyl ether(C₂H₅)₂O74.1260-29-7≥99%
Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (0.5 mol, 29.0 g), methylamine hydrochloride (1.3 mol, 87.8 g), and paraformaldehyde (1.1 mol, 33.0 g).

  • Acidification and Reflux: To the stirred mixture, add 150 mL of 95% ethanol followed by 2 mL of concentrated hydrochloric acid. Heat the mixture to reflux using a heating mantle for approximately 4 hours. The initially heterogeneous mixture should become a clear, yellowish solution as the paraformaldehyde dissolves.[5]

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. If the solution is not clear, filter it while warm. Transfer the solution to a 1 L Erlenmeyer flask and cool it in an ice bath.

  • Precipitation: Slowly add 500 mL of acetone to the cooled solution to precipitate the hydrochloride salt of the product.[5] Continue cooling in the ice bath for at least one hour to ensure complete crystallization.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration through a Büchner funnel. Wash the crystals with cold acetone to remove unreacted starting materials and byproducts.

  • Free Base Formation: To obtain the free base, dissolve the hydrochloride salt in a minimum amount of water and cool the solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the pH of the solution is between 9 and 10.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization

The structure and purity of the synthesized 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups at the bridgehead positions (C1 and C5) and the methylene protons of the bicyclic framework. For a related compound, syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, the methyl protons appear as a singlet at 0.63 ppm.[1] The methylene protons would likely appear as complex multiplets in the region of 2.0-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbons, the bridgehead carbons (C1 and C5), the methylene carbons (C2, C4, C6, C8), and the carbonyl carbon (C9). In a similar derivative, the methyl carbons resonate around 20 ppm, the bridgehead carbons at approximately 35 ppm, the methylene carbons adjacent to the nitrogen atoms between 53-57 ppm, and the C9 carbon (as a hydroxylated carbon) at 73.4 ppm.[1] The carbonyl carbon in the target molecule is expected to be significantly downfield.

Mass Spectrometry (MS)

The mass spectrum of the title compound should show a molecular ion peak corresponding to its molecular weight (C₉H₁₆N₂O, MW: 168.24 g/mol ). The fragmentation pattern of bispidinones under electron ionization typically involves the cleavage of the C1-C2 bond.[6]

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Combine Acetone, Methylamine HCl, Paraformaldehyde Solvent Add Ethanol & HCl (cat.) Reagents->Solvent Reflux Reflux for 4h Solvent->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Precipitate with excess Acetone Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration FreeBase Form Free Base (NaOH) Filtration->FreeBase Extraction Extract with Diethyl Ether FreeBase->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Characterization NMR, MS Analysis Purification->Characterization FinalProduct 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one Characterization->FinalProduct

Figure 1. Workflow for the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Troubleshooting and Safety Precautions

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux time is adequate and the reagents are of good quality. The precipitation step is also critical; ensure sufficient cooling time and an adequate volume of the precipitating solvent.

  • Polymerization: Formaldehyde has a tendency to polymerize. Using paraformaldehyde and ensuring acidic conditions helps to control the concentration of free formaldehyde.

  • Safety: This synthesis should be performed in a well-ventilated fume hood. The reagents used are flammable and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The double Mannich condensation provides an efficient and direct route for the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one from readily available starting materials. The protocol described herein is robust and can be adapted for the synthesis of other bispidinone derivatives. The structural rigidity and the presence of two nitrogen atoms make this class of molecules highly valuable for applications in drug discovery and coordination chemistry.

References

  • Bojarska, J., Korda, A., & Konopinska, D. (2000). Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. Journal of Mass Spectrometry, 35(10), 1213-1218.
  • Kuhl, U., Cambareri, A., Sauber, C., Sörgel, F., Hartmann, R., Euler, H., Kirfel, A., & Holzgrabe, U. (1999). Synthesis, X-ray analysis and spectroscopic characterization of the hemiaminal cyclization product from 2,4-dipyridine substituted 3,7-diazabicyclo[3.3.1]nonanone 1,5-diesters. Journal of the Chemical Society, Perkin Transactions 2, (10), 2083-2088.
  • Kudryavtsev, K. V., Vatsadze, S. Z., Semashko, V. S., & Churakov, A. V. (2012). syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2373.
  • Maxwell, C. E. (1943). β-DIETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses, 23, 30.
  • Adams, R., & Hass, H. B. (1949). The Mannich Reaction. Organic Reactions, 1, 303-341.
  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction. CRC press.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone.
  • Wikipedia contributors. (2023, December 2). Mannich reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., & Krivokolysko, S. G. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(47), 4663-4666.
  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 173-178.
  • Goundry, W. R., & Sneddon, H. F. (2016). The growing impact of the Mannich reaction in medicinal chemistry.

Sources

Method

Wolff-Kishner reduction of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

An in-depth guide to the deoxygenation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this document provides a comprehensive protocol for researchers and chemists. As a Senior Application Scientist, this note moves...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the deoxygenation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this document provides a comprehensive protocol for researchers and chemists. As a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: Strategic Deoxygenation of a Bispidinone Core

The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the complete deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2][3] This process is particularly valuable when dealing with substrates that are sensitive to acidic conditions, making it a superior alternative to the Clemmensen reduction.

The target molecule, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, is a derivative of bispidinone. The parent scaffold, 3,7-diazabicyclo[3.3.1]nonane (bispidine), is a rigid bicyclic structure of significant interest in medicinal chemistry and materials science, serving as a core for analgesics, antiarrhythmic agents, and robust metal ligands.[4][5] The reduction of the C-9 ketone is a critical step to access the fully saturated bispidine framework, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, from its synthetically accessible ketone precursor.[6][7]

This protocol details the highly efficient Huang-Minlon modification of the Wolff-Kishner reduction, which addresses the lengthy reaction times of the original procedure by enabling higher reaction temperatures.[8][9] The conditions are strongly basic and require high heat, necessitating careful execution and adherence to safety protocols.[10][11]

Reaction Mechanism: A Stepwise Journey from Carbonyl to Methylene

The transformation proceeds through a well-established multi-step mechanism, driven by the irreversible formation of highly stable dinitrogen gas.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the ketone's carbonyl carbon, followed by dehydration, to form a hydrazone intermediate.[1][3][12][13]

  • Initial Deprotonation: In the strongly basic medium, a hydroxide ion abstracts a proton from the terminal nitrogen of the hydrazone, generating a resonant-stabilized anion.[1][13]

  • Tautomerization: The anion tautomerizes, shifting the double bond between the two nitrogen atoms to form a diimide anion.[1]

  • Elimination of Dinitrogen: This key step involves the collapse of the intermediate, releasing dinitrogen gas (N₂) and forming a carbanion at the original carbonyl position. The formation of N₂ is the thermodynamic driving force for the entire reaction.[3][13]

  • Protonation: The highly reactive carbanion is rapidly protonated by a proton source in the reaction mixture, typically the high-boiling solvent (e.g., triethylene glycol) or residual water, to yield the final saturated alkane product.[3][13]

wolff_kishner_mechanism Wolff-Kishner Reduction Mechanism cluster_start Starting Material cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Cascade cluster_end Product Ketone Bicyclic Ketone (Substrate) Hydrazone Hydrazone Intermediate Ketone->Hydrazone + H₂NNH₂ - H₂O Anion Diimide Anion Hydrazone->Anion + OH⁻ (Base) - H₂O Carbanion Carbanion Anion->Carbanion - N₂ (gas) Alkane Alkane Product (Bispidine) Carbanion->Alkane + H⁺ (from Solvent)

Caption: The mechanism of the Wolff-Kishner reduction.

Application Protocol: Huang-Minlon Modification

This procedure is optimized for efficiency and yield, leveraging the insights of the Huang-Minlon modification. The critical aspect is the two-temperature profile: an initial lower temperature for hydrazone formation, followed by distillation of water and a higher temperature for the reduction.

Materials and Equipment
  • Reagents:

    • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

    • Potassium Hydroxide (KOH), pellets

    • Hydrazine hydrate (85% or higher)

    • Triethylene glycol (TEG)

    • Diethyl ether or Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with magnetic stirrer and stir bar

    • Thermometer or thermocouple

    • Reflux condenser

    • Short-path distillation head with collection flask

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, combine 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, potassium hydroxide pellets, and triethylene glycol.

  • Hydrazone Formation: Add hydrazine hydrate to the mixture. Heat the reaction to 130-140°C with vigorous stirring. Maintain this temperature for 2 hours. This stage facilitates the conversion of the ketone to its hydrazone in situ.[5]

  • Water Removal: After 2 hours, reconfigure the apparatus by replacing the reflux condenser with a short-path distillation head. Slowly increase the temperature. Water and excess hydrazine will begin to distill. Continue heating until the internal temperature reaches 190-200°C.[11]

  • Reduction: Once the distillation ceases and the target temperature is reached, replace the distillation head with the reflux condenser again. Maintain the reaction at 190-200°C for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. The evolution of nitrogen gas will be observed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully dilute the viscous solution with deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether). The basic nature of the product ensures it remains in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonane can be purified by vacuum distillation or column chromatography to achieve high purity.[6]

experimental_workflow Experimental Workflow A 1. Setup Combine Ketone, KOH, TEG in flask B 2. Hydrazone Formation Add Hydrazine Hydrate Heat to 130-140°C for 2h A->B C 3. Water Removal Install distillation head Heat to 200°C to distill H₂O B->C D 4. Reduction Re-install condenser Reflux at 200°C for 4-6h C->D E 5. Work-up & Extraction Cool, dilute with H₂O Extract with organic solvent D->E F 6. Purification Dry & concentrate organic phase Purify by distillation/chromatography E->F

Caption: A summary of the experimental workflow.

Quantitative Data & Expected Outcome

ParameterValue/ConditionRationale
Substrate 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneBicyclic ketone with base-stable amine groups.
Reagents Hydrazine Hydrate, Potassium HydroxideStandard, cost-effective reagents for the reduction.
Solvent Triethylene Glycol (b.p. 285°C)High boiling point allows for the necessary reaction temperature.[11]
Temp. Stage 1 130-140°COptimal for efficient hydrazone formation without premature decomposition.[5]
Temp. Stage 2 190-200°CRequired temperature for the N₂ elimination step.[7][11]
Reaction Time 6-8 hours (total)Significantly shorter than classical methods due to the Huang-Minlon modification.[11]
Expected Yield > 75%This modification is known for providing high yields.[5][9]

Field-Proven Insights & Troubleshooting

  • Why Wolff-Kishner? The substrate contains two tertiary amine functionalities. Under the strongly acidic conditions of a Clemmensen reduction, these amines would be protonated, potentially leading to undesired side reactions or insolubility. The basic conditions of the Wolff-Kishner are perfectly compatible with the substrate.[10]

  • Temperature Control is Critical: Failure to reach the ~200°C threshold in the second stage is the most common cause of incomplete reaction. Conversely, uncontrolled heating can lead to substrate or product degradation. A well-calibrated thermometer is essential.

  • Preventing Azine Formation: A potential side reaction is the formation of an azine, where a second molecule of the ketone reacts with the hydrazone intermediate. Using a sufficient excess of hydrazine and the efficient removal of water helps to suppress this pathway.[1]

  • Vigorous Stirring: The reaction mixture can be heterogeneous, especially in the initial stages. Efficient stirring is necessary to ensure proper mixing and heat transfer.

Safety Precautions

  • Hydrazine: Hydrazine is extremely toxic, a suspected carcinogen, and highly corrosive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles.

  • High Temperatures: The reaction operates at temperatures capable of causing severe thermal burns. Ensure all glassware is inspected for cracks and that the heating mantle is properly secured.

  • Strong Base: Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Gas Evolution: The reaction produces a large volume of nitrogen gas. The system must never be sealed. Ensure the condenser is open to the atmosphere (e.g., via a drying tube or bubbler) to prevent dangerous pressure buildup.[3][10]

References

  • Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 277-281.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Gladon, R. J., & Hawbecker, B. L. (2017). The Synthesis and Diazotization of Some Ketone Hydrazones. ResearchGate. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(36), 3535-3538.
  • Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Mosher, W. A., & Awesome, S. W. (1974). Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation. Unusual oxidation as a result of steric crowding. Journal of the American Chemical Society, 96(19), 6205–6209.
  • Agafonov, A. V., et al. (1991). The Synthesis and Crystal and Molecular Structures of 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane.
  • Zefirov, N. S., et al. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Bogdanovic, B., et al. (1995). Applying the Macrocyclic Effect to Smaller Ring Structures. N,N′-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Nickel(0) Complexes. Organometallics, 14(12), 5464–5473.
  • Huang, M. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488.
  • LibreTexts Chemistry. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • Speckamp, W. N., et al. (1995). Synthesis of Bridged Bicyclic Hydrazines via Endocyclic Acy lhy dr azonium A Novel Route to the l*Azatropane Skeleton. The Journal of Organic Chemistry, 60(19), 6095–6103.
  • Google Patents. (n.d.). EP2531504B1 - Process for the preparation of 3,7-diaza-bicyclo[3.3.... Retrieved from https://patents.google.
  • Frotscher, M., et al. (2017). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 25(1), 109-122.organic & Medicinal Chemistry, 25*(1), 109-122.

Sources

Application

Application Notes and Protocols for the Synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives

Introduction: The Significance of the Bispidinone Scaffold The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine or bispidinone scaffold, represents a class of rigid bicyclic diamines of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bispidinone Scaffold

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine or bispidinone scaffold, represents a class of rigid bicyclic diamines of significant interest to researchers in medicinal chemistry and materials science. The inherent conformational rigidity of this structure, combined with the capacity for diverse substitutions at the nitrogen and bridgehead positions, establishes it as a privileged pharmacophore in contemporary drug discovery. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potential as allosteric modulators of AMPA receptors for the treatment of neurodegenerative diseases, as well as antimicrobial and analgesic agents.

The core synthetic challenge lies in the efficient construction of the bicyclic system. The double Mannich reaction has emerged as the most robust and versatile method for this purpose. This multicomponent reaction facilitates the one-pot condensation of an acyclic ketone, such as diethyl ketone, with formaldehyde and a primary amine to directly assemble the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one core. This document provides a detailed experimental guide for the synthesis, purification, and characterization of these valuable compounds, aimed at researchers, scientists, and professionals in drug development.

Reaction Principle: The Double Mannich Condensation

The synthesis of the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one core from diethyl ketone is a classic example of a double Mannich reaction. The overall transformation involves the reaction of one equivalent of diethyl ketone with two equivalents of a primary amine and four equivalents of formaldehyde.

The reaction proceeds through a stepwise mechanism initiated by the formation of an Eschenmoser-like iminium ion from the primary amine and formaldehyde. The diethyl ketone, under the acidic or basic reaction conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion. This process occurs sequentially on both α-carbons of the ketone, leading to a double aminomethylation. The subsequent intramolecular cyclization of the resulting intermediate affords the rigid bicyclic bispidinone structure. The choice of primary amine (R-NH₂) dictates the nature of the substituents at the N3 and N7 positions of the final product.

Mannich_Mechanism ketone Diethyl Ketone enol Ketone Enol/Enolate ketone->enol Tautomerization amine Primary Amine (R-NH₂) iminium Iminium Ion [CH₂=NRH]⁺ amine->iminium + CH₂O formaldehyde Formaldehyde (CH₂O) mono_adduct Mono-Mannich Adduct enol:e->mono_adduct:w + Iminium Ion di_adduct Di-Mannich Adduct (Acyclic Intermediate) mono_adduct->di_adduct + Iminium Ion product 1,5-Dimethyl-3,7-diaza- bicyclo[3.3.1]nonan-9-one di_adduct->product Intramolecular Cyclization

Figure 1: Simplified workflow of the double Mannich reaction for bispidinone synthesis.

Detailed Experimental Protocol: Synthesis of 3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol provides a representative procedure for the synthesis of a symmetrically N,N'-disubstituted derivative. The use of benzylamine is advantageous as the benzyl groups can be subsequently removed by hydrogenolysis if the parent N,N'-unsubstituted bispidinone is desired.

Materials and Equipment:

  • Diethyl ketone (ACS grade, ≥99%)

  • Benzylamine (≥99%)

  • Paraformaldehyde (95%)

  • Glacial Acetic Acid

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl ketone (4.3 g, 50 mmol) and benzylamine (10.7 g, 100 mmol) in 100 mL of ethanol.

  • Addition of Reagents: To this stirred solution, add paraformaldehyde (6.0 g, 200 mmol) and glacial acetic acid (6.0 g, 100 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Neutralization and Extraction: To the resulting residue, add 100 mL of water and basify to pH 10-12 by the slow addition of 2M aqueous sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system should be determined by TLC, but a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) is a good starting point. Combine the fractions containing the pure product and evaporate the solvent to yield 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.

Data Presentation: Examples of Synthesized Derivatives

The double Mannich reaction is versatile and can be employed to synthesize a variety of N-substituted 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. The table below summarizes representative examples with their reported yields.

R-group at N3 and N7Starting KetoneYield (%)Reference
tert-ButylDiethyl ketoneNot specified
BenzylDiethyl ketone~70-80% (typical)
Acetyl1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneHigh
Piperonyloyl7-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneNot specified

Characterization and Structural Insights

The structural elucidation and conformational analysis of the synthesized bispidinone derivatives are crucial for understanding their chemical and biological properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one core is characterized by the presence of a singlet for the two methyl groups at the bridgehead positions (C1 and C5), typically in the range of 0.6-1.0 ppm. The methylene protons of the two piperidine rings appear as complex multiplets in the aliphatic region. For the N-benzyl derivative, characteristic signals for the benzylic protons and the aromatic protons will be observed.

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the carbonyl carbon (C9) at a downfield chemical shift (typically >200 ppm). The bridgehead carbons (C1 and C5) and the methyl carbons will appear in the upfield region.

Conformational Analysis: The 3,7-diazabicyclo[3.3.1]nonane ring system can exist in several conformations, including chair-chair, chair-boat, and boat-boat. X-ray crystallography and advanced NMR studies have shown that the preferred conformation is highly dependent on the nature of the substituents at the nitrogen atoms and the bridgehead positions. For instance, the presence of bulky substituents at the 3,7-positions can favor a chair-boat conformation to alleviate steric strain. In many derivatives, however, a twin-chair conformation is observed.

Troubleshooting and Scientific Integrity

A successful synthesis relies on careful control of reaction parameters and an understanding of potential side reactions.

Troubleshooting issue1 Low or No Yield cause1a Poor quality of paraformaldehyde issue1->cause1a is caused by cause1b Incorrect Stoichiometry issue1->cause1b is caused by cause1c Suboptimal Temperature or Reaction Time issue1->cause1c is caused by sol1a Use fresh, high-purity paraformaldehyde. cause1a->sol1a is resolved by sol1b Ensure accurate molar ratios (Ketone:Amine:CH₂O = 1:2:4). cause1b->sol1b is resolved by sol1c Monitor reaction by TLC and reflux for an adequate duration. cause1c->sol1c is resolved by issue2 Formation of Side Products cause2a Self-condensation of Diethyl Ketone (Aldol) issue2->cause2a is caused by cause2b Formation of Bis-Mannich Adducts on a single α-carbon issue2->cause2b is caused by cause2c Polymerization of Formaldehyde issue2->cause2c is caused by sol2a Maintain slightly acidic conditions to favor Mannich pathway. cause2a->sol2a is resolved by sol2b Controlled addition of reagents and precise stoichiometry. cause2b->sol2b is resolved by sol2c Use paraformaldehyde and ensure controlled heating to depolymerize in situ. cause2c->sol2c is resolved by

Figure 2: Troubleshooting common issues in the synthesis of bispidinone derivatives.

Causality Behind Experimental Choices:

  • Slightly Acidic Conditions: The use of acetic acid is not merely a solvent component; it catalyzes the formation of the iminium ion from the amine and formaldehyde, which is the key electrophile in the reaction. It also promotes the enolization of the diethyl ketone.

  • Stoichiometry: A precise 1:2:4 molar ratio of ketone to primary amine to formaldehyde is critical. An excess of formaldehyde can lead to polymerization or the formation of more complex side products, while an incorrect amine ratio will result in incomplete reaction and a mixture of products.

  • Temperature Control: Refluxing is necessary to provide the activation energy for the reaction and to depolymerize the paraformaldehyde. However, excessively high temperatures can promote side reactions such as the self-condensation of the ketone.

  • Purification Strategy: The basic workup is essential to deprotonate the nitrogen atoms of the bispidinone, making it soluble in organic solvents for extraction. Column chromatography is a standard and effective method for removing unreacted starting materials and polar byproducts. For some derivatives, crystallization from a suitable solvent system can provide highly pure material.

By adhering to these protocols and understanding the underlying chemical principles, researchers can reliably synthesize and explore the diverse chemical space of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives for a wide range of applications in science and medicine.

References

  • Zefirov, N. S., & Palyulin, V. A. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Mendeleev Communications, 1(3), 87-88. Available from: [Link]

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 173-179. Available from: [Link]

  • Toom, L., Kütt, A., Kaljurand, I., Leito, I., Ottosson, H., Grennberg, H., & Gogoll, A. (2006). Substituent Effects on the Basicity of 3,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 71(19), 7155–7164. Available from: [Link]

  • McCabe, P. H., Milne, N. J., & Sim, G. A. (1989). Conformations of derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one. Comparison of 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and 3
Method

using 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in AMPA receptor modulation assays

Application Note & Protocols Topic: Characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives as Positive Allosteric Modulators of AMPA Receptors Audience: Researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives as Positive Allosteric Modulators of AMPA Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory neurotransmission in the central nervous system (CNS) and is integral to synaptic plasticity, the cellular basis of learning and memory.[1][2] The development of positive allosteric modulators (PAMs) for AMPA receptors represents a promising therapeutic strategy for treating cognitive disorders and other neurological conditions.[3][4] Unlike direct agonists, PAMs enhance the receptor's response only in the presence of the endogenous neurotransmitter glutamate, offering a more nuanced and potentially safer pharmacological profile.[3] This document provides a detailed guide to utilizing derivatives of the 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (bispidine) scaffold, a novel class of potent AMPA receptor PAMs, in key in vitro modulation assays.[5][6][7] We present field-proven protocols for electrophysiology, calcium imaging, and radioligand binding assays, complete with the scientific rationale behind experimental choices to ensure robust and reproducible characterization of these compounds.

Introduction to AMPA Receptor Modulation

AMPA receptors are tetrameric ion channels assembled from four subunits (GluA1-4).[1][8] Glutamate binding to the extracellular ligand-binding domain (LBD) triggers a conformational change that opens a central ion pore, primarily permeable to Na+ and, depending on subunit composition, Ca2+ ions.[9] This rapid influx of cations depolarizes the postsynaptic membrane, propagating the neuronal signal.

Allosteric modulators bind to sites on the receptor distinct from the glutamate binding site.[10]

  • Positive Allosteric Modulators (PAMs) typically slow the receptor's desensitization or deactivation rates, prolonging the ion channel opening and amplifying the postsynaptic current in response to glutamate.[11][12]

  • Negative Allosteric Modulators (NAMs) , conversely, reduce receptor activity without directly competing with glutamate.[11][13]

The bispidine scaffold of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has emerged as a versatile core for synthesizing potent PAMs. Specific N,N'-diacyl substitutions on this core structure have yielded compounds with high modulatory activity at subnanomolar concentrations, making them exciting candidates for further investigation.[5][6]

AMPA_Modulation_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPAR AMPA Receptor (Closed State) Glutamate->AMPAR Binds Orthosteric Site AMPAR_Open AMPA Receptor (Open State) AMPAR->AMPAR_Open Channel Gating AMPAR_Potentiated AMPA Receptor (Potentiated Open State) AMPAR_Open->AMPAR_Potentiated PAM Binding (Stabilizes Open State) Influx Na+ / Ca2+ Influx AMPAR_Open->Influx Ion Flow Enhanced_Depolarization Enhanced & Prolonged Depolarization AMPAR_Potentiated->Enhanced_Depolarization PAM Bispidine PAM Allosteric_Site PAM->Allosteric_Site Binds Depolarization Postsynaptic Depolarization (EPSP) Influx->Depolarization

Diagram 1: AMPA Receptor activation by glutamate and potentiation by a Positive Allosteric Modulator (PAM).

Profile of Bispidine-Based Modulators

The core 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one structure is a synthetic building block. Its biological activity is determined by the substituents attached, typically at the N3 and N7 positions. Research has demonstrated that unsymmetrical N,N'-diacyl substitutions can produce compounds with high positive modulatory effects.[5]

Compound Derivative Example Reported Activity Assay Method Reference
3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneHigh positive modulatory effect from 10⁻¹¹ to 10⁻⁶ MPatch-clamp on Purkinje neurons[Chemistry of Heterocyclic Compounds, 2024][14]
7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-onePositive modulatory effect from 10⁻¹² to 10⁻⁶ MPatch-clamp on Purkinje neurons[PlumX Metrics][7]

Experimental Protocols & Methodologies

A tiered approach is recommended for characterizing novel compounds. Initial high-throughput screens can identify active molecules, which are then validated and characterized in lower-throughput, higher-information assays like electrophysiology.

Drug_Discovery_Cascade cluster_info HTS Primary Screen: High-Throughput Calcium Imaging Hit_Val Hit Validation & Potency: Whole-Cell Electrophysiology HTS->Hit_Val Active 'Hits' HTS_Info Identifies active compounds (PAMs or NAMs) HTS->HTS_Info Mech_Study Mechanism of Action: Radioligand Binding Assay Hit_Val->Mech_Study Validated Hits Val_Info Confirms functional effect Quantifies potency (EC₅₀) Characterizes kinetics (desensitization) Hit_Val->Val_Info Lead_Opt Lead Optimization Mech_Study->Lead_Opt Characterized Hits Mech_Info Confirms target engagement Determines binding affinity (Kᵢ) Identifies binding site (competitive?) Mech_Study->Mech_Info

Diagram 2: Logical workflow for characterizing novel AMPA receptor modulators.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique provides direct measurement of ion flow through AMPA receptors in real-time by controlling the voltage across a cell membrane and recording the resulting currents. It is the gold standard for characterizing the functional effects of modulators on channel kinetics, such as activation, deactivation, and desensitization.[12]

Rationale: Patch-clamp allows for precise quantification of a compound's potency (EC₅₀) and efficacy (degree of potentiation). By analyzing the shape of the current trace in response to rapid agonist application, one can determine if a PAM works by slowing desensitization, slowing deactivation, or both. This level of mechanistic detail is crucial for lead optimization.

Experimental System:

  • Primary Neurons: Cerebellar Purkinje neurons or cultured hippocampal neurons, which endogenously express AMPA receptors.

  • Recombinant Systems: HEK293 or CHO cells transiently or stably expressing specific AMPA receptor subunit combinations (e.g., homomeric GluA2 or heteromeric GluA1/GluA2). This allows for studying subunit-specific effects.[15]

Key Reagents & Solutions:

ReagentStock Conc.Working Conc.Purpose
External Solution --Mimics physiological extracellular fluid.
NaCl2 M140 mMMain charge carrier.
KCl1 M2.5 mMSets resting potential.
CaCl₂1 M2 mMDivalent cation.
MgCl₂1 M1 mMDivalent cation, blocks NMDA receptors at hyperpolarized potentials.
HEPES1 M10 mMpH buffer (pH 7.4).
Glucose1 M10 mMEnergy source.
Picrotoxin50 mM50 µMGABAA receptor antagonist.[16]
APV50 mM50 µMNMDA receptor antagonist.[16]
Internal Solution --Mimics intracellular fluid.
K-Gluconate1 M130 mMMain charge carrier.
MgCl₂1 M2 mM
EGTA0.5 M10 mMCalcium chelator.
HEPES1 M10 mMpH buffer (pH 7.2).
Mg-ATP100 mM4 mMEnergy source.
Na-GTP100 mM0.4 mMEnergy source.
Test Compounds
L-Glutamate100 mM1-10 mMAgonist to activate AMPA receptors.
Bispidine Compound10 mM (in DMSO)1 nM - 30 µMTest article (PAM).
Cyclothiazide (CTZ)100 mM (in DMSO)100 µMKnown PAM (positive control).[13]
  • Cell Preparation: Plate cells (HEK293 or primary neurons) on glass coverslips 24-48 hours prior to recording. If using a recombinant system, transfect with desired AMPA receptor subunit cDNAs.

  • Pipette Preparation: Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

  • Obtain Whole-Cell Configuration: Approach a target cell with the recording pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.[16]

  • Baseline Recording: Position the cell in front of a rapid solution exchange system. Apply a brief pulse (1-2 ms) of a saturating concentration of glutamate (e.g., 10 mM) to record a baseline AMPA receptor current. Repeat this every 15-30 seconds to ensure a stable response.

  • Compound Application: Pre-incubate the cell in external solution containing the desired concentration of the bispidine compound for 1-2 minutes.

  • Test Recording: While still in the presence of the bispidine compound, apply the same glutamate pulse. An effective PAM will result in a current with a larger peak amplitude and/or a slower decay rate.

  • Dose-Response Curve: Repeat steps 6-7 with a range of compound concentrations (e.g., from 1 nM to 30 µM) to determine the EC₅₀.

  • Controls: Perform recordings with vehicle (e.g., 0.1% DMSO) to control for solvent effects. Use a known PAM like Cyclothiazide as a positive control.

Protocol 2: Fluorometric Calcium Imaging Assay

Principle: This high-throughput method uses a calcium-sensitive fluorescent dye to measure intracellular calcium changes. By using cells that express Ca²⁺-permeable AMPA receptors (those lacking the edited GluA2 subunit), the channel's activation can be directly linked to a fluorescent signal.[17][18]

Rationale: This assay is ideal for primary screening of large compound libraries to identify "hits" that modulate AMPA receptor function. Its plate-based format is significantly faster than electrophysiology, allowing for rapid identification of active compounds for further study.[19][20]

Experimental System:

  • HEK293 cells stably expressing Ca²⁺-permeable AMPA receptors (e.g., homomeric GluA1 or unedited GluA2Q).[19][20]

Key Reagents & Solutions:

ReagentStock Conc.Working Conc.Purpose
Fura-2 AM or Fluo-4 AM1 mM (in DMSO)2-5 µMCa²⁺-sensitive fluorescent dye.
Pluronic F-12720% w/v0.02%Surfactant to aid dye loading.
Assay Buffer (HBSS)--Balanced salt solution.
L-Glutamate100 mMEC₂₀ - EC₅₀Sub-maximal agonist concentration to allow for potentiation.
Bispidine Compound10 mM (in DMSO)1 nM - 30 µMTest article (PAM).
GYKI 5246650 mM50 µMSelective non-competitive AMPA receptor antagonist (negative control).[13]
  • Cell Plating: Seed cells in 96- or 384-well black-walled, clear-bottom microplates 24 hours before the assay.

  • Dye Loading: Aspirate the culture medium. Add assay buffer containing the calcium dye (e.g., Fluo-4 AM) and Pluronic F-127. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Compound Addition: Use an automated liquid handler (e.g., FLIPR, FDSS) to add the bispidine compounds at various concentrations to the wells. Allow for a 2-5 minute pre-incubation period.

  • Agonist Stimulation & Reading: Add a pre-determined, sub-maximal concentration of glutamate (e.g., the EC₂₀) to all wells and immediately begin recording fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to vehicle control wells.

    • Plot the normalized response against the compound concentration and fit with a four-parameter logistic equation to determine the EC₅₀.

    • Wells containing a known antagonist (GYKI 52466) should show no response, confirming the signal is AMPA receptor-mediated.

Protocol 3: Radioligand Binding Assay

Principle: This assay measures the direct interaction of a compound with the AMPA receptor protein. It can be performed in a competitive format, where the test compound competes with a known radiolabeled ligand for a specific binding site, or to assess how an allosteric modulator affects agonist binding.

Rationale: Binding assays are essential for confirming that a compound's functional effects are due to direct interaction with the target receptor. They allow for the determination of binding affinity (Kᵢ) and can provide insights into the mechanism of action (e.g., does the PAM increase the affinity of glutamate for its binding site?).[3][21]

Experimental System:

  • Synaptic membrane preparations from rat or mouse brain tissue (e.g., cortex or hippocampus), which are rich in AMPA receptors.

Key Reagents & Solutions:

ReagentStock Conc.Working Conc.Purpose
[³H]AMPA1 mCi/mL5-10 nMRadiolabeled agonist.[22]
Unlabeled L-Glutamate100 mM1 mMDefines non-specific binding.
Bispidine Compound10 mM (in DMSO)1 nM - 100 µMTest article.
Tris-HCl Buffer1 M50 mM (pH 7.4)Assay buffer.
KSCN (Potassium Thiocyanate)1 M100 mMChaotropic agent used to enhance [³H]AMPA binding signal.[22]
  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • Total Binding: Membrane preparation + [³H]AMPA + vehicle.

    • Non-Specific Binding: Membrane preparation + [³H]AMPA + excess unlabeled glutamate (1 mM).

    • Competition: Membrane preparation + [³H]AMPA + varying concentrations of the bispidine compound.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the bispidine compound.

    • Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

References

  • AMPA receptor. Wikipedia. [Link]

  • AMPA receptor structure and auxiliary subunits. National Center for Biotechnology Information (PMC). [Link]

  • AMPA receptor structure and auxiliary subunits. PubMed. [Link]

  • AMPA Receptor Function in Hypothalamic Synapses. Frontiers in Endocrinology. [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

  • AMPA Receptors Part 1. YouTube. [Link]

  • Negative allosteric modulators of AMPA-preferring receptors inhibit [(3)H]GABA release in rat striatum. PubMed. [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest. [Link]

  • Allosteric Competition and Inhibition in AMPA Receptors. PubMed Central. [Link]

  • Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate. [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate. [Link]

  • AMPA receptor positive allosteric modulator. Wikipedia. [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5 ... Springer. [Link]

  • Screening for AMPA receptor auxiliary subunit specific modulators. PubMed Central. [Link]

  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds. [Link]

  • Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. PubMed. [Link]

  • Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. PubMed Central. [Link]

  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. PlumX Metrics. [Link]

  • Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. The Journal of Neuroscience. [Link]

  • Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM. eLife. [Link]

  • In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. PubMed Central. [Link]

  • AMPA Receptor Calcium Permeability, GluR2 Expression, and Selective Motoneuron Vulnerability. PubMed Central. [Link]

  • Screening for AMPA receptor auxiliary subunit specific modulators. ResearchGate. [Link]

  • Trafficking of calcium-permeable and calcium-impermeable AMPA receptors in nucleus accumbens medium spiny neurons co-cultured with prefrontal cortex neurons. National Institutes of Health. [Link]

  • Presynaptic AMPA Receptors in Health and Disease. MDPI. [Link]

  • High-resolution imaging and manipulation of endogenous AMPA receptor surface mobility during synaptic plasticity and learning. PubMed Central. [Link]

  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience. [Link]

Sources

Application

Electrophysiological Characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A Detailed Patch Clamp Protocol for Assessing Modulation of Ligand-Gated Ion Channels

Introduction: Unveiling the Neuromodulatory Potential of a Novel Diazabicyclononane The 3,7-diazabicyclo[3.3.1]nonane scaffold is a recurring motif in neuroactive natural products and synthetic compounds, known to intera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Diazabicyclononane

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a recurring motif in neuroactive natural products and synthetic compounds, known to interact with various ion channels and receptors. Emerging research has highlighted derivatives of this scaffold as potent modulators of critical ligand-gated ion channels, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and nicotinic acetylcholine receptors (nAChRs). 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one represents a core structure within this chemical class, and understanding its intrinsic activity at these key synaptic proteins is paramount for neuroscience research and drug development.

This application note provides a comprehensive, field-proven guide for the electrophysiological investigation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one using the whole-cell patch clamp technique.[1][2] We present detailed protocols for assessing the compound's potential modulatory effects on both AMPA and nicotinic acetylcholine receptor-mediated currents in cultured mammalian cells. The methodologies described herein are designed to be robust and adaptable, enabling researchers to meticulously characterize the compound's pharmacological profile, including its potential as an agonist, antagonist, or allosteric modulator.[3][4]

Materials and Reagents

Cell Culture
  • HEK293 or CHO cells stably or transiently expressing the ion channel subunits of interest (e.g., GluA2 for AMPA receptors, or α4β2/α7 for nAChRs).

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) for studies in a more native environment.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Poly-D-lysine or other appropriate coating for cell culture dishes/coverslips.

  • Transfection reagents (if applicable).

Solutions and Chemicals

A critical aspect of reliable electrophysiological recordings is the quality and precise composition of the solutions.[2][5]

Solution Component Concentration (mM)
External Solution (ACSF) NaCl125
KCl2.5
MgCl₂1
CaCl₂2
NaH₂PO₄1.25
NaHCO₃25
Glucose25
Internal Solution (K-Gluconate based) K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES10
EGTA11
MgCl₂2
Agonists L-Glutamate or AMPAFor AMPA-R
Acetylcholine (ACh) or NicotineFor nAChR
Antagonists/Blockers CNQX or NBQXAMPA-R antagonist
D-AP5NMDA-R antagonist
PicrotoxinGABA-A Receptor blocker
Tetrodotoxin (TTX)Voltage-gated Na⁺ channel blocker
Mecamylamine or d-tubocurarinenAChR antagonist

Note on Compound Preparation: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is available as a solid and as a dihydrochloride salt. The dihydrochloride form suggests good solubility in aqueous solutions.[6][7]

  • Primary Stock Solution (10 mM): Prepare a 10 mM stock solution of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride in sterile, deionized water. If solubility is an issue with the free base, high-purity DMSO can be used. Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentrations. It is crucial to ensure that the final concentration of any organic solvent (like DMSO) in the recording chamber is kept to a minimum (ideally <0.1%) to avoid off-target effects.

Experimental Workflow & Protocols

The whole-cell patch clamp configuration is the most commonly used mode for studying the macroscopic currents of a whole cell, providing a robust platform for pharmacological screening.[8][9][10]

Caption: General workflow for whole-cell patch clamp electrophysiology.

Step-by-Step Protocol for Whole-Cell Voltage Clamp Recording
  • Cell Preparation: Plate cells expressing the target receptor onto glass coverslips 24-48 hours before the experiment. For primary neurons, allow sufficient time for maturation and synapse formation.

  • Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-7 MΩ when filled with the internal solution. The optimal resistance may vary depending on the cell type.[10]

  • Establishing a Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated (95% O₂/5% CO₂) external solution at a rate of 1.5-2 mL/min.

    • Fill a recording pipette with the internal solution and mount it on the headstage of the patch clamp amplifier.

    • Under visual guidance (e.g., DIC microscopy), approach a healthy-looking cell with the pipette tip while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ), often referred to as a "gigaseal".

    • After achieving a stable gigaseal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration. The interior of the pipette is now continuous with the cytoplasm.[9]

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a membrane potential of -60 mV to -70 mV.

    • Allow the cell to stabilize for a few minutes, monitoring access resistance and holding current.

Protocol 1: Assessing Modulation of AMPA Receptor Currents
  • Baseline Recording: Perfuse the cell with the external solution containing blockers for NMDA receptors (e.g., D-AP5) and GABA-A receptors (e.g., picrotoxin) to isolate AMPA receptor-mediated currents.

  • Agonist Application: Apply a short pulse (e.g., 1-2 ms) of an AMPA receptor agonist (e.g., 1 mM glutamate or 100 µM AMPA) using a fast perfusion system. Record the resulting inward current. Repeat this every 10-20 seconds to establish a stable baseline.

  • Compound Application:

    • To test for positive allosteric modulation (PAM): Pre-apply 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one at a chosen concentration for 1-2 minutes, followed by co-application with the AMPA receptor agonist. An increase in the peak current amplitude or a slowing of the current decay (deactivation) would indicate positive modulation.[11][12]

    • To test for antagonistic activity: Co-apply the test compound with the agonist. A reduction in the agonist-evoked current suggests antagonistic properties.

    • To test for direct agonism: Apply the compound alone. An inward current in the absence of the primary agonist would indicate that the compound is a direct agonist.

  • Dose-Response: To determine the potency of the compound, repeat the application with a range of concentrations.

Caption: Hypothetical positive allosteric modulation of an AMPA receptor.

Protocol 2: Assessing Modulation of Nicotinic Acetylcholine Receptor Currents
  • Baseline Recording: Hold the cell at -60 mV.

  • Agonist Application: Apply a brief pulse of acetylcholine or nicotine (e.g., 100 µM for 100-500 ms) via a fast-perfusion system and record the inward current.[13][14] Establish a stable baseline response.

  • Compound Application:

    • To test for partial agonism/antagonism: Following a baseline recording, apply the test compound. A smaller inward current compared to the full agonist suggests partial agonism. To test for antagonism, co-apply the compound with the full agonist and look for a reduction in the current.[15]

    • To test for allosteric modulation: Similar to the AMPA receptor protocol, pre-apply the test compound and then co-apply with a sub-maximal concentration of ACh or nicotine.

  • Voltage-Dependence: To assess if the modulation is voltage-dependent, construct a current-voltage (I-V) relationship by applying voltage steps (e.g., from -100 mV to +40 mV) during agonist application, both in the absence and presence of the test compound. A change in the shape of the I-V curve in the presence of the compound would indicate voltage-dependent modulation.[14]

Data Analysis and Expected Outcomes

  • Peak Current Amplitude: Measure the peak amplitude of the agonist-evoked currents before, during, and after the application of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

  • Kinetics: Analyze the activation and deactivation kinetics of the currents. Positive allosteric modulators often slow the deactivation phase.

  • Dose-Response Curves: Plot the normalized current as a function of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed effects.

Parameter Potential Effect of the Compound Interpretation
Peak Current (agonist co-application) IncreasePositive Allosteric Modulator (PAM)
DecreaseAntagonist or Negative Allosteric Modulator (NAM)
Current Decay (Deactivation) SlowerPositive Allosteric Modulator
Current in absence of agonist Inward CurrentAgonist or Partial Agonist
Membrane Potential (Current Clamp) DepolarizationAgonist or Partial Agonist

Troubleshooting

Problem Possible Cause Solution
Unstable Seal Dirty pipette tip or unhealthy cells.Use fresh, filtered solutions. Ensure optimal cell health.
High Access Resistance Incomplete membrane rupture or clogged pipette.Apply additional brief suction pulses. Discard the recording if access resistance is too high (>20 MΩ).
No Response to Agonist Low receptor expression or degraded agonist.Verify receptor expression. Use fresh agonist solutions.
Run-down of Currents Intracellular factors washing out.Consider perforated patch clamp or limit the duration of the recording.

Conclusion

The protocols outlined in this application note provide a robust framework for the detailed electrophysiological characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. By systematically evaluating its effects on AMPA and nicotinic acetylcholine receptors, researchers can elucidate its mechanism of action and determine its potential as a novel neuromodulatory agent. The adaptability of these methods allows for their application to a wide range of ligand-gated ion channels, making this a valuable guide for ion channel drug discovery and fundamental neuroscience research.

References

  • Bordi, A., Feltz, P., & Trouslard, J. (1996). Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells. Pflügers Archiv: European Journal of Physiology, 414(2), 105–112. [Link]

  • Graves, A. R., & Holly, E. N. (2019). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1941, 107–135. [Link]

  • Springer Nature Experiments. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. [Link]

  • Segev, A., Garcia-Oscos, F., & Kourrich, S. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), 54024. [Link]

  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Buisson, B., Bertrand, D., & Stein, E. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. The Journal of Neuroscience, 16(24), 7880–7891. [Link]

  • Nooney, J. M., Peters, J. A., & Lambert, J. J. (1992). A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture. The Journal of Physiology, 455, 669–688. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Auerbach, A. (2016). Nicotinic acetylcholine receptors at the single-channel level. The Journal of Physiology, 594(10), 2581–2591. [Link]

  • Mena-Barragán, T., et al. (2022). Membrane lipid organization and nicotinic acetylcholine receptor function. bioRxiv. [Link]

  • University of Bristol. (n.d.). Allosteric Modulation. [Link]

  • Wikipedia. (n.d.). Allosteric modulator. [Link]

  • Kenakin, T. (2005). Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm. Journal of Biomolecular Screening, 10(8), 733–742. [Link]

  • The Audiovisual Classroom. (2021, February 8). POSITIVE AND NEGATIVE ALLOSTERIC MODULATORS WITH EXAMPLES [Video]. YouTube. [Link]

  • University of Heidelberg. (2006). Oxidation of Transition Metal Complexes with 3,7-Diazabicyclo[3.3.1]nonane-Derived Ligands. [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. Molecular Pharmacology, 75(6), 1237–1247. [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • Suk, H. J., et al. (2020). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 25(4), 366–376. [Link]

  • Semantic Scholar. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. [Link]

Sources

Method

radioligand binding assay for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Application Note & Protocol Title: High-Throughput Characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Binding to Neuronal Nicotinic Acetylcholine Receptors (α4β2 Subtype) using a Radioligand Binding Assa...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Throughput Characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Binding to Neuronal Nicotinic Acetylcholine Receptors (α4β2 Subtype) using a Radioligand Binding Assay

Abstract

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at various neurological targets, including opioid and ionotropic glutamate receptors.[1][2][3] This application note provides a comprehensive, field-tested protocol for characterizing the binding affinity of a parent scaffold compound, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, to a specific, high-value CNS target: the human α4β2 nicotinic acetylcholine receptor (nAChR). Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their robustness and sensitivity.[4] We present a detailed methodology for a competitive binding assay, a foundational technique in drug discovery, to determine the inhibition constant (Kᵢ) of the test compound.[5][6] This guide is designed for researchers in pharmacology and drug development, providing not only step-by-step instructions but also the scientific rationale behind critical experimental choices, ensuring a self-validating and reproducible workflow.

Introduction and Scientific Principle

Radioligand binding assays are powerful tools for studying the interaction between ligands and receptors.[7] They allow for the precise determination of binding parameters, including receptor density (Bₘₐₓ), ligand affinity (Kₑ), and the affinity of competing drugs (Kᵢ).[4][6][8] The protocol herein focuses on the competitive binding assay, which quantifies the ability of an unlabeled test compound (the "competitor," in this case, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one) to prevent the binding of a known, radioactively labeled ligand (the "radioligand") to a target receptor.

The experiment involves incubating a receptor source (e.g., cell membranes) with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value.[4] This empirically derived value is then converted to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.[9][10]

G cluster_0 Assay Principle: Competitive Binding R Receptor (α4β2 nAChR) Bound_RL Bound Radioligand (Measured Signal) R->Bound_RL Bound_C Bound Competitor (No Signal) R->Bound_C RL Radioligand ([³H]Cytisine) RL->R Binds & produces signal C Competitor (Test Compound) C->R Competes for binding site

Caption: Principle of Competitive Radioligand Binding.

Materials and Reagents

Successful and reproducible binding assays depend on high-quality reagents and calibrated equipment.

Category Item Suggested Vendor/Part Number Purpose
Equipment 96-well Plate Liquid Scintillation CounterPerkinElmer, Tri-Carb or MicroBeta²Detection of ³H radioactivity
96-well Cell HarvesterPerkinElmer, FilterMate™ HarvesterRapid filtration to separate bound/free radioligand
High-speed Refrigerated CentrifugeBeckman Coulter, Avanti SeriesPreparation of cell membranes
Tissue Homogenizer (Dounce or Polytron)Wheaton / KinematicaLysis of cells for membrane preparation
pH Meter, Vortex Mixer, PipettesStandard Laboratory EquipmentGeneral lab use
Consumables 96-well Deep Well PlatesGreiner Bio-One, 780271Assay plate for incubation
96-well Glass Fiber Filter Plates (GF/C)PerkinElmer, 1450-421Traps membranes and bound radioligand
Scintillation CocktailPerkinElmer, Ultima Gold™Converts radioactive decay to detectable light
Centrifuge Tubes (50 mL, 1.5 mL)Standard Laboratory ConsumablesSample preparation and storage
Reagents Test Compound 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneSanta Cruz Biotechnology, sc-224423
Radioligand [³H]CytisinePerkinElmer, NET756
Competitor (for NSB) NicotineSigma-Aldrich, N3876
Receptor Source HEK293 cells expressing human α4β2 nAChRATCC or other cell line provider
Polyethylenimine (PEI), 50% w/vSigma-Aldrich, P3143Pre-treats filters to reduce non-specific binding
Tris-HCl, NaCl, MgCl₂, CaCl₂Sigma-Aldrich, variousComponents for assay and wash buffers
Protease Inhibitor CocktailRoche, cOmplete™Prevents receptor degradation during preparation
Bovine Serum Albumin (BSA)Sigma-Aldrich, A7906Reduces non-specific binding to surfaces

Experimental Protocols

Protocol 1: Receptor Membrane Preparation

Rationale: Using isolated cell membranes rather than whole cells provides a cleaner system, removing intracellular components that could interfere with the assay. The goal is to create a consistent, quality-controlled stock of membranes that can be stored and used across multiple experiments.

  • Cell Culture & Harvest: Culture HEK293 cells expressing human α4β2 nAChRs to ~90% confluency in T-175 flasks. Scrape cells into ice-cold Phosphate-Buffered Saline (PBS) and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with 1x Protease Inhibitor Cocktail).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds) on ice. This step is critical for disrupting the cell membranes to release intracellular contents.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C. This high-speed spin pellets the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation (Step 5). This wash step removes residual cytoplasmic proteins.

  • Final Preparation & Storage: Resuspend the final pellet in a small volume of Assay Buffer (see Section 3.2). Determine the total protein concentration using a Bradford or BCA protein assay. Aliquot the membrane preparation (e.g., 1 mg/mL) and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Radioligand Binding Assay

Rationale: This protocol is designed for a 96-well plate format to allow for high-throughput analysis.[11] All additions should be performed on ice to minimize receptor degradation and premature binding. Each condition (total binding, non-specific binding, and each competitor concentration) should be run in triplicate to ensure statistical validity.

Buffer Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Pre-soak Solution: 0.5% (w/v) Polyethylenimine (PEI) in deionized water.

Assay Workflow:

Caption: Experimental Workflow for the Competitive Binding Assay.

Step-by-Step Procedure:

  • Filter Plate Preparation: Pre-soak the GF/C filter plate in 0.5% PEI for at least 60 minutes at room temperature. This reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Assay Plate Setup: Set up a 96-well deep well plate. The final assay volume will be 250 µL.

    • Total Binding (TB) wells (n=3): 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells (n=3): 50 µL of 1 mM Nicotine in Assay Buffer (final concentration 200 µM). Rationale: A high concentration of a known competitor saturates all specific binding sites, so any remaining radioactivity is considered non-specific.

    • Competitor wells (n=3 per concentration): 50 µL of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 500 µM).

  • Radioligand Addition: Add 50 µL of [³H]Cytisine diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kₑ value for the α4β2 receptor (typically 1-3 nM). Rationale: Using [Radioligand] ≈ Kₑ provides an optimal balance between signal strength and sensitivity to competition.

  • Initiate Binding Reaction: Add 150 µL of the diluted receptor membrane preparation (e.g., 10-30 µg protein per well) to all wells to start the reaction. The optimal protein amount should be determined in preliminary experiments to ensure that less than 10% of the total radioligand is bound (Zone A conditions), a key assumption for valid data analysis.[9]

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Harvesting: Aspirate the PEI solution from the filter plate. Immediately terminate the binding reaction by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester under vacuum.

  • Washing: Wash the filters rapidly with 4 x 300 µL of ice-cold Wash Buffer. Rationale: Washing removes unbound radioligand. This step must be fast and cold to prevent dissociation of the specifically bound radioligand.

  • Drying and Counting: Dry the filter plate for 30 minutes at 50°C. Add ~40 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a 96-well compatible scintillation counter.

Data Analysis and Interpretation

The raw output from the scintillation counter will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

  • Calculate Specific Binding:

    • Average the CPM/DPM values for the TB and NSB triplicates.

    • Specific Binding (SB) = Average TB - Average NSB. This represents the signal window of the assay.

    • For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_competitor - Average NSB) / SB])

  • Determine IC₅₀: Plot the % Inhibition versus the log concentration of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[10][12] Kᵢ = IC₅₀ / (1 + ([L] / Kₑ)) Where:

    • IC₅₀ is the determined concentration of the competitor that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand ([³H]Cytisine) used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding assay.[4][6]

Example Data Tables:

Table 1: Example Saturation Binding Data for [³H]Cytisine (This experiment must be performed first to determine the Kₑ needed for the Cheng-Prusoff equation)

[³H]Cytisine (nM)Total Binding (DPM)Non-Specific Binding (DPM)Specific Binding (DPM)
0.11,5201101,410
0.34,1503203,830
1.09,8801,0508,830
3.018,5003,10015,400
10.026,20010,20016,000
30.030,10029,500600
Result (from non-linear regression): Kₑ = 1.8 nM Bₘₐₓ = 17,500 DPM

Table 2: Example Competitive Binding Data for Test Compound (Assuming [³H]Cytisine was used at 2.0 nM and its Kₑ is 1.8 nM)

[Test Compound] (nM)Average DPM% Specific Binding
0 (Total Binding)10,500100.0%
1010,35098.4%
1008,95083.7%
1,000 (1 µM)5,80050.5%
10,000 (10 µM)2,10011.6%
100,000 (100 µM)1,2502.1%
∞ (Non-Specific)1,0500.0%
Result (from non-linear regression): IC₅₀ = 1,012 nM
Calculated Kᵢ: Kᵢ = 1012 / (1 + (2.0 / 1.8)) = 479 nM

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; Filter plate not adequately blocked; Insufficient washing.Increase PEI concentration or soaking time for filter plates; Add 0.1% BSA to the wash buffer; Increase the number or volume of washes.[13]
Low Signal Window (Total Binding < 2x NSB) Insufficient receptor concentration (low Bₘₐₓ); Degraded receptor or radioligand; Incorrect buffer conditions (pH, ions).Increase µg protein per well; Use a fresh aliquot of membranes and radioligand; Verify buffer pH and composition.
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing of reagents; Inconsistent washing or drying of the filter plate.Calibrate pipettes; Ensure all solutions are thoroughly mixed before dispensing; Ensure harvester washes all wells evenly.
No Competition by Test Compound Compound has very low affinity (Kᵢ is outside the tested range); Compound is insoluble in assay buffer; Compound has degraded.Test higher concentrations of the compound; Add a small amount of DMSO (final <0.5%) to aid solubility; Verify compound integrity.

Conclusion

This application note provides a robust and detailed framework for determining the binding affinity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one for the α4β2 nicotinic acetylcholine receptor. By following the outlined protocols for membrane preparation, competitive binding, and data analysis, researchers can generate reliable and reproducible Kᵢ values. This quantitative data is essential for structure-activity relationship (SAR) studies, lead optimization, and understanding the pharmacological profile of novel chemical entities, thereby accelerating the drug discovery process.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Marks, M. J., & Collins, A. C. (2009). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.13. [Link]

  • Procopio, A., et al. (2012). Synthesis of the basic diazabicyclononane compound 9. ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In In Vitro Neurotransmitter Release Methods (pp. 139-152). Humana Press. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(3), 148-155. [Link]

  • Akera, T., & Cheng, V. K. (1977). A simple method for the determination of affinity and binding site concentration in receptor binding studies. Archives Internationales de Pharmacodynamie et de Thérapie, 229(1), 23-33. Retrieved from [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(3), 148-155. Retrieved from [Link]

  • Cheng, H. C. (2004). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Pharmacological Research, 49(5), 469-482. [Link]

  • Chemistry of Heterocyclic Compounds. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Retrieved from [Link]

  • Peçanha, E. P., et al. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. [Link]

  • Jarmoskaite, I., Al-Sadah, I. A., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • Matthews, J., et al. (2024). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Veremeeva, P. N., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Chemistry of Heterocyclic Compounds, 60(1), 58-65. Retrieved from [Link]

  • Wiseman, J., et al. (2023). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10452-10463. [Link]

  • Poso, A., et al. (2002). Synthesis, X-ray analysis and spectroscopic characterization of the hemiaminal cyclization product from 2,4-dipyridine substituted 3,7-diazabicyclo[3.3.1]nonanone 1,5-diesters. Journal of the Chemical Society, Perkin Transactions 2, (11), 1934-1939. [Link]

  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. Retrieved from [Link]

  • Manetti, D., et al. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969-1974. [Link]

  • Matthews, J., et al. (2024). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. Math-Net.Ru. Retrieved from [Link]

  • Esterlis, I., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 107-119. [Link]

  • ResearchGate. (n.d.). Binding affinity (Ki) using molecular docking. Retrieved from [Link]

  • Kerdpoka, P., et al. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 27(19), 6537. [Link]

  • Poso, A., et al. (2003). Mechanism of Action of the Diazabicyclononanone-type κ-Agonists. Journal of Medicinal Chemistry, 46(8), 1361-1367. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Retrieved from [Link]

  • Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Retrieved from [Link]

  • Zefirov, N. S., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(15), 1474-1476. [Link]

  • Zheng, G., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of cis-2,6-diphenethyl-1-azabicyclo[2.2.2]octanes as lobelane analogues. The Journal of Organic Chemistry, 74(16), 6072-6076. [Link]

  • Talley, T. T., et al. (2008). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of Medicinal Chemistry, 51(24), 7902-7911. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral characterization, single crystal and conformational study of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 19). comparing potency values with the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Kostyanovsky, R. G., et al. (2001). 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives: synthesis, structure and resolution. Mendeleev Communications, 11(4), 142-144. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge, with limited effective therapeutic options. A key pathological feature of many of these disorders is synaptic dysfunction and subsequent neuronal loss. The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, plays a critical role in synaptic plasticity and cognitive function.[1][2] Dysregulation of AMPA receptor signaling has been implicated in the cognitive decline associated with Alzheimer's disease.[3][4] This document provides detailed application notes and experimental protocols for the investigation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a novel bispidinone compound, in relevant in vitro and in vivo models of neurodegenerative disease. Based on the activity of structurally related compounds, it is hypothesized that this molecule acts as a positive allosteric modulator (PAM) of AMPA receptors, offering a promising therapeutic strategy to enhance synaptic function and provide neuroprotection.

Introduction: The Rationale for Targeting AMPA Receptors in Neurodegeneration

Synaptic failure is an early and central event in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative conditions, preceding significant neuronal loss and correlating closely with cognitive impairment.[5] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are fundamental to learning and memory.[1][2] In AD, the accumulation of amyloid-beta (Aβ) oligomers can lead to a reduction in synaptic AMPA receptor levels and impaired synaptic plasticity, such as long-term potentiation (LTP).[3][4]

Positive allosteric modulators of AMPA receptors represent a compelling therapeutic approach. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the response to the endogenous neurotransmitter, glutamate. This mechanism offers a more nuanced modulation of synaptic transmission, potentially avoiding the excitotoxicity associated with excessive receptor activation. Several AMPA receptor PAMs have shown promise in preclinical models by improving cognitive function and exhibiting neuroprotective effects.[6]

While direct experimental data on 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in neurodegenerative models is emerging, a structurally related derivative, 3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, has been identified as a potent positive allosteric modulator of AMPA receptors. This provides a strong scientific basis for investigating the therapeutic potential of the parent compound in neurodegenerative disease models.

Proposed Mechanism of Action

We postulate that 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one functions as a positive allosteric modulator of AMPA receptors. By binding to an allosteric site on the receptor complex, the compound is expected to potentiate glutamate-evoked currents. This can occur through a reduction in the rate of receptor desensitization or an increase in the channel opening probability. The anticipated downstream effects include the enhancement of synaptic plasticity, leading to improved cognitive function and potential neuroprotective effects against excitotoxicity and apoptosis.

Proposed Mechanism of Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Release Glutamate Release AMPAR AMPA Receptor Glutamate Release->AMPAR Binds Ion Influx Enhanced Na+/Ca2+ Influx AMPAR->Ion Influx Potentiates Compound 1,5-Dimethyl-3,7- diazabicyclo[3.3.1]nonan-9-one Compound->AMPAR Allosteric Modulation Synaptic Plasticity Enhanced Synaptic Plasticity (LTP) Ion Influx->Synaptic Plasticity Neuroprotection Neuroprotective Pathways Synaptic Plasticity->Neuroprotection

Figure 1: Proposed mechanism of action for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an AMPA receptor PAM.

In Vitro Application Protocols

Characterization of AMPA Receptor Modulation

The initial step is to confirm the compound's activity as a positive allosteric modulator of AMPA receptors.

This protocol allows for a direct measure of the compound's effect on AMPA receptor currents.[7]

Objective: To determine if 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one potentiates glutamate-evoked currents in cells expressing specific AMPA receptor subunits.

Materials:

  • Xenopus laevis oocytes or HEK293 cells

  • cRNA or plasmids for human AMPA receptor subunits (e.g., GluA1, GluA2)

  • Two-electrode voltage clamp or patch-clamp setup

  • Glutamate

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one stock solution (in DMSO)

  • Recording solutions

Protocol:

  • Cell Preparation:

    • For Xenopus oocytes: Inject cRNA for the desired AMPA receptor subunits and incubate for 2-5 days.

    • For HEK293 cells: Transfect with plasmids for the desired AMPA receptor subunits and culture for 24-48 hours.

  • Electrophysiological Recording:

    • Establish a stable whole-cell recording.

    • Perfuse the cell with a low concentration of glutamate (EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of glutamate with varying concentrations of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (e.g., 1 nM to 100 µM).

    • Record the potentiation of the glutamate-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of the compound.

    • Calculate the percentage potentiation for each concentration.

    • Generate a dose-response curve and determine the EC50 value.

ParameterExpected Outcome
Glutamate-evoked current Potentiation in the presence of the compound
EC50 Sub-micromolar to low micromolar range
Maximum Potentiation >100% increase in current amplitude

Table 1: Expected outcomes from electrophysiological characterization.

Neuroprotection Assays in Cellular Models of Neurodegeneration

These assays will determine if the compound can protect neurons from toxic insults relevant to Alzheimer's and Parkinson's diseases.

The human neuroblastoma cell line SH-SY5Y, when differentiated, provides a useful model for studying neuronal processes and neurotoxicity.[8][9]

Objective: To assess the protective effect of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one against amyloid-beta (Aβ)-induced cytotoxicity.[10][11]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with serum and antibiotics

  • Retinoic acid (RA) for differentiation

  • Amyloid-beta 1-42 (Aβ42) oligomers

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • MTT or LDH assay kits for cell viability

  • Kits for measuring reactive oxygen species (ROS) and caspase-3 activity

Protocol:

  • Cell Differentiation:

    • Plate SH-SY5Y cells at an appropriate density.

    • Induce differentiation by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Treatment:

    • Pre-treat differentiated cells with various concentrations of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one for 2 hours.

    • Add Aβ42 oligomers (e.g., 5 µM) to the media and incubate for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform MTT or LDH assays to quantify cell survival.

    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA).

    • Apoptosis: Determine caspase-3 activity using a colorimetric or fluorometric assay.

6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons, mimicking aspects of Parkinson's disease pathology.[12][13][14][15]

Objective: To evaluate the neuroprotective potential of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one against 6-OHDA-induced cell death.

Materials:

  • Differentiated SH-SY5Y cells

  • 6-hydroxydopamine (6-OHDA)

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Assay kits as described in 3.2.1.

Protocol:

  • Treatment:

    • Pre-treat differentiated SH-SY5Y cells with the compound for 2 hours.

    • Expose cells to 6-OHDA (e.g., 100 µM) for 24 hours.

  • Assessment of Neuroprotection:

    • Perform cell viability, oxidative stress, and apoptosis assays as detailed above.

In Vitro Experimental Workflow cluster_0 AMPA Receptor Modulation cluster_1 Neuroprotection Assays Electrophysiology Electrophysiological Recording (HEK293/Oocytes) Dose-Response Dose-Response Curve (EC50) Electrophysiology->Dose-Response Cell Culture Differentiated SH-SY5Y Cells Compound Treatment Pre-treatment with 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one Cell Culture->Compound Treatment AD Model Aβ42 Insult Viability Assay Cell Viability (MTT/LDH) AD Model->Viability Assay ROS Assay Oxidative Stress (ROS) AD Model->ROS Assay Apoptosis Assay Apoptosis (Caspase-3) AD Model->Apoptosis Assay PD Model 6-OHDA Insult PD Model->Viability Assay PD Model->ROS Assay PD Model->Apoptosis Assay Compound Treatment->AD Model Compound Treatment->PD Model

Sources

Method

Application Notes and Protocols for the Utilization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in Metal Complex Formation

Introduction: Unlocking the Potential of a Rigid Bicyclic Ligand for Catalysis and Materials Science The 3,7-diazabicyclo[3.3.1]nonane framework, commonly referred to as bispidine, presents a unique and structurally rigi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Rigid Bicyclic Ligand for Catalysis and Materials Science

The 3,7-diazabicyclo[3.3.1]nonane framework, commonly referred to as bispidine, presents a unique and structurally rigid scaffold that has garnered significant interest in coordination chemistry.[1][2] Its pre-organized nature, stemming from the condensed piperidine rings, makes it an exceptional chelating agent for a variety of metal ions.[1] The specific derivative, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, offers a foundational structure with two tertiary amine donors and a central keto group. This arrangement provides a versatile platform for the synthesis of multidentate ligands and their subsequent metal complexes, which have shown promise in fields ranging from bioinorganic chemistry to catalysis.[1][2]

The inherent rigidity of the bispidine core significantly influences the thermodynamic stability and redox properties of the resulting metal complexes.[1] The methyl groups at the bridgehead 1 and 5 positions provide steric bulk that can influence the coordination geometry around the metal center. The two tertiary amine nitrogens are poised for bidentate chelation, forming a stable six-membered ring with the metal ion. Furthermore, the ketone at the 9-position can be retained, reduced to a hydroxyl group, or used as a synthetic handle for further functionalization, thereby expanding the coordination capabilities of the ligand.

These application notes will provide a comprehensive guide for researchers, covering the synthesis of the parent ligand, detailed protocols for the formation of its metal complexes, essential characterization techniques, and an exploration of its potential applications. The methodologies described herein are based on established principles of coordination chemistry and provide a robust starting point for novel research and development.

I. Synthesis of the Ligand: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

The synthesis of the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one core can be achieved through several established routes. A common and effective method is the double Mannich reaction.[3] An alternative pathway involves the acidic hydrolysis of an acetyl derivative of 1,3-diazaadamantan-6-one. A synthesis starting from 5,7-dimethyl-1,3-diazaadamantan-9-one is also a viable option.[4]

Protocol 1: Synthesis via Double Mannich Condensation

This protocol is adapted from established procedures for related bispidinone syntheses.

Rationale: The Mannich reaction is a powerful tool for the construction of β-amino carbonyl compounds. In this one-pot synthesis, a primary amine, a non-enolizable aldehyde (formaldehyde), and a ketone with two α-hydrogens react to form the bicyclic structure. The methyl groups at the 1 and 5 positions originate from the starting ketone, diethyl ketone.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Diethyl_Ketone Diethyl Ketone Reflux Reflux (e.g., 18-24 h) Diethyl_Ketone->Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux Methylamine Methylamine (aq. solution) Methylamine->Reflux Solvent Ethanol Solvent->Reflux Acid_Catalyst Acetic Acid Acid_Catalyst->Reflux Basification Basify with NaOH (aq.) Reflux->Basification Cool to RT Extraction Extract with Chloroform Basification->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Recrystallization (e.g., from diethyl ether/hexane) Drying->Purification Remove Solvent Product 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one Purification->Product

Figure 1: Workflow for the synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Materials:

  • Diethyl ketone

  • Paraformaldehyde

  • Methylamine (40% in water)

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl ketone and paraformaldehyde in ethanol.

  • Add methylamine solution to the flask.

  • Carefully add glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, make the solution basic by the addition of an aqueous NaOH solution.

  • Extract the product into chloroform.

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield the desired product as a crystalline solid.

II. Formation of Metal Complexes

The two tertiary amine nitrogen atoms of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one are the primary coordination sites for metal ions. The following protocols describe the general procedure for forming complexes with d-block transition metals such as copper(II) and iron(III). These methods can be adapted for other metal ions with appropriate consideration of the metal salt's solubility and reactivity.

Protocol 2: Synthesis of a Copper(II) Complex

Rationale: This protocol outlines a straightforward reaction between the ligand and a copper(II) salt in a suitable solvent. The choice of the counter-ion (e.g., chloride, perchlorate, triflate) can influence the solubility and crystallinity of the resulting complex.

Experimental Workflow:

cluster_0 Reactant Preparation cluster_1 Complexation Reaction cluster_2 Isolation Ligand_Sol Dissolve Ligand in Methanol Mixing Add Metal Solution to Ligand Solution Ligand_Sol->Mixing Metal_Sol Dissolve CuCl2·2H2O in Methanol Metal_Sol->Mixing Stirring Stir at Room Temperature (e.g., 2-4 h) Mixing->Stirring Crystallization Slow Evaporation or Ether Diffusion Stirring->Crystallization Filtration Collect Crystals by Filtration Crystallization->Filtration Washing Wash with Cold Methanol Filtration->Washing Drying Dry in vacuo Washing->Drying Product [Cu(L)Cl2] Drying->Product

Figure 2: General workflow for the synthesis of a copper(II) complex.

Materials:

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Ligand, L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the ligand (1 mmol) in methanol (10 mL) in a clean flask.

  • In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in methanol (10 mL).

  • Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring. A color change is typically observed upon complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolate the complex by slow evaporation of the solvent or by diffusion of diethyl ether into the methanolic solution to induce crystallization.

  • Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 3: Synthesis of an Iron(III) Complex

Rationale: The synthesis of iron complexes often requires anhydrous and inert conditions to prevent the oxidation of Fe(II) to Fe(III) if starting with an Fe(II) salt, or to avoid the formation of hydroxo-bridged species with Fe(III) salts. This protocol uses an iron(III) precursor.

Materials:

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Ligand, L)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ligand (1 mmol) in anhydrous acetonitrile (15 mL).

  • In a separate Schlenk flask, dissolve anhydrous FeCl₃ (1 mmol) in anhydrous acetonitrile (15 mL).

  • Slowly add the iron(III) chloride solution to the ligand solution with vigorous stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Induce precipitation of the complex by the slow addition of anhydrous diethyl ether.

  • Collect the solid product by filtration under inert atmosphere, wash with anhydrous diethyl ether, and dry under high vacuum.

III. Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to understand its structural and electronic properties.

Table 1: Recommended Characterization Techniques

TechniquePurposeExpected Observations
Infrared (IR) Spectroscopy To confirm coordination of the ligand.Shift in the C-N stretching frequencies of the piperidine rings upon coordination to the metal. The C=O stretch of the ketone may also be affected.
UV-Vis Spectroscopy To study the electronic transitions.Appearance of d-d transitions in the visible region, characteristic of the metal ion and its coordination geometry.
Elemental Analysis To determine the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed complex structure.
Mass Spectrometry To determine the molecular weight of the complex.The mass spectrum should show a peak corresponding to the molecular ion of the complex.
X-ray Crystallography To determine the solid-state structure.Provides definitive information on bond lengths, bond angles, coordination number, and geometry of the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy For paramagnetic complexes (e.g., Cu(II), Fe(III)).Provides information about the electronic environment of the metal center, including its oxidation state and coordination geometry. For instance, Cu(II) complexes often show characteristic axial or rhombic spectra.[5]
Magnetic Susceptibility To determine the magnetic properties of the complex.Confirms the oxidation state and spin state of the metal ion.

IV. Potential Applications

Metal complexes of bispidine derivatives have shown significant potential in various catalytic applications. The rigid framework and tunable electronic properties make them attractive candidates for development as novel catalysts.

  • Oxidation Catalysis: Iron and manganese complexes of related bispidine ligands have been investigated as catalysts for bleaching and oxidation reactions, often in conjunction with peroxides.[6] The 1,5-dimethyl derivative could be explored for similar applications, such as the catalytic oxidation of hydrocarbons or the degradation of pollutants.

  • Asymmetric Catalysis: By introducing chiral substituents onto the bispidine scaffold, it is possible to create chiral ligands for enantioselective catalysis. For example, bispidine-monoterpene conjugates have been used as ligands in nickel-catalyzed ethylation reactions.[2]

  • Bioinorganic Mimics: The coordination environment provided by bispidine ligands can mimic the active sites of metalloenzymes. Iron complexes, for instance, can serve as models for non-heme iron enzymes.[1]

  • Radiopharmaceuticals: The ability of bispidines to form stable complexes with various metal ions, including radionuclides, makes them promising chelators for applications in medical imaging (e.g., PET) and therapy.[1]

V. Conclusion and Future Outlook

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a versatile and accessible building block for the synthesis of a wide range of metal complexes. Its rigid structure imparts stability to the resulting complexes, while the potential for functionalization allows for the fine-tuning of their steric and electronic properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the coordination chemistry of this ligand and to develop novel catalysts and materials. Future research in this area could focus on expanding the range of metal ions complexed, introducing functional groups to create multifunctional ligands, and exploring the catalytic activity of these new complexes in a broader range of organic transformations. The systematic investigation of structure-activity relationships will be crucial for the rational design of next-generation bispidine-based metal complexes for targeted applications.

References

  • EP2627658B1 - Method for producing 3,7-diaza-bicyclo[3.3.
  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - MDPI. (URL: [Link])

  • DE102008064009A1 - Process for the preparation of 3,7-diaza-bicyclo [3.3.
  • DE60120781T2 - LIGANDS AND COMPLEXES FOR THE CATALYTIC BLEACHING OF SUBSTRATES - Google P
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors - ResearchGate. (URL: [Link])

  • Applying the Macrocyclic Effect to Smaller Ring Structures. N,N'-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Nickel(0) Complexes - American Chemical Society. (URL: [Link])

  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system - ResearchGate. (URL: [Link])

  • 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: effect of a nucleophile ⋯ electrophile interaction on molecular geometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • New supramolecular synthons based on 3d transition metal... (URL: [Link])

  • Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - MDPI. (URL: [Link])

  • Copper–Bispidine Complexes: Synthesis and Complex Stability Study - PMC. (URL: [Link])

  • Mono- and Dinuclear Copper(ii) and Iron(iii) Complexes of a Tetradentate Bispidine-diacetate Ligand | Australian Journal of Chemistry | ConnectSci. (URL: [Link])

  • Synthesis and Properties of Transition Metal Complexes of new 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (URL: [Link])

  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. (URL: [Link])

Sources

Application

Application Note &amp; Protocols for In Vivo Evaluation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Section 1: Introduction to the 3,7-Diazabicyclo[3.3.1]nonane Scaffold The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, core is a fascinating and synthetically accessible heterocyclic scaffold that has garnered signific...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to the 3,7-Diazabicyclo[3.3.1]nonane Scaffold

The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, core is a fascinating and synthetically accessible heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This rigid bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an ideal template for designing ligands with high specificity and potency. The versatility of the bispidinone core is demonstrated by the diverse biological activities exhibited by its derivatives. These activities range from antiarrhythmic and antibacterial properties to potent effects on the central nervous system.[1]

Notably, derivatives of this scaffold have been developed as:

  • Positive Allosteric Modulators (PAMs) of AMPA Receptors: Certain N,N'-diacyl-substituted derivatives have shown remarkable potency in modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and memory.[2][3]

  • Kappa-Opioid Receptor (KOR) Agonists: Other variations have been identified as highly selective KOR agonists, presenting opportunities for developing novel analgesics.[4][5]

  • Anticancer Agents: The bispidinone framework has also been explored for its cytotoxic effects against cancer cell lines, such as pancreatic cancer.[1]

Given the proven potential of its derivatives, the parent compound, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (PubChem CID: 768164)[6], serves as a foundational structure for further drug discovery and warrants its own investigation to establish a baseline pharmacological profile.

Section 2: Rationale for In Vivo Investigation as a Cognitive Modulator

The most compelling evidence for a potential CNS application of this scaffold comes from studies on its derivatives as AMPA receptor PAMs. One such derivative demonstrated potent anti-amnestic properties in a scopolamine-induced memory impairment model in rats at doses as low as 0.01 mg/kg.[2] AMPA receptors are fundamental to learning and memory, and their positive modulation is a key strategy for developing cognitive enhancers for conditions like Alzheimer's disease and other neurodegenerative disorders.[3]

Therefore, a logical first step in the in vivo characterization of the parent compound, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, is to evaluate its potential as a cognitive modulator. The primary hypothesis is that this compound may exhibit pro-cognitive or anti-amnestic effects. The scopolamine-induced amnesia model is an excellent and well-validated paradigm for this initial screening. It is an acute model that is sensitive to compounds acting on the cholinergic and glutamatergic systems, providing a clear and rapid assessment of potential efficacy.

Section 3: Pre-clinical Experimental Design: A Framework

A robust in vivo study requires careful planning, beginning with fundamental characterization and proceeding to a well-controlled efficacy model.

Critical First Steps: Formulation and Preliminary Studies

Causality in experimental design dictates that before any efficacy testing, the basic pharmacokinetic and safety profile must be understood.

  • Formulation Development: The solubility of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one must be determined in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO/5% Tween 80 in saline). The goal is to achieve a stable, clear solution or a homogenous suspension suitable for the chosen route of administration (e.g., intraperitoneal (i.p.) or oral (p.o.)). The dihydrochloride salt form may also be available, potentially offering better aqueous solubility.[7]

  • Dose-Range Finding (DRF) and Acute Toxicity: A preliminary DRF study is mandatory. This involves administering escalating single doses to small groups of animals (e.g., 3-5 mice or rats) to identify the Maximum Tolerated Dose (MTD). Animals should be observed for 7-14 days for any signs of overt toxicity (e.g., changes in weight, activity, posture, or grooming) and mortality. This study informs the selection of non-toxic, pharmacologically relevant doses for the main efficacy experiment.

Proposed Animal Model: Scopolamine-Induced Amnesia

This model is selected for its high relevance, reliability, and the fact that it has been successfully used to validate a closely related derivative.[2] Scopolamine, a muscarinic receptor antagonist, disrupts cholinergic neurotransmission, leading to transient but robust deficits in learning and memory, mimicking aspects of cognitive dysfunction.

Experimental Groups and Controls

A self-validating protocol relies on comprehensive controls to ensure that any observed effects are directly attributable to the test compound.

Group Number Group Name Treatment Rationale
1Vehicle ControlVehicle + SalineEstablishes baseline performance in the absence of any drug or amnestic agent.
2Scopolamine ControlVehicle + ScopolamineInduces memory impairment; serves as the negative control against which reversal is measured.
3Positive ControlKnown Cognitive Enhancer (e.g., Donepezil) + ScopolamineValidates the model's sensitivity and provides a benchmark for efficacy.
4Test Compound (Low Dose)1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Dose 1) + ScopolamineEvaluates efficacy at the lowest selected dose.
5Test Compound (Mid Dose)1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Dose 2) + ScopolamineAssesses dose-response relationship.
6Test Compound (High Dose)1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Dose 3) + ScopolamineDetermines efficacy at the highest non-toxic dose.

Table 1: Proposed experimental groups for the scopolamine-induced amnesia study.

Section 4: Detailed In Vivo Protocol: Passive Avoidance Task

The step-through passive avoidance task is a fear-motivated test that is highly sensitive to memory deficits and their reversal. It was the specific paradigm used to demonstrate the anti-amnestic properties of a derivative compound.[2]

Materials and Reagents
  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (purity >95%)[8]

  • Scopolamine hydrobromide

  • Positive Control (e.g., Donepezil)

  • Vehicle (e.g., 0.9% sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Passive Avoidance Apparatus (two-compartment box with a light and dark chamber, separated by a guillotine door, with an electric grid floor in the dark chamber)

Experimental Workflow Diagram

G cluster_day1 Day 1: Training Phase cluster_day2 Day 2: Test Phase (24h later) start_node Animal Acclimatization (7 days) group_node Randomization into Experimental Groups (n=10-15/group) start_node->group_node drug_admin Test Compound / Vehicle Admin (i.p.) (T = -60 min) group_node->drug_admin scop_admin Scopolamine / Saline Admin (i.p.) (T = -30 min) drug_admin->scop_admin training Training Trial Place in light box, door opens, enter dark -> mild footshock scop_admin->training testing Test Trial Place in light box, measure latency to enter dark chamber (max 300s) training->testing 24h Interval analysis Data Collection & Statistical Analysis testing->analysis

Caption: Experimental workflow for the passive avoidance task.

Step-by-Step Experimental Procedure
  • Acclimatization: House mice in groups under standard conditions (12h light/dark cycle, food and water ad libitum) for at least 7 days prior to the experiment.

  • Habituation: On the day before training, allow each mouse to explore the apparatus for 2 minutes with the guillotine door open and the grid floor un-electrified.

  • Drug Administration (Training Day):

    • Administer the test compound, positive control, or vehicle via the chosen route (e.g., i.p.) 60 minutes before the training trial.

    • Administer scopolamine (e.g., 1 mg/kg) or saline (for Group 1) via i.p. injection 30 minutes before the training trial.

  • Training Trial:

    • Place a mouse gently in the light compartment, facing away from the door.

    • After 10 seconds, the guillotine door opens automatically.

    • When the mouse enters the dark compartment with all four paws, the door closes, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Record the initial latency to enter the dark compartment.

    • Return the mouse to its home cage.

  • Test Trial (24 hours after Training):

    • No drug injections are given on the test day.

    • Place the mouse in the light compartment as before.

    • The guillotine door opens after 10 seconds.

    • Record the step-through latency (STL), which is the time taken for the mouse to enter the dark compartment.

    • A cut-off time of 300 seconds is imposed. A mouse that does not enter within this time is assigned a score of 300s. A longer latency indicates better memory of the aversive event.

Section 5: Data Analysis and Interpretation

  • Statistical Analysis: The primary endpoint is the step-through latency on the test day. Data are often not normally distributed, so a non-parametric test like the Kruskal-Wallis test followed by Dunn's post-hoc test is appropriate. Alternatively, if data pass normality tests, a one-way ANOVA followed by Tukey's or Dunnett's post-hoc test can be used.

  • Expected Outcomes:

    • Scopolamine Control vs. Vehicle Control: The Scopolamine group should show a significantly shorter latency compared to the Vehicle group, confirming the induction of amnesia.

    • Positive Control vs. Scopolamine Control: The Positive Control group should show a significantly longer latency, demonstrating a reversal of the amnesia.

    • Test Compound vs. Scopolamine Control: A significant increase in latency in the test compound groups would indicate an anti-amnestic effect. A clear dose-dependent increase would provide strong evidence of efficacy.

  • Interpretation: A positive result in this model would strongly support the hypothesis that 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has pro-cognitive properties and would justify further investigation into its mechanism of action (e.g., direct AMPA receptor binding assays) and evaluation in more complex cognitive models.

Section 6: Safety and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines provided by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. The dose and duration of the footshock should be minimized to the level necessary to induce the aversive memory. All efforts should be made to reduce animal stress and suffering throughout the study.

Section 7: References

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate. [Link]

  • 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. PubChem, National Center for Biotechnology Information. [Link]

  • Experimental design of in vivo experiment. Mice were divided into... ResearchGate. [Link]

  • Mechanism of Action of the Diazabicyclononanone-type κ-Agonists. ACS Publications. [Link]

  • syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. International Union of Crystallography. [Link]

  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI. [Link]

  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate. [Link]

  • Diazabicyclononanones, a potent class of kappa opioid analgesics. PubMed. [Link]

  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Synthesis and Properties of Transition Metal Complexes of new 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Ruprecht-Karls-Universität Heidelberg. [Link]

  • Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]

  • 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, 95% Purity, C9H16N2O, 1 gram. Amazon. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This document is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable bispidinone scaffold. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is a conformationally rigid scaffold that has attracted significant interest in medicinal chemistry for its application as a pharmacophore in various biologically active agents, including antiarrhythmic, analgesic, and antiviral compounds.[1][2] The 1,5-dimethyl substituted variant provides a specific stereoelectronic framework for further functionalization.

The primary and most efficient method for constructing this bicyclic system is a double Mannich reaction, a multicomponent reaction that assembles the core in a single, convergent step.[1][3] While elegant, this reaction is not without its challenges. This guide provides expert-driven insights to help you navigate these complexities.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the standard synthetic approach for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

The synthesis is typically achieved via a one-pot double Mannich condensation.[3] This reaction involves the cyclocondensation of three components:

  • A Ketone: Diethyl ketone serves as the source of the C1, C5, C2, and C8 carbons, with the ethyl groups becoming the 1,5-methyl substituents.

  • An Amine Source: An ammonium salt (e.g., ammonium acetate) or a primary amine (e.g., tert-butylamine, which is later cleaved) provides the two nitrogen atoms of the bicycle.

  • An Aldehyde: Formaldehyde (often used as paraformaldehyde or an aqueous solution) provides the methylene bridges at C2, C4, C6, and C8.

The reaction is conceptually similar to the Robinson-Schöpf reaction used for tropinone synthesis, which also proceeds through a double Mannich mechanism.[4][5]

Experimental Workflow: Double Mannich Condensation

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Outcome Diethyl_Ketone Diethyl Ketone Mannich_Reaction One-Pot Double Mannich Condensation (Acid-Catalyzed) Diethyl_Ketone->Mannich_Reaction Amine Amine Source (e.g., Ammonium Acetate) Amine->Mannich_Reaction Formaldehyde Formaldehyde (Paraformaldehyde) Formaldehyde->Mannich_Reaction Crude_Product Crude Reaction Mixture Mannich_Reaction->Crude_Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Final_Product 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one Purification->Final_Product

Caption: General workflow for the synthesis of the target bispidinone.

Q2: My reaction yield is very low. What factors should I investigate to optimize the synthesis?

Low yields are a frequent issue in this multicomponent reaction. Several parameters must be carefully controlled.

Troubleshooting Low Yields:

ParameterCommon IssueRecommended Action & Rationale
pH Control Incorrect pH can stall the reaction or promote side reactions.The Mannich reaction is acid-catalyzed. The pH should be weakly acidic (typically 4-6) to facilitate iminium ion formation without fully protonating the amine nucleophile. Using a buffer (e.g., acetate) is highly recommended.
Reagent Stoichiometry An excess of formaldehyde can lead to polymerization. Improper amine/ketone ratios unbalance the cyclization.A slight excess of the amine and formaldehyde relative to the ketone is common. Systematically screen ratios (e.g., 1:2.2:2.2 of ketone:amine:formaldehyde) to find the optimum for your specific conditions.
Reaction Temperature Temperatures that are too high can promote side reactions and decomposition. Temperatures that are too low may result in impractically slow reaction rates.Start at room temperature and gently heat if necessary (e.g., 40-60°C). Monitor the reaction by TLC or LC-MS. One study on a related bispidine noted that lowering the temperature was key for achieving selective acylation, highlighting the importance of thermal control.[6][7]
Concentration The reaction is susceptible to concentration effects. If too dilute, the intermolecular condensations will be slow. If too concentrated, polymerization and side reactions can dominate.Aim for a concentration that keeps all reagents dissolved but is not overly dilute. Typical starting concentrations are in the 0.1-0.5 M range.
Purity of Reagents Impurities in starting materials, especially aged formaldehyde or diethyl ketone, can introduce competing pathways.Use freshly opened or distilled reagents. Ensure paraformaldehyde is of high purity and dry.
Q3: My crude reaction mixture is complex, showing multiple spots on TLC. What are the likely side products and how can they be minimized?

The complexity arises from the multiple reactive species present. Understanding the mechanism helps diagnose the formation of byproducts.

Simplified Reaction Mechanism & Potential Side Products

G R Reactants (Ketone, Amine, CH2O) Iminium Iminium Ion Formation R->Iminium Acid catalyst Mannich1 First Mannich Addition R->Mannich1 Iminium->Mannich1 Side1 Polymerization (from excess CH2O) Iminium->Side1 Self-reaction Intermediate Acyclic Intermediate Mannich1->Intermediate Mannich2 Second Mannich (Intramolecular) Intermediate->Mannich2 Cyclization Side2 Mono-Mannich Adduct Intermediate->Side2 Incomplete reaction Product Target Bispidinone Mannich2->Product

Caption: Key steps and common side reaction pathways.

  • Minimizing Side Products:

    • Slow Addition: Add the formaldehyde solution slowly to the mixture of the ketone and amine salt. This keeps the instantaneous concentration of the highly reactive iminium ion low, favoring reaction with the ketone over self-polymerization.

    • Control Stoichiometry: As mentioned in Q2, avoid a large excess of formaldehyde.

    • Optimal pH: A pH that is too low can favor undesired aldol-type reactions with the ketone. Maintain the weakly acidic conditions optimal for the Mannich reaction.

Q4: Purification of the target compound is challenging. What are the recommended procedures?

The polarity and basicity of the bispidinone, along with its tendency to form viscous oils, complicate purification.[8][9] A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction is complete, carefully neutralize the mixture and perform a standard liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate). This will remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is often unavoidable.

    • Stationary Phase: Use silica gel or alumina. Given the basic nature of the product, alumina or silica treated with a small amount of triethylamine (e.g., 1% in the eluent) can prevent peak tailing and product loss on the column.

    • Eluent System: A gradient system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is effective. The addition of a small amount of ammonia or triethylamine to the polar solvent is crucial for good elution of basic compounds.

  • Purification via Salt Formation: For stubborn impurities, converting the free base to a salt (e.g., hydrochloride or fumarate) can facilitate purification.[10] The salt often has better crystalline properties than the free base.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ether, ethyl acetate). Add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate and can be collected by filtration and washed with cold solvent. The free base can be regenerated by treatment with a base.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from methodologies described for similar bispidinones.[3] Researchers should optimize conditions for their specific setup.

Materials:

  • Diethyl ketone

  • Ammonium acetate

  • Paraformaldehyde

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of diethyl ketone (1.0 eq) and ammonium acetate (2.2 eq) in ethanol, add glacial acetic acid to adjust the pH to approximately 5.

  • To this stirring solution, add paraformaldehyde (2.5 eq) portion-wise over 30 minutes, maintaining the reaction temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in DCM and water. Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is ~8-9.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane with 1% triethylamine).

  • Combine the fractions containing the pure product and concentrate under vacuum to yield 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a pale yellow oil or solid.

Characterization:

  • ¹H NMR: Expect characteristic signals for the methyl groups at C1 and C5, and complex multiplets for the methylene protons of the bicyclic core.

  • ¹³C NMR: The carbonyl carbon (C9) signal will be prominent (~210-220 ppm). Signals for the methyl groups and the four distinct carbons of the bicyclic framework should be visible.

  • Mass Spectrometry: Confirm the molecular weight (C₉H₁₆N₂O, MW: 168.24 g/mol ).

References

  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest. Available at: [Link]

  • Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. National Institutes of Health (NIH). Available at: [Link]

  • The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. SpringerLink. Available at: [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. Available at: [Link]

  • Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Math-Net.Ru. Available at: [Link]

  • Use of the mannich reaction in the synthesis of bispidine. Semantic Scholar. Available at: [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5 ... cyberleninka.ru. Available at: [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters. Available at: [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]

  • Robinson-Schöpf-Reaktion. Wikipedia. Available at: [Link]

  • Chemical thermodynamics applied to the synthesis of tropinone. scielo.org.mx. Available at: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Welcome to the technical support guide for the synthesis and optimization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This document is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important bicyclic scaffold. As a rigid molecular framework, this bispidinone derivative serves as a valuable building block in the development of therapeutic agents, including modulators of AMPA receptors and ligands for nicotinic acetylcholine receptors.[1][2][3][4]

The most common and efficient route to this scaffold is the double Mannich reaction, a one-pot condensation of diethyl ketone (3-pentanone), a primary amine (methylamine), and formaldehyde.[5][6][7] While elegant in its convergence, this reaction is sensitive to several parameters that can dramatically impact yield and purity. This guide provides field-proven insights in a question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction outcomes.

Section 1: Reaction Fundamentals

The synthesis is a classic example of a double Mannich condensation. The reaction proceeds in a tandem sequence where an initial intermolecular Mannich reaction is followed by a rapid intramolecular cyclization to form the bicyclic system. Understanding this mechanism is critical for effective troubleshooting.

Reaction Scheme & Mechanism

The overall transformation is as follows:

Diethyl Ketone + 2 eq. Formaldehyde + 2 eq. Methylamine → 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

The reaction is typically acid-catalyzed, which facilitates the formation of the key electrophile, the Eschenmoser's salt-like iminium ion, from methylamine and formaldehyde. The diethyl ketone serves as a bis-nucleophile after enolization.

Reaction_Mechanism cluster_reactants Reactants Methylamine Methylamine Iminium_Ion Iminium Ion (Electrophile) Methylamine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion H+ Diethylketone Diethylketone Enol Ketone Enol (Nucleophile) Diethylketone->Enol H+ Mono_Adduct Mono-Mannich Adduct (Acyclic Intermediate) Iminium_Ion->Mono_Adduct Enol->Mono_Adduct Product 1,5-Dimethyl-3,7- diazabicyclo[3.3.1]nonan-9-one Mono_Adduct->Product

Caption: The Double Mannich Reaction Pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Q1: My reaction yield is consistently low (<30%). What are the most probable causes and how can I address them?

A1: Low yield is the most common complaint and can usually be traced to one of four areas: reagent quality, stoichiometry, pH control, or reaction conditions.

  • Reagent Quality:

    • Formaldehyde Source: Paraformaldehyde can vary in quality and degree of polymerization. Use a high-purity source or, for maximum reproducibility, generate formaldehyde gas by heating paraformaldehyde and passing it into the reaction mixture. An aqueous formaldehyde solution (formalin) is also common, but be mindful of the water content as it can affect reaction concentration.

    • Amine Source: Use a fresh, high-quality source of methylamine. If using a solution (e.g., in ethanol or water), ensure the concentration is accurately known.

    • Ketone: Ensure the diethyl ketone is free of acidic or basic impurities that could disrupt the catalytic cycle.

  • Stoichiometry: The theoretical ratio is 1:2:2 (Ketone:Formaldehyde:Amine). However, slight excesses of the amine and formaldehyde are often used to drive the reaction to completion. A good starting point for optimization is a 1:2.2:2.2 ratio.

  • pH Control (The "Sweet Spot"): This is arguably the most critical parameter. The reaction requires a mildly acidic environment.

    • Too Acidic (pH < 4): The primary amine (methylamine) will be fully protonated to its ammonium salt, rendering it non-nucleophilic and unable to form the required iminium ion with formaldehyde.

    • Too Basic (pH > 8): The formation of the iminium ion from formaldehyde and the amine is inefficient. Furthermore, base-catalyzed self-condensation of diethyl ketone (aldol reactions) can become a competing side reaction.

    • Solution: The optimal pH is typically between 5 and 7. Acetic acid is an excellent choice as a catalyst as it provides the necessary protons without making the solution too acidic.[5][7] Buffer the reaction if necessary, or perform a pH titration curve on your starting materials to determine the precise amount of acid needed.

  • Reaction Conditions:

    • Temperature: The initial condensation is often exothermic. Run the reaction at a controlled temperature, typically starting at 0-5 °C during the addition phase, followed by warming to room temperature or gentle heating (40-50 °C) to drive the cyclization.

    • Concentration: Overly dilute conditions can slow the desired bimolecular reactions, while overly concentrated conditions can lead to polymerization and byproduct formation. A typical starting concentration is 0.5-1.0 M with respect to the ketone.

Q2: I'm observing a large amount of white, insoluble polymeric material crashing out of my reaction. What is this and how can I prevent it?

A2: This is almost certainly due to the uncontrolled polymerization of formaldehyde or the formation of poly-iminium species. This occurs when the local concentration of formaldehyde and amine is too high, favoring polymerization over the desired reaction with the ketone enol.

  • Prevention Strategy:

    • Slow Addition: Add the formaldehyde source (paraformaldehyde slurry or formalin) slowly and sub-surface to the stirred solution of the ketone and amine. This maintains a low steady-state concentration of the reactive species.

    • Order of Addition: A robust method is to first mix the diethyl ketone, methylamine, and catalytic acid in the solvent. Then, add the formaldehyde source dropwise or in small portions.

    • Temperature Control: Keep the reaction cool (0-10 °C) during the addition phase to manage the exotherm and slow the rate of polymerization relative to the Mannich reaction.

Q3: My TLC/LC-MS analysis shows the reaction has stalled, with significant starting material and a new, dominant spot that is not the product.

A3: This often points to the formation of the acyclic mono-Mannich adduct, indicating that the second, intramolecular cyclization step is the rate-limiting or failing step.

Troubleshooting_Workflow Start Reaction Problem Identified LowYield Low Yield? Start->LowYield Polymer Polymer Formation? LowYield->Polymer No CheckReagents 1. Verify Reagent Quality 2. Check Stoichiometry LowYield->CheckReagents Yes Stalled Reaction Stalled? Polymer->Stalled No SlowAddition Use Slow Addition of Formaldehyde Polymer->SlowAddition Yes DriveCyclization Heat to 40-60°C Add more acid catalyst Stalled->DriveCyclization Yes AdjustpH Optimize pH (Target 5-7) CheckReagents->AdjustpH ControlConditions Control Temp & Conc. AdjustpH->ControlConditions End Problem Resolved ControlConditions->End SlowAddition->End DriveCyclization->End

Caption: A logical workflow for troubleshooting common synthesis issues.

  • Causes & Solutions:

    • Insufficient Catalyst: The intramolecular cyclization also requires acid catalysis. The initial charge of acid may have been consumed or insufficient. Try adding an additional 0.1-0.2 equivalents of acetic acid.

    • Low Temperature: The activation energy for the intramolecular step can be higher than the initial intermolecular reaction. After the initial addition is complete, slowly warm the reaction to room temperature or heat to 40-60 °C for several hours to drive the cyclization to completion.

    • Steric Hindrance: While less common with methylamine, if you have substituted to a bulkier primary amine, the intramolecular ring-closing step can be sterically hindered. This may require more forcing conditions (higher temperature, longer reaction time).

Q4: My crude product is an oil and is very difficult to purify by recrystallization. Column chromatography gives multiple, closely-eluting spots. What are my options?

A4: This indicates the presence of closely related structural isomers or byproducts. The target molecule is highly polar and basic, which can make purification challenging.

  • Potential Impurities:

    • Mono-Mannich Adduct: As discussed in Q3.

    • Partially-formed Bicycles: Structures where one ring has formed but the other has not.

    • Positional Isomers: If an asymmetric ketone were used. (Not an issue for diethyl ketone).

  • Purification Strategies:

    • Acid/Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in an organic solvent (e.g., dichloromethane). Wash with a dilute base (e.g., 1M Na₂CO₃) to remove acidic impurities, then with brine. This can simplify the mixture.

    • Chromatography Optimization:

      • Stationary Phase: Use alumina (basic or neutral) instead of silica gel. The acidic nature of silica can cause streaking and poor separation for basic amines.

      • Mobile Phase: Use a solvent system with a small amount of a basic modifier to improve peak shape, such as Dichloromethane/Methanol with 0.5-1% triethylamine or ammonium hydroxide.

    • Salt Formation: A highly effective method for purifying and handling amines is to form a crystalline salt. Dissolve the crude oil in a solvent like ethanol or isopropanol and add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) until precipitation is complete. The resulting salt is often a well-defined, crystalline solid that can be easily filtered and washed. The free base can be regenerated later if needed.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for this synthesis?

A1: While every reaction requires specific optimization, a well-established starting point is summarized in the table below.

ParameterRecommended ConditionRationale
Reactants Diethyl Ketone, Methylamine, ParaformaldehydeStandard, commercially available starting materials.
Stoichiometry 1 : 2.2 : 2.2 (Ketone:Amine:Formaldehyde)Slight excess of amine/formaldehyde drives reaction.
Solvent Ethanol or MethanolGood solubility for reactants and intermediates.[5]
Catalyst Acetic Acid (0.5 - 1.5 eq.)Provides optimal pH range (5-7) for the reaction.[5][7]
Temperature 0-10°C (addition), then 25-50°C (cyclization)Manages exotherm and drives reaction to completion.
Reaction Time 12 - 24 hoursTypically sufficient for full conversion. Monitor by TLC/LC-MS.

Q2: Can I use other primary amines or ketones in this reaction?

A2: Yes, this reaction is versatile. Using other primary amines (e.g., benzylamine, ethanolamine) will change the N-substituents at the 3 and 7 positions.[4][8] Using other ketones that are enolizable at both α-positions (e.g., cyclohexanone) will alter the carbon skeleton of the bicycle. However, be aware that changing the steric bulk of the amine can significantly affect the reaction rate and the conformational preference of the final product.[5]

Q3: How should I properly characterize the final product?

A3: A full characterization suite is essential to confirm the structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): The molecule has a high degree of symmetry. ¹H NMR should show characteristic signals for the two equivalent methyl groups at the bridgehead positions (C1, C5) and the methylene protons of the two piperidine-like rings.[9]

  • Mass Spectrometry: Confirm the molecular weight of the compound. (C₉H₁₆N₂O, MW: 168.24 g/mol ).

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

  • Melting Point: If a crystalline solid or salt is obtained, a sharp melting point is a good indicator of purity.

Section 4: Reference Experimental Protocol

This protocol is a synthesized example based on common procedures reported in the literature.[5][7]

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethyl ketone (8.6 g, 0.1 mol) and ethanol (100 mL).

  • Amine & Catalyst Addition: Cool the flask to 0-5°C in an ice bath. Add a 40% aqueous solution of methylamine (17.1 g, 0.22 mol) dropwise, keeping the internal temperature below 10°C. Following the amine addition, add glacial acetic acid (9.0 g, 0.15 mol) dropwise.

  • Formaldehyde Addition: Add a 37% aqueous solution of formaldehyde (17.8 g, 0.22 mol) to the dropping funnel and add it to the reaction mixture over 1 hour, maintaining the internal temperature at 0-10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Add 50 mL of 2M NaOH to basify the solution to pH ~12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, typically as a viscous oil.

  • Purification: Purify the crude oil via column chromatography on neutral alumina using a gradient of 1-5% Methanol in Dichloromethane containing 0.5% triethylamine. Combine fractions containing the pure product and concentrate to yield 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

References

  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds.
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest.
  • Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Math-Net.Ru.
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5 ... ResearchGate.
  • Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters.
  • Mechanism of Action of the Diazabicyclononanone-type κ-Agonists. ACS Publications.
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate.
  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.
  • syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. National Institutes of Health (NIH).
  • Mannich Reaction. Organic Chemistry Portal.
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central.

Sources

Troubleshooting

Technical Support Center: Purification of Viscous Oil Byproducts in Bispidine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in bispidine synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in bispidine synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with purifying viscous, oily products and byproducts encountered in these synthetic pathways. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Viscous Oils in Bispidine Chemistry

Bispidine synthesis, often relying on variations of the Mannich reaction, can yield complex reaction mixtures.[1][2] A common and frustrating outcome is the isolation of the desired product or a significant byproduct as a viscous, non-crystalline oil or "goo." These materials resist standard purification techniques, complicating characterization and downstream applications. Their viscosity can arise from strong intermolecular forces (like hydrogen bonding in poly-amines), the presence of high molecular weight oligomers, or simply the inherent physical properties of the target molecule. This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are the byproducts in my bispidine synthesis so often viscous and oily?

A1: The nature of bispidine synthesis often contributes to this issue. The Mannich reaction, a cornerstone of many bispidine syntheses, involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone.[1][3] This process can lead to the formation of oligomeric or polymeric side products, which are high in molecular weight and tend to be viscous oils. Furthermore, the inherent structure of bispidines, with two basic nitrogen atoms, allows for strong hydrogen bonding, which increases viscosity. Incomplete reactions or side reactions can also leave behind starting materials or intermediates that form a complex, non-crystalline eutectic mixture with the final product.

Q2: What is "oiling out," and why does it happen when I try to crystallize my product?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when, upon cooling or addition of an anti-solvent, the compound separates from the solution as a liquid phase (the "oil") instead of a solid crystalline phase.[4] This is a common problem with viscous compounds that have high solubility in the crystallization solvent or when the supersaturation is too high. The kinetics of nucleation and crystal growth are slower than the rate of liquid phase separation. Essentially, the molecules find it easier to aggregate into a disordered, liquid-like state than to arrange themselves into an ordered crystal lattice.

Q3: How do I choose the best purification strategy for my viscous oil?

A3: The choice depends critically on the properties of your compound and the impurities you need to remove.[5] A logical decision-making process is essential. Key factors to consider are:

  • Thermal Stability: Can your compound withstand heat? If so, vacuum distillation might be an option.[6][7]

  • Polarity and Functionality: The presence of basic amine groups is a key feature of bispidines. This allows for purification via acid-base (pH-swing) extractions or salt crystallization.[5][8]

  • Polarity Difference Between Product and Impurities: If there is a significant difference in polarity, column chromatography is often the best choice, though it requires special techniques for viscous oils.[9]

Below is a decision-making workflow to guide your selection process.

graph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Crude Viscous Oil", fillcolor="#F1F3F4", fontcolor="#202124"]; q_thermal [label="Is the compound\nthermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_basic [label="Is the compound basic?\n(Bispidines are)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_polarity [label="Are impurities\nsignificantly different\nin polarity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

distill [label="High-Vacuum\nDistillation (Kugelrohr)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography\n(Dry-Load Technique)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="pH-Swing Liquid-Liquid\nExtraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallize [label="Crystallization\n(Salt Formation or\nSpecialized Techniques)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_purified [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_complex [label="Requires Multiple\nTechniques", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q_thermal; q_thermal -> distill [label=" Yes "]; q_thermal -> q_basic [label="No / Unknown"]; distill -> end_purified;

q_basic -> extraction [label=" Yes "]; q_basic -> q_polarity [label="No / Ineffective"]; extraction -> crystallize [label="Forms a Salt"]; extraction -> q_polarity [label="Impurity remains"];

q_polarity -> chromatography [label=" Yes "]; q_polarity -> crystallize [label="No"]; chromatography -> end_purified; crystallize -> end_purified; crystallize -> end_complex; }

Caption: Decision tree for selecting a purification method.
Q4: What analytical techniques are best for assessing the purity of a viscous oil?

A4: A combination of techniques is crucial.

  • Thin-Layer Chromatography (TLC): Your first and fastest tool. Use a few different solvent systems to ensure you are separating all components. Staining (e.g., with potassium permanganate or ninhydrin for amines) is essential if your compounds are not UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural confirmation and purity assessment. The presence of broad peaks may indicate conformational exchange or aggregation. Integration of signals can provide a quantitative measure of purity if a known standard is added.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of your main product and any impurities, giving you clues about their identities (e.g., unreacted starting materials, dimers).

Troubleshooting Guide

Problem: My product is a thick oil that gives poor separation on a standard silica gel column.
  • Probable Cause 1: Viscous Fingering. When you load a concentrated, viscous sample dissolved in a minimal amount of solvent onto a column, it can lead to a phenomenon called "viscous fingering".[10][11] The less-viscous mobile phase does not flow evenly through the highly viscous sample band. Instead, it creates channels or "fingers," leading to a distorted, broad elution profile and very poor separation.[10]

  • Solution 1: Dry-Loading Technique. This is the most robust solution. Instead of loading the oil directly, you pre-adsorb it onto a solid support (like silica gel or Celite).[5][12] This creates a fine, free-flowing powder that can be evenly applied to the top of the column. The result is a very narrow starting band, which dramatically improves separation. See Protocol 1 for a detailed methodology.

  • Probable Cause 2: Improper Solvent Choice for Loading. Dissolving the viscous oil in a strong solvent (like methanol or dichloromethane) and loading it directly can cause the sample to spread out on the column before the separation even begins.

  • Solution 2: Minimal Solvent, Weakest Possible. If you must do a liquid load, dissolve your sample in the absolute minimum volume of the weakest possible solvent that will still allow it to be transferred via pipette. Ideally, use the initial mobile phase solvent. This minimizes band broadening at the origin.

Problem: I'm trying to crystallize my product, but it consistently "oils out."
  • Probable Cause: High Supersaturation / Slow Nucleation. The solution is becoming supersaturated too quickly for crystal nuclei to form and grow in an orderly fashion.[4][13]

  • Solution 1: Slow Down the Process. Try cooling the solution extremely slowly. Place the flask in a warm water bath and allow it to cool to room temperature overnight, then transfer it to a refrigerator, and finally a freezer. Slow cooling is critical.[14]

  • Solution 2: Use a Seed Crystal. If you have ever had a tiny amount of the material solidify, use it as a seed crystal. Add a single, small crystal to the supersaturated solution to initiate crystallization. If you don't have one, try scratching the inside of the flask with a glass rod below the solvent level. The microscopic scratches can provide nucleation sites.

  • Solution 3: Change the Solvent System. Experiment with different solvents or solvent mixtures. Sometimes, using a binary solvent system (one solvent in which the compound is soluble and an "anti-solvent" in which it is not) and allowing the anti-solvent to slowly diffuse into the solution (e.g., by placing a vial of your solution in a sealed jar containing the anti-solvent) can yield crystals.[15]

  • Solution 4: Freeze-Drying Emulsion. For extremely stubborn oils, a specialized technique involves creating an emulsion of your compound in a suitable solvent system, freeze-drying it to form an amorphous solid, and then carefully rehydrating it to induce crystallization.[4]

Problem: My compound decomposes when I try to purify it by distillation.
  • Probable Cause: The boiling point at atmospheric pressure is higher than the decomposition temperature. Many complex organic molecules, especially high molecular weight amines, are not stable at their atmospheric boiling points.[7]

  • Solution: High-Vacuum Distillation. By significantly reducing the pressure, you can lower the boiling point of the compound by a large margin, often allowing it to distill well below its decomposition temperature.[6][16] A Kugelrohr apparatus is particularly effective for small-scale distillation of viscous oils as it minimizes the path length from the heated surface to the condenser.[17] A general rule is that for every halving of the pressure, the boiling point drops by about 10 °C.[16]

Problem: A standard liquid-liquid extraction is not removing a key impurity.
  • Probable Cause: Similar Partition Coefficients. The impurity and your product have similar solubilities in the organic and aqueous phases, making separation by simple extraction inefficient.

  • Solution: pH-Swing Extraction. Leverage the basicity of the bispidine nitrogens. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Extract this solution with an acidic aqueous solution (e.g., 1M HCl). Your basic bispidine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[8] Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) until it is strongly basic (pH > 12). Your bispidine will be deprotonated back to its neutral, organic-soluble form. You can then extract it back into a fresh organic solvent. This technique is highly selective for amines.[18] See Protocol 4 for details.

Detailed Experimental Protocols

Protocol 1: Dry-Loading Technique for Column Chromatography

This protocol describes how to prepare a viscous oil for optimal separation on a silica gel column.

  • Dissolution: In a round-bottom flask, dissolve your crude viscous oil (e.g., 1 gram) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 5-10 mL of dichloromethane or methanol).

  • Adsorption: To the solution, add silica gel (typically 2-3 times the weight of your crude product). Swirl the flask to create a slurry.

  • Evaporation: Remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder. If the residue is still clumpy or sticky, you did not add enough silica. Add more solvent and more silica and repeat the evaporation.[5]

  • Column Loading: Carefully layer the silica-adsorbed sample powder onto the top of your pre-packed chromatography column. Gently tap the side of the column to ensure an even, level surface. Add a thin layer of sand on top to protect the sample layer.

  • Elution: Begin eluting with your chosen mobile phase. The narrow band at the top of the column will ensure a much sharper separation.

graph "Dry_Load_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Viscous Oil", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve in\nVolatile Solvent\n(e.g., DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; add_silica [label="2. Add Silica Gel\n(2-3x weight of oil)", fillcolor="#FBBC05", fontcolor="#202124"]; rotovap [label="3. Evaporate to Dryness\non Rotary Evaporator", fillcolor="#FBBC05", fontcolor="#202124"]; check_powder [label="Is it a free-flowing\npowder?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; load_column [label="4. Load Powder\nonto Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="5. Elute with\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_silica; add_silica -> rotovap; rotovap -> check_powder; check_powder -> load_column [label="Yes"]; check_powder -> add_silica [label="No (Still Sticky)"]; load_column -> elute; }

Caption: Workflow for the dry-loading chromatography protocol.
Protocol 2: Inducing Crystallization of Intractable Oils via Salt Formation

This protocol uses the basic nature of bispidines to form a crystalline salt.

  • Dissolution: Dissolve the purified (but still oily) bispidine in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: Slowly add a solution of an appropriate acid. For example, HCl in diethyl ether or acetic acid can be used. Add the acid dropwise with stirring until the solution becomes slightly cloudy or a precipitate begins to form.

  • Crystallization: Allow the mixture to stand. The resulting salt (e.g., bispidine hydrochloride) is often a well-behaved crystalline solid, even if the free base is an oil.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water, basified with NaOH or K₂CO₃, and extracted back into an organic solvent. Evaporation of the solvent will yield the purified oily product.

Protocol 3: Small-Scale High-Vacuum Distillation (Kugelrohr)

This method is for thermally sensitive, high-boiling point oils.

  • Apparatus Setup: Assemble the Kugelrohr apparatus according to the manufacturer's instructions. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Sample Loading: Load the viscous oil into the distilling flask. It is often easiest to do this while the oil is slightly warm to reduce its viscosity.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump. Allow the system to pump down to the lowest possible pressure (typically < 1 mmHg).

  • Heating and Distillation: Slowly begin to heat the sample flask while maintaining rotation. Observe the sample closely for signs of boiling (bubbling, condensation). The product will distill from the first bulb to the subsequent cooler receiving bulbs.[7]

  • Collection: Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air. The purified product can be collected from the receiving bulbs.

Protocol 4: pH-Swing Liquid-Liquid Extraction

This protocol is highly effective for separating basic bispidines from neutral or acidic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently to release any pressure buildup.[19] Allow the layers to separate. The protonated bispidine is now in the lower aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded (or checked by TLC to ensure no product remains).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with stirring until the solution is strongly basic (check with pH paper, pH > 12). A precipitate or cloudiness may appear as the deprotonated bispidine becomes insoluble in water.

  • Back Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of ethyl acetate). Shake and allow the layers to separate. The neutral bispidine has now moved back into the organic layer.

  • Final Workup: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified bispidine.[19]

Data Summary Table

Purification TechniqueKey PrincipleBest For...Key Limitations
Column Chromatography Differential adsorption based on polarity.[9]Compounds with different polarities than impurities.Prone to "viscous fingering"; requires special loading for oils.[10]
Crystallization Differential solubility at varying temperatures.Compounds that can form an ordered solid lattice.Prone to "oiling out"; finding the right solvent can be difficult.[4]
High-Vacuum Distillation Separation based on differences in boiling points at reduced pressure.[6]Thermally sensitive, high-boiling point liquids.Requires specialized equipment; not effective for non-volatile impurities.
pH-Swing Extraction Reversible salt formation of basic/acidic functional groups.[8]Separating basic compounds (like amines) from neutral/acidic impurities.Ineffective if impurities have similar acid/base properties.

References

  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? [Online Forum]. Available at: [Link]

  • ResearchGate. (2021). A method to crystallize substances that oil out. [Research Paper]. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. Retrieved from [Link]

  • Vedantu. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • That Chemist. (2022, May 17). Chaos and Order - Methods of Purification [Video]. YouTube. [Link]

  • ResearchGate. (2021). How can I crystallize viscous liquids? [Online Forum]. Available at: [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Bispidine. Retrieved from [Link]

  • Reddit. (2022). Purification of oily products in industrial chemistry. [Online Forum]. r/OrganicChemistry. [Link]

  • Chromatography Online. (2006). How Viscous Fingering Can Spoil Your Separation. Retrieved from [Link]

  • De Wit, A., & Homsy, G. M. (2012). Experimental evidence of reaction-driven miscible viscous fingering. Physical Review E, 85(1), 015304.
  • Preprints.org. (2023).
  • ResearchGate. (2016). How can I purify oily products? [Online Forum]. Available at: [Link]

  • Sonneveld. (2023). Crystallization of fats and oils. [Blog]. Available at: [Link]

  • SUNY Potsdam. (n.d.). Essential Oils from Steam Distillation. Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • ResearchGate. (2020).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • ResearchGate. (2022). Crystallization and rheology of palm oil in the presence of sugar. [Research Paper].
  • Gualco, L., et al. (2023).
  • Chemistry LibreTexts. (2020). Distillation. Retrieved from [Link]

  • PubMed. (2005). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Visualising viscous fingering in chromatography columns: High viscosity solute plug. [Research Paper].
  • Reddit. (2013). How would you guys go about putting a viscous sample on a column? [Online Forum]. r/chemistry. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • ResearchGate. (2012). Experimental evidence of reaction-driven miscible viscous fingering. [Research Paper].
  • The Cynical Philosopher. (2021, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube. [Link]

  • ResearchGate. (2015). Investigation of bispidines as the stoichiometric ligand in the two-ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine. [Research Paper].
  • Zilfalikiyan, H. R., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7578.
  • ResearchGate. (2021). Viscous Fingering Phenomena with Chemical Reactions. [Review].
  • ResearchGate. (2021).
  • LSU Scholarly Repository. (2017). The effect of a crosslinking chemical reaction on pattern formation in viscous fingering of miscible fluids in a Hele-Shaw cell. [Thesis].
  • ResearchGate. (2019). Bispidine as a Privileged Scaffold. [Review].

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Mannich Condensation for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working with the Mannich condensation to synthesize bi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working with the Mannich condensation to synthesize bispidinone scaffolds, specifically focusing on 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Here, we address common side reactions and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, or the reaction fails to proceed. What are the primary factors to investigate?

A1: Low or no yield in a Mannich reaction is a frequent issue that can typically be traced back to reagent quality or suboptimal reaction conditions.[1]

  • Reagent Integrity:

    • Formaldehyde Source: Formaldehyde can polymerize into paraformaldehyde or trioxane. Ensure you are using a fresh, high-quality source. If using paraformaldehyde, its depolymerization can be sluggish; a gentle warming of the reaction mixture or the addition of a catalytic amount of acid can facilitate this.[1]

    • Amine Salt Quality: The reaction is often performed with the hydrochloride salt of the amine to maintain acidic conditions.[2] Ensure the salt is dry and has been stored correctly to prevent degradation.

  • Reaction Conditions:

    • pH Control: The Mannich reaction is typically acid-catalyzed.[3] The pH must be weakly acidic to facilitate the formation of the electrophilic iminium ion from the amine and formaldehyde.[2][3] If the medium is too acidic, the amine starting material becomes fully protonated and non-nucleophilic.[3] Conversely, if the pH is too basic, the formation of the iminium ion is slow, and side reactions like aldol condensation can dominate.[1][3] Acetic acid is a commonly used catalyst and solvent for this purpose.[4][5]

    • Temperature and Time: These parameters are substrate-dependent. Some reactions proceed efficiently at room temperature, while others may require reflux to drive the reaction to completion.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[1][4][5]

Q2: I am observing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired bispidinone. What is this, and how can I prevent its formation?

A2: This is a classic sign of a bis-Mannich reaction or over-alkylation. The Mannich reaction involves the aminoalkylation of a compound with an acidic α-proton.[6] If the starting ketone has multiple acidic protons, the reaction can occur more than once on the same molecule.[1][7]

  • Mechanistic Cause: The initial Mannich base product can, under the reaction conditions, act as a substrate for a second Mannich reaction if it still possesses an acidic proton and the stoichiometry allows for it. The product is a nitrogen base which may react with formaldehyde to produce another iminium ion, which can then condense with another molecule of the ketone.[7]

  • Mitigation Strategies:

    • Stoichiometric Control: Carefully control the molar ratios of your reactants. The most effective strategy is to use a slight excess of the ketone component relative to the formaldehyde and amine. This ensures that the electrophilic iminium ion is the limiting reagent, statistically favoring the mono-alkylation product.[1]

    • Order of Addition: A slow, dropwise addition of the formaldehyde or the pre-formed iminium salt (if using one, like Eschenmoser's salt) to the solution of the ketone can help maintain a low concentration of the electrophile, thereby minimizing the probability of a second addition.[2]

Q3: My crude product analysis (e.g., NMR, LC-MS) shows multiple isomers and other unexpected carbonyl-containing impurities. What side reactions should I consider?

A3: Besides the bis-Mannich product, the primary competing side reaction is the self-condensation of the ketone , also known as the Aldol condensation.[1]

  • Causality: The enol or enolate of your starting ketone, which is the key nucleophile in the Mannich reaction, can also attack another molecule of the ketone itself.[7] This is particularly problematic under neutral or basic conditions where enolate concentration is higher. The use of an amine hydrochloride salt helps maintain an acidic environment, which favors iminium ion formation and the Mannich pathway over the aldol pathway.[1][2]

  • Troubleshooting:

    • Maintain Acidic pH: Ensure the reaction medium is sufficiently acidic (pH 4-5 is often optimal) to favor the Mannich reaction.

    • Temperature Management: Aldol condensations can be temperature-sensitive. Running the reaction at a lower temperature may disfavor the aldol pathway, which often has a higher activation energy.

    • Regioselectivity: If you are using an unsymmetrical ketone, you may form regioselective products. Generally, the reaction favors the formation of the more substituted α-amine methylation product.[8]

Visualizing the Pathways: Reaction Mechanisms

Understanding the desired reaction versus the side reactions is key to effective troubleshooting.

Mannich_Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_enol Step 2: Enol Formation cluster_condensation Step 3: C-C Bond Formation Amine R₂NH Iminium [CH₂=NR₂]⁺ Iminium Ion Amine->Iminium + H⁺ Ketone Ketone (Active H Compound) Formaldehyde CH₂O Formaldehyde->Iminium Enol Enol Form Ketone->Enol Acid cat. Iminium_ref Iminium Ion Product β-Amino-Carbonyl (Mannich Base) Iminium_ref->Product Enol_ref Enol Enol_ref->Product Nucleophilic Attack

Caption: The desired Mannich reaction pathway.

Side_Reactions cluster_aldol Side Reaction 1: Aldol Condensation cluster_bis_mannich Side Reaction 2: Bis-Mannich Reaction Start Starting Ketone (Enol/Enolate) Aldol_Product Aldol Adduct (β-Hydroxy Ketone) Start->Aldol_Product Attacks another ketone molecule Mannich_Base Mono-Mannich Product Start->Mannich_Base Desired Mannich Reaction Bis_Product Bis-Mannich Product Mannich_Base->Bis_Product Reacts with another iminium ion Iminium [CH₂=NR₂]⁺ Iminium->Bis_Product

Caption: Common competing side reaction pathways.

Quantitative Troubleshooting Guide

The following table summarizes key parameters and their typical optimization ranges to minimize side reactions.

ParameterRecommended Range/ConditionRationale & Potential Issues if Deviated
pH Weakly Acidic (4.0 - 5.5)Too Acidic (<4): Protonates amine, inhibiting iminium formation. Too Basic (>6): Slows iminium formation; promotes Aldol condensation.[3]
Stoichiometry Ketone:Amine:Formaldehyde (1.1 : 1.0 : 1.0)An excess of amine/formaldehyde can lead to bis-Mannich products.[1]
Temperature 25°C to Reflux (Substrate Dependent)Too High: May accelerate side reactions (e.g., Aldol, polymerization). Too Low: May result in an impractically slow reaction rate.
Solvent Protic (Methanol, Ethanol, Water)Protic solvents aid in the stabilization of charged intermediates like the iminium ion.[1]
Reagent Addition Slow/dropwise addition of formaldehydeMinimizes instantaneous concentration of the electrophile, reducing the likelihood of bis-alkylation.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol is a generalized procedure based on common practices for bispidinone synthesis via a double Mannich reaction.[4][5][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-pentanedione (acetone dicarboxylic acid dimethyl ester can also be a precursor) (1.0 eq.) and methylamine hydrochloride (2.2 eq.) in methanol.

  • pH Adjustment: Add glacial acetic acid dropwise to the stirred suspension to achieve a weakly acidic pH.[4][5]

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, 2.5 eq.) dropwise to the mixture over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, often a viscous oil, should be purified by column chromatography.[4][5][10]

Protocol 2: Purification by Column Chromatography

As the products are often viscous oils, column chromatography is a common purification method.[4][5][10]

  • Stationary Phase: Use silica gel or aluminum oxide as the stationary phase. Aluminum oxide (activity III) has been reported for similar compounds.[4][5]

  • Eluent System: A gradient elution is often effective. Start with a non-polar solvent (e.g., hexane or benzene) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dioxane, or methanol). A common eluent system for related compounds is a mixture of benzene and dioxane.[4][5]

  • Loading: Dissolve the crude oil in a minimal amount of the initial eluent or dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and dry-load the powder onto the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision process process result result start start decision1 Low/No Yield? start->decision1 Identify Primary Issue process1 1. Check Reagent Quality (Fresh Paraformaldehyde?) 2. Verify Reaction pH (4-5.5) 3. Increase Temp/Time decision1->process1 Yes decision2 Impure Product? decision1->decision2 No result1 Yield Improved process1->result1 Re-run Experiment process2 Likely Bis-Mannich Product - Adjust Stoichiometry (Excess Ketone) - Slow Addition of Formaldehyde decision2->process2 Yes (High MW Impurity) process3 Likely Aldol Product - Ensure Acidic pH - Lower Reaction Temp decision2->process3 Yes (Other Impurities) result2 Successful Synthesis decision2->result2 No process2->result1 process3->result1

Caption: A systematic workflow for troubleshooting common issues.

References

  • Mannich reaction - Wikipedia . Wikipedia.

  • Mannich Reaction - Alfa Chemistry . Alfa Chemistry.

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry . AdiChemistry.

  • Mannich Reaction - Chemistry Steps . Chemistry Steps.

  • Technical Support Center: Mannich Condensation for Bispidine Formation - Benchchem . Benchchem.

  • Mannich Reaction Mechanism - BYJU'S . BYJU'S.

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - Semantic Scholar . Semantic Scholar.

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives . Eurasian Chemico-Technological Journal.

  • Application Notes and Protocols: Mannich Reaction for Bispidine Synthesis - Benchchem . Benchchem.

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - ResearchGate . ResearchGate.

  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem . Benchchem.

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC - PubMed Central . PubMed Central.

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing In Vitro Solubility of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubilizing 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one for in vitro assays. As Senior Application Scientists, we combine technical expertise with practical field insights to ensure the integrity and success of your experiments.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of the physicochemical properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is the foundation for developing an effective solubilization strategy. This bicyclic diamine possesses characteristics that directly influence its behavior in aqueous and organic solvents.

Structure and Key Features:

  • Molecular Formula: C₉H₁₆N₂O[1]

  • Physical Form: Solid at room temperature[1]

  • Core Structure: A rigid bicyclo[3.3.1]nonane skeleton with two tertiary amine nitrogens and a ketone group. The presence of two basic nitrogen atoms is a critical determinant of its solubility.

To provide targeted advice, we have utilized computational models to predict the key physicochemical parameters governing solubility:

ParameterPredicted ValueImplication for Solubility
pKa (most basic) ~8.5 - 9.5The compound is a weak base. The two nitrogen atoms can be protonated, significantly increasing aqueous solubility at acidic pH.
logP ~0.5 - 1.5Indicates a relatively low to moderate lipophilicity. While not highly greasy, it may still present challenges for dissolution in purely aqueous buffers at neutral or basic pH.

Note: These values are predictions from computational models and should be used as a guide for initial strategy development. Experimental determination is recommended for definitive characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve the compound directly in aqueous buffer (e.g., PBS pH 7.4) have failed. Why is this happening?

Answer:

Based on its predicted pKa of approximately 8.5-9.5, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one will be predominantly in its neutral, uncharged form at physiological pH (7.4). In this state, its aqueous solubility is limited by its inherent lipophilicity (predicted logP ~0.5-1.5). The unprotonated amine groups are less available for hydrogen bonding with water, leading to poor dissolution.

Q2: What is the recommended first-line approach for preparing a stock solution?

Answer:

For initial screening and most in vitro applications, preparing a high-concentration stock solution in an organic solvent is the most practical approach.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is compatible with most in vitro assays at low final concentrations (typically ≤0.5%).

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = 10 mM * Molar Mass ( g/mol ) * Volume (L)

  • Weighing: Accurately weigh the solid compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What are the causes and how can I resolve this?

Answer:

This is a common issue known as "crashing out," where the compound is soluble in the concentrated organic stock but not in the final aqueous environment of the assay. This occurs when the final concentration of the compound in the assay medium exceeds its aqueous solubility limit.

Troubleshooting Workflow:

G start Precipitation observed upon dilution q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration. Prepare a more concentrated stock if possible. q1->a1_yes Yes a1_no DMSO concentration is acceptable. q1->a1_no No q2 Can the assay pH be lowered? a1_no->q2 a2_yes Utilize pH modification. Prepare acidic stock or use acidic buffer. q2->a2_yes Yes a2_no Assay requires physiological pH. q2->a2_no No q3 Are co-solvents or excipients compatible with the assay? a2_no->q3 a3_yes Explore use of co-solvents (e.g., PEG400) or excipients (e.g., cyclodextrins). q3->a3_yes Yes a3_no Assay is sensitive to additives. q3->a3_no No end Consider compound derivatization or resynthesis. a3_no->end

Troubleshooting Decision Workflow

Strategies to Prevent Precipitation:

  • pH Modification (Recommended for this compound):

    • Principle: Lowering the pH of the solution will protonate the basic nitrogen atoms of the diazabicyclo-nonane core, forming a more soluble salt. The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa, the compound will be >99% in its protonated, more soluble form.

    • Practical Application: Prepare a stock solution in a mildly acidic vehicle. For example, a 10 mM stock in 10% DMSO / 90% saline adjusted to pH 4-5 with HCl. Alternatively, prepare the dihydrochloride salt form of the compound, which should exhibit significantly higher aqueous solubility.[2]

  • Use of Co-solvents:

    • Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

    • Examples: Polyethylene glycol 400 (PEG400), propylene glycol, or ethanol can be included in the final assay buffer at low percentages (e.g., 1-5%).

    • Caution: Always run a vehicle control to ensure the co-solvent does not affect the assay outcome.

  • Employing Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that entrap the compound, enhancing its solubility. This is generally more suitable for biochemical assays rather than cell-based assays, where surfactants can cause membrane disruption.

Q4: How do I prepare a salt form of my compound to improve its solubility?

Answer:

Synthesizing the dihydrochloride salt is an excellent strategy for this molecule. This can often be achieved through a straightforward laboratory procedure.

Protocol for Small-Scale Salt Formation:

  • Dissolution: Dissolve a known quantity of the free base of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).

  • Acidification: While stirring, slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., as a solution in ethanol or isopropanol).

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution. The process can be encouraged by cooling the mixture on an ice bath.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting salt under vacuum.

  • Verification: Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS).

The resulting dihydrochloride salt should be directly soluble in aqueous buffers.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantagesBest For
DMSO Stock Dissolution in a strong organic solventSimple, high concentration achievableCan cause precipitation upon dilutionInitial screening, most general applications
pH Modification Protonation of basic nitrogens to form a soluble saltHighly effective for basic compounds, significant solubility increaseRequires assay compatibility with lower pHCompounds with basic functional groups
Co-solvents Reducing the polarity of the aqueous mediumEasy to implementPotential for assay interference, limited solubility enhancementModerately lipophilic compounds
Cyclodextrins Encapsulation of the lipophilic moleculeCan significantly increase solubility, generally well-tolerated in cell-based assaysMay alter compound availability to the targetCell-based assays where pH cannot be altered

Experimental Workflow for Solubility Assessment

G start Start: Solubility Problem step1 Prepare 10 mM stock in 100% DMSO start->step1 step2 Serial dilute stock into assay buffer (pH 7.4) step1->step2 q1 Precipitation observed? step2->q1 step3a Prepare acidic stock (e.g., 10 mM in 10% DMSO/saline pH 4.5) q1->step3a Yes success Proceed with Assay q1->success No step3b Test dilution of acidic stock in assay buffer step3a->step3b q2 Precipitation resolved? step3b->q2 step4a Prepare stock with co-solvent/excipient (e.g., 10 mM in DMSO with 20% HP-β-CD) q2->step4a No q2->success Yes step4b Test dilution in assay buffer step4a->step4b q3 Precipitation resolved? step4b->q3 q3->success Yes fail Re-evaluate formulation or compound structure q3->fail No

Solubility Optimization Workflow

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]

  • Peptides that non-covalently functionalize single-walled carbon nanotubes to give controlled solubility characteristics. Journal of Materials Chemistry. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. PubChem. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. National Institutes of Health. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Bicyclic Conformationally Restricted Diamines. ResearchGate. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. ResearchGate. [Link]

Sources

Optimization

stability issues of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in solution

Welcome to the technical support center for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in solution. We will provide troubleshooting advice and frequently asked questions (FAQs) to assist you in your experiments. Please note that while specific stability data for this compound is limited in publicly available literature, the information provided here is based on established chemical principles of related bicyclic ketones and tertiary amines.

I. Understanding the Stability of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one possesses two key functional groups that can influence its stability in solution: a ketone and two tertiary amines integrated into a bicyclic ring system. The rigid bicyclo[3.3.1]nonane framework generally imparts significant thermal stability to the core structure. However, the reactivity of the ketone and amine functionalities can lead to degradation under certain conditions.

Potential Degradation Pathways:

The primary modes of degradation for this compound are anticipated to involve the ketone and tertiary amine functionalities. These pathways include:

  • Oxidation of Tertiary Amines: Tertiary amines can be susceptible to oxidation, leading to the formation of N-oxides. This process can be influenced by the presence of oxidizing agents, dissolved oxygen, and exposure to light.

  • Photochemical Reactions of the Ketone: Cyclic ketones can undergo photochemical reactions upon exposure to UV light, potentially leading to ring-opening or rearrangement products.[1][2][3]

  • Reactions involving the α-carbon to the ketone: The protons on the carbons adjacent to the ketone can be acidic and may participate in various reactions, especially under basic conditions.

It is important to note that the bicyclic structure may impose certain conformational constraints that could influence the rate and products of these degradation reactions compared to simpler acyclic or monocyclic analogs.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that you may encounter during the handling and use of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in solution.

Q1: My solution of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is showing signs of degradation over time (e.g., color change, appearance of new peaks in HPLC). What are the likely causes?

A1: Degradation of your compound in solution could be due to several factors:

  • Oxidation: The tertiary amine functionalities are susceptible to oxidation, which can lead to the formation of N-oxides.[4] This is often accelerated by exposure to air (oxygen) and light.

  • Photodegradation: The ketone group can be sensitive to light, particularly UV radiation.[1][3] This can lead to complex photochemical reactions.

  • pH Effects: While the core structure is generally stable, extremes of pH could potentially catalyze degradation pathways.

  • Solvent Reactivity: Although less common with standard laboratory solvents, reactive impurities in the solvent could contribute to degradation.

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control pH: If your application allows, buffer the solution to a neutral pH, as extremes in acidity or alkalinity can sometimes promote degradation of organic molecules.[5]

  • Use High-Purity Solvents: Ensure that the solvents you are using are of high purity and free from peroxides or other reactive impurities.

Q2: I am observing poor recovery of the compound from my aqueous solution. What could be the reason?

A2: Poor recovery could be due to degradation or physical loss. Given the tertiary amine groups, the compound will be protonated and highly water-soluble at acidic pH. If you are trying to extract it into an organic solvent, you will need to basify the aqueous solution to deprotonate the amines and increase their lipophilicity.

Troubleshooting Steps:

  • pH Adjustment for Extraction: Before extracting from an aqueous solution with an organic solvent, adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH or K₂CO₃) to ensure the compound is in its free base form.

  • Check for Adsorption: The compound might adsorb to glass or plastic surfaces, especially if solutions are very dilute. Using silanized glassware can sometimes mitigate this issue.

Q3: How should I prepare and store stock solutions of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

A3: For optimal stability of stock solutions, we recommend the following:

ParameterRecommendationRationale
Solvent High-purity, aprotic solvents such as acetonitrile or DMSO are generally preferred for long-term storage. For aqueous experiments, prepare fresh solutions or store frozen.Aprotic solvents are less likely to participate in degradation reactions. Freezing aqueous solutions slows down potential hydrolytic or microbial degradation.
Storage Temperature Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.Lower temperatures significantly reduce the rates of most chemical degradation reactions.
Atmosphere For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen.This minimizes the risk of oxidation of the tertiary amine groups.
Light Conditions Always store solutions in light-protected containers (amber vials or foil-wrapped).Prevents potential photodegradation of the ketone functionality.[1][3]

Q4: I need to perform a reaction with this compound at elevated temperatures. Is it thermally stable?

A4: The bicyclic bispidine framework is known for its rigidity and generally confers good thermal stability.[6] However, prolonged heating in solution, especially in the presence of reactive species, could still lead to degradation. The exact thermal stability in a specific solvent and reaction mixture should be determined experimentally.

Troubleshooting/Recommendation:

  • Run a preliminary small-scale experiment: Heat a small sample of your reaction mixture for the intended time and analyze the stability of the compound by a suitable analytical method like HPLC or LC-MS.

  • Minimize reaction time: If possible, optimize your reaction conditions to minimize the time the compound is exposed to high temperatures.

III. Experimental Protocols

To systematically investigate the stability of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in your specific experimental context, we recommend performing a forced degradation study.[7][8][9][10]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions to assess the stability of the compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in a quartz cuvette or a clear glass vial) to a photostability chamber with a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil and placed in the same chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Identify any major degradation products. Mass spectrometry (LC-MS) is highly recommended for the characterization of unknown peaks.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for monitoring the stability of your compound.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute potential degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength As the compound lacks a strong chromophore, low UV (e.g., 210 nm) or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. Mass spectrometric detection (LC-MS) is ideal.
Injection Volume 10 µL

This method should be validated to ensure it can separate the parent compound from any potential degradation products.

IV. Visualization of Workflows and Potential Degradation

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal Stress (80°C) prep->therm Expose to Stress photo Photostability (UV/Vis Light) prep->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - % Degradation - Impurity Profile hplc->data

Caption: Workflow for forced degradation study.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one based on its functional groups.

G cluster_products Potential Degradation Products parent 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one n_oxide N-Oxide Derivatives parent->n_oxide Oxidation (e.g., H2O2, air) photo_prod Photochemical Products (e.g., ring-opened) parent->photo_prod Photolysis (UV/Vis Light)

Caption: Potential degradation pathways.

V. Concluding Remarks

The stability of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in solution is a critical parameter for ensuring the reliability and reproducibility of experimental results. While this compound is expected to have good overall stability due to its rigid bicyclic structure, the presence of tertiary amine and ketone functionalities necessitates careful handling and storage to prevent degradation. By understanding the potential degradation pathways and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can minimize stability-related issues and ensure the integrity of their studies.

References

  • Yates, P. (1968). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 16(1), 93-114.
  • Saltmarsh, O. D., & Norrish, R. G. W. (1935). 98. Primary photochemical reactions. Part VI. The photochemical decomposition of certain cyclic ketones. Journal of the Chemical Society (Resumed), 455.
  • Rossetti, A., et al. (2023). Bispidine-Based Copper(II) Coordination Polymers with Remarkable Dynamic Properties, Selective Volatile Organic Compounds Adsorption, and Exchange Capabilities.
  • Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medicinal research reviews, 3(1), 73-88.
  • Benson, S. W., & Kistiakowsky, G. B. (1942). The Photochemical Decomposition of Cyclic Ketones. Journal of the American Chemical Society, 64(1), 80-86.
  • Erickson, R. E., & Boberg, F. (1963). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. The Journal of Organic Chemistry, 28(7), 1759-1764.
  • Wang, Q., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1735-1746.
  • Medved'ko, A. V., et al. (2016). Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega, 1(5), 854-867.
  • Wells, C. I., & Isbester, P. K. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10).
  • Kumar, V., & Kumar, S. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 16(4).
  • Krawczyk, A. R., & Jones, J. B. (1990). Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones. Journal of Organic Chemistry, 55(16), 4875-4882.
  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129.
  • Palyulin, V. A., et al. (2022).
  • Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Kumar, V., & Singh, R. (2013). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 4(10A), 1-13.
  • Otsuka, M., et al. (2022). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society, 144(42), 19477-19485.
  • Charde, M. S., et al. (2013).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog.
  • Bulygina, L., et al. (2023). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 28(3), 1138.
  • Bulygina, L., et al. (2023). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI.
  • Iskra, J., & Tilstam, U. (2020). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Accounts of Chemical Research, 53(8), 1599-1612.
  • Kumar, A., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22393.
  • Separation Science. (2024). Analytical Techniques In Stability Testing.
  • Khan, I., et al. (2021). Analytical Techniques for the Assessment of Drug Stability. IntechOpen.
  • Singh, R., & Rehman, Z. U. (2017). degradation pathway of pharmaceutical dosage forms.
  • Foote, C. S. (1964). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives.
  • Gassama, A., et al. (2015).
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Bakulina, O., et al. (2022).
  • European Medicines Agency. (2023).
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 6(2), 163-189.
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta pharmaceutica Hungarica, 61(5), 231-238.
  • PubChem. (n.d.). Bicyclo(3.3.1)nonan-9-one.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Raj, R. A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 188-195.
  • Paquette, L. A., & Geng, F. (2014). Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 79(21), 10349-10357.
  • Sigma-Aldrich. (n.d.). Bicyclo 3.3.1 nonan-9-one = 98 17931-55-4. MilliporeSigma.
  • Van der Westhuizen, J. H., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2253-2264.
  • Benaglia, M., et al. (2020). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.
  • Pion. (n.d.). PH-dependent solubility, partition coefficient (log P) and distribution...
  • Holm, R., et al. (2019). Correlation between the Stability Constant and pH for β-Cyclodextrin Complexes. International Journal of Pharmaceutics, 568, 118523.
  • Kim, H. D., et al. (1990). Kinetic Resolution of Bicyclic Ketones by Enantioselective Deprotonation. Bulletin of the Korean Chemical Society, 11(3), 263-264.
  • Cevher, E., et al. (2006). Release behaviour and biocompatibility of drug-loaded pH sensitive particles. International journal of pharmaceutics, 310(1-2), 126-137.
  • Jug, M., et al. (2009). The pH-dependent complexation between risperidone and hydroxypropyl-β-cyclodextrin. Journal of pharmaceutical and biomedical analysis, 50(4), 651-657.
  • MacMillan, D. W. C. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.

Sources

Troubleshooting

Technical Support Center: Patch Clamp Recordings with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Welcome to the technical support center for researchers utilizing 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives in patch clamp electrophysiology studies. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives in patch clamp electrophysiology studies. This guide is designed to provide in-depth troubleshooting for common issues encountered during experiments, ensuring data integrity and maximizing experimental success. As a compound belonging to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) class, which is known to modulate ion channels like AMPA and nicotinic acetylcholine receptors, its application requires pristine recording conditions to accurately characterize its effects.[1][2][3]

This resource is structured in a question-and-answer format to directly address the practical challenges you may face, from initial setup to long-term recording stability.

Section 1: Foundational Issues - Rig Health and Noise

A clean signal is the bedrock of reliable electrophysiology. Problems in this area often manifest as high baseline noise and are typically independent of the compound being tested.

Q1: My baseline is excessively noisy (e.g., >10 pA RMS) before I even approach a cell. What are the primary sources of this electrical noise?

A1: High baseline noise is almost always due to environmental electrical interference or improper grounding. The goal is to isolate your sensitive recording setup from these noise sources.

  • Causality: The patch clamp amplifier is designed to measure picoampere-level currents, making it exquisitely sensitive to electromagnetic interference. The most common source is 50/60 Hz noise from mains power lines and nearby electrical equipment.

  • Troubleshooting Steps:

    • Identify the Source: Systematically turn off and unplug all non-essential equipment in the room (e.g., centrifuges, monitors, personal phones, overhead fluorescent lights) to see if the noise disappears.[4]

    • Check Grounding: The most critical step is to eliminate ground loops. A ground loop occurs when there are multiple paths for current to flow to the ground, creating small voltage differences that manifest as noise.[5]

      • Ensure all components of your rig (microscope, manipulators, perfusion system, Faraday cage) are connected to a single, common ground point (a ground bus).

      • This ground bus should then be connected via a single, heavy-gauge wire to the signal ground of your amplifier. Do not create a secondary path from the amplifier's signal ground to another earth ground.

    • Faraday Cage Integrity: Ensure the Faraday cage is fully closed during testing. Any gaps can allow noise to penetrate.

    • Pipette Holder and Headstage: A dirty or improperly maintained pipette holder can be a significant noise source. Clean it regularly with ethanol, followed by a thorough rinse with deionized water, and allow it to dry completely.[4]

Q2: I'm not getting consistent positive pressure when my pipette enters the bath, making it hard to clear debris from the cell surface. What's wrong?

A2: This points to a leak in your pressure system. Consistent and controllable pressure is non-negotiable for cleaning the cell membrane and forming a proper seal.[6]

  • Causality: A leak in the tubing or fittings allows the applied pressure to dissipate before it reaches the pipette tip. This prevents you from effectively clearing a path to the cell membrane, making a high-resistance seal nearly impossible to achieve.[7]

  • Troubleshooting Protocol: The "Submerged Pipette Test"

    • Pull a standard glass pipette and use a heated filament or a lighter to carefully melt the very tip, sealing it completely.

    • Mount this sealed pipette in the holder.

    • Submerge the pipette tip into a beaker of water.

    • Apply positive pressure using your syringe or pressure regulator.

    • Observe: If you see a stream of bubbles, your pressure system is intact. If you see no bubbles or only a few weak ones, there is a leak.

    • Isolate the Leak: Check all connection points: the tubing connected to the syringe, the connection to the pipette holder, and the O-rings inside the holder. Replace any cracked or loose-fitting components.

Section 2: The Critical Hurdle - Achieving a Gigaseal

The formation of a Giga-ohm (GΩ) seal between the pipette and the cell membrane is the most crucial, and often most frustrating, step of patch clamping.[8]

Q3: I'm consistently failing to form a GΩ seal. The resistance stalls in the 100-500 MΩ range. What am I doing wrong?

A3: Failure to achieve a GΩ seal typically boils down to three factors: cleanliness, pipette properties, and cell health.

  • Causality: A GΩ seal is a molecular-level interaction between the glass of the pipette tip and the cell's lipid bilayer. Any particulate matter, unhealthy cell membrane, or improper pipette geometry will physically prevent this tight apposition.[9]

  • Troubleshooting Checklist:

    • Cleanliness is Paramount:

      • Are your internal and external solutions freshly made and filtered (0.22 µm filter)? Debris in the solutions is a primary cause of sealing problems.[6]

      • Is the bath chamber clean?

      • Are you applying sufficient positive pressure as you advance the pipette through the bath to keep the tip clean? You should see debris being blown away from the tip.[10]

    • Pipette Properties:

      • Tip Geometry: Pipettes with a resistance of 3-7 MΩ are generally a good starting point for whole-cell recordings on standard-sized neurons.[11] Try adjusting your puller settings.

      • Fire-Polishing: Briefly melting the pipette tip with a microforge can smooth the surface, which significantly aids in seal formation.[7] Be careful not to over-polish, as this will blunt the tip and increase its resistance.

    • Cell Health: Healthy cells with smooth, clean membranes are essential. Avoid cells that appear crenated, swollen, or have blebs on their surface.[7]

    • Gentle Suction: Once the pipette touches the cell membrane (you'll see the resistance increase slightly), apply gentle and brief negative pressure. This should be weaker than sipping through a straw.[7] Too much suction will rupture the membrane or pull the cell into the pipette.

Q4: Could 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one itself be preventing seal formation?

A4: While unlikely to be a common issue, it is a valid consideration, especially at high concentrations or if the compound has unexpected membrane-active properties.

  • Causality: Some compounds can intercalate into the lipid bilayer, altering its fluidity and making it more difficult to form a stable seal. This is more common with highly lipophilic or amphipathic molecules.[8]

  • Diagnostic Steps:

    • Control Experiments: Attempt to form seals on cells from the same preparation before applying the compound to the bath. If you can consistently form good seals in the control condition but fail after applying the compound, this suggests a compound-specific effect.

    • Concentration Dependence: Test if the problem is exacerbated at higher concentrations of the compound.

    • Washout: If you suspect the compound is the issue, see if the ability to form a seal returns after a thorough washout of the recording chamber.

Section 3: Going Whole-Cell and Maintaining Stability

Once a GΩ seal is achieved, the next steps are to rupture the cell membrane to gain electrical access and then maintain that stable recording for the duration of your experiment.

Q5: I have a stable GΩ seal, but I can't rupture the membrane to get into whole-cell mode. What should I do?

A5: Successfully rupturing the membrane patch requires a delicate application of suction and, occasionally, a voltage "zap."

  • Causality: You need to apply enough force to break the small patch of membrane under the pipette tip without compromising the GΩ seal around the tip's circumference.

  • Techniques:

    • Suction: Apply brief, sharp pulses of negative pressure. Start gently and gradually increase the strength. Applying sustained, strong suction is more likely to cause the entire cell to be aspirated into the pipette.[12]

    • "Zap" Function: Most patch clamp amplifiers have a "zap" function that delivers a brief, high-voltage pulse to the pipette. This can help to electroporate the membrane patch. Use this judiciously, starting with a low voltage and short duration (e.g., 1V, 1ms) and increasing if necessary. Excessive zapping can damage the cell.[12]

    • Pipette Resistance: Very high-resistance (small-tipped) pipettes can be more difficult to break through. If this is a persistent issue, consider using pipettes with slightly lower resistance (e.g., 2-4 MΩ).[12]

Q6: My whole-cell recording is initially good, but after a few minutes, the leak current increases and the recording becomes noisy. Why is my recording unstable?

A6: Recording instability is a common problem, often caused by mechanical drift or a gradual loss of seal integrity.[13]

  • Causality: The GΩ seal is a fragile connection. Any minute movement of the pipette relative to the cell, or changes in the membrane's health, can compromise the seal, increasing the leak current and noise.

  • Troubleshooting Flow:

    Start Recording Becomes Unstable (Increasing Leak/Noise) Q1 Is the pipette visibly drifting? Start->Q1 A1_Yes Check Mechanical Stability: - Is the air table floating? - Is the manipulator secure? - Are cables pulling on the headstage? Q1->A1_Yes Yes A1_No Seal Integrity Issue Q1->A1_No No Q2 Did the instability start after compound application? A1_No->Q2 A2_Yes Possible Pharmacological Effect: - Monitor seal resistance continuously. - Perform washout controls. - Could be channel activation, not instability. Q2->A2_Yes Yes A2_No General Seal Failure Q2->A2_No No A3 Check System Health: - Are O-rings in the holder intact? - Is there fluid in the suction line? - Is the reference electrode properly chlorinated? A2_No->A3

    Caption: Logical workflow for troubleshooting unstable recordings.

Summary Tables and Protocols
Table 1: Quick Troubleshooting Guide
Problem Most Likely Cause(s) Immediate Actions to Take
High Baseline Noise Ground loop; unshielded equipment; dirty holder.1. Check for single-point grounding. 2. Turn off nearby devices. 3. Clean pipette holder.[4]
Failure to Form GΩ Seal Dirty solutions/pipette; unhealthy cells; wrong pressure.1. Use fresh, filtered solutions. 2. Apply positive pressure on approach. 3. Choose healthy-looking cells.[10][11]
Cannot Break Into Cell Insufficient suction; membrane too resilient.1. Apply short, sharp pulses of suction. 2. Use the "zap" function sparingly. 3. Try a lower resistance pipette.[12]
Unstable Whole-Cell Pipette drift; gradual seal failure; cell dying.1. Check manipulator for drift. 2. Ensure no leaks in the suction line. 3. Monitor access resistance; discard if it changes significantly.[13][14]
Protocol: Pipette Fire-Polishing
  • Setup: Place a freshly pulled pipette in the holder on your rig. Bring the tip into focus under high magnification.

  • Approach Forge: Position your microforge (a heated platinum-iridium wire) near the pipette tip, but not touching it.

  • Apply Heat: Briefly pass a current through the forge wire, causing it to glow. The radiant heat will melt the very edge of the glass pipette tip.

  • Observe: You should see the sharp edges of the tip slightly round and become smoother. This process should take less than a second.

  • Test: The pipette resistance should increase slightly (e.g., from 4 MΩ to 5 MΩ). A large increase means you have over-polished and constricted the opening too much.

Visualizing the Patch Clamp Workflow

Understanding the sequence of events and the expected electrical readouts is key to identifying where a problem is occurring.

cluster_0 Patch Clamp Experimental Workflow step1 Step 1: Pipette in Bath Apply positive pressure. Measure open-tip resistance (e.g., 5 MΩ). Zero holding current. step2 Step 2: Approach Cell Maintain positive pressure. Observe 'dimple' on cell surface as pipette makes contact. step1->step2 step3 step3 step2->step3 step4 Step 4: Cell-Attached Mode Stable GΩ seal achieved. Can record single-channel activity without disturbing cell interior. step3->step4 step5 Step 5: Whole-Cell Break-In Apply sharp suction pulses and/or 'Zap'. Observe sudden appearance of capacitative transients. step4->step5 step6 Step 6: Whole-Cell Recording Stable access achieved. Compensate for pipette capacitance and series resistance. Begin experimental protocol. step5->step6

Caption: The standard workflow for establishing a whole-cell patch clamp recording.

References
  • Scientifica. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. [Link]

  • ResearchGate. (2020). Unable to form Gigaseal during whole-cell patch clamp of primary cell-culture cells from rat's DRGs, Any ideas on how can I solve this?[Link]

  • ResearchGate. (2022). How to get better gigaseals and more easily?[Link]

  • Molecular Devices. (2020). Axopatch: Reduce the noise in patch clamp rig. [Link]

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. [Link]

  • ResearchGate. (2016). Patch clamp, gigaseal formation and whole cell configuration?[Link]

  • ProQuest. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. [Link]

  • PubChem. 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. [Link]

  • Annual Reviews. INDUCED MEMBRANE HYPO/ HYPER-MECHANOSENSITIVITY: A Limitation of Patch-Clamp Recording. [Link]

  • Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. [Link]

  • ResearchGate. (2015). Any advice on the noise in patch clamp electrophysiology, with huge membrane current fluctuations as the electrode touches the cell membrane?[Link]

  • ResearchGate. (2014). Can anyone help with whole cell patch clamp stability?[Link]

  • ACS Publications. (2003). Mechanism of Action of the Diazabicyclononanone-type κ-Agonists. [Link]

  • PlumX Metrics. 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. [Link]

  • Scientifica. (2016). LabHacks: How to reduce the noise around your electrophysiology rig. [Link]

  • Math-Net.Ru. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. [Link]

  • University of Birmingham. Study of gigaseal formation in patch clamping using nanotechnology. [Link]

  • GitHub. electrophysiology/source/troubleshooting.rst at master. [Link]

  • Math-Net.Ru. 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of. [Link]

  • Springer. Enhancing Action of Positive Allosteric Modulators through the. [Link]

  • ResearchGate. (2024). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. [Link]

  • ResearchGate. (2020). Droopy unstable baseline in cell attached patch clamp (Voltage clamp)?[Link]

  • ResearchGate. (2021). Can anyone help me with whole-cell patch-clamp stability?[Link]

  • PubMed Central. (2011). Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings. [Link]

  • ResearchGate. (2024). How do I overcome or eliminate this noise problem during patch clamp recordings?[Link]

  • YouTube. (2022). Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations). [Link]

  • PubMed Central. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think. [Link]

  • YouTube. (2024). Overcoming the Challenges of Patch Clamping: Webinar with Scientifica. [Link]

  • PubChem. 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. [Link]

  • Math-Net.Ru. Synthesis of an allosteric modulator of ionotropic glutamate receptors. [Link]

  • PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. [Link]

  • Semantic Scholar. 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan.... [Link]

  • ResearchGate. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. [Link]

  • MDPI. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one via column chromatography. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one via column chromatography. This bicyclic diamine, an alkaloid-like structure, presents unique challenges during purification due to its basic nature. This document offers a structured approach to troubleshooting common issues and provides validated protocols to ensure high purity and yield.

Core Principles & Unique Challenges

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[1][2] For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the primary challenge arises from its two basic nitrogen atoms. These amine groups can engage in strong acid-base interactions with the acidic silanol (-Si-OH) groups on the surface of standard silica gel, the most common stationary phase.[3][4]

This interaction can lead to several purification problems:

  • Irreversible Adsorption: The compound binds so strongly it cannot be eluted from the column.

  • Peak Tailing: The compound elutes slowly and asymmetrically over many fractions, resulting in poor resolution and dilute samples.[4]

  • On-Column Degradation: The acidic nature of silica gel can potentially catalyze the degradation of sensitive compounds.[5]

Understanding these potential issues is the first step toward developing a robust purification strategy.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the column chromatography of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in a question-and-answer format.

Question 1: My compound is streaking badly on the TLC plate and shows significant tailing during the column run. How can I achieve a sharp, symmetrical peak?

Answer: This is the most classic problem when purifying basic compounds like your diazabicyclononane on silica gel. Tailing is caused by the strong, non-ideal interaction between the basic amine groups and the acidic silica surface.[4]

  • Causality: The silanol groups on the silica surface are acidic and can protonate the nitrogen atoms of your compound. This ionic interaction is much stronger than the desired polar interactions (like hydrogen bonding), causing a portion of the molecules to "stick" and elute much slower than the bulk material, resulting in a "tail".

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: The most effective and common solution is to neutralize the acidic sites on the silica gel. By adding a small amount of a volatile base to your eluent, you create a competitive equilibrium where the modifier preferentially interacts with the acidic sites, allowing your compound to travel through the column unimpeded.

      • Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase.

      • Self-Validation: Run two TLCs side-by-side. Spot your crude mixture on both plates. Develop one in your chosen solvent system (e.g., Dichloromethane/Methanol) and the other in the same system but with 1% triethylamine added. You should observe a significant reduction in streaking and a slightly higher Rf value on the plate with the basic modifier.

    • Use a Different Stationary Phase: If tailing persists, the interaction is too strong for simple modification. In this case, switching to a non-acidic stationary phase is the best course of action.

      • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. For this application, basic or neutral alumina is highly recommended. Basic compounds have a lower affinity for these adsorbents, leading to more symmetrical peaks.[3] Some research on similar diazabicyclononane derivatives has successfully used aluminum oxide for purification.[6][7]

      • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it. While effective, this adds a step to the process.

Question 2: My compound seems to have disappeared. It's not eluting from the column, even after I've flushed with a very polar solvent.

Answer: This issue, known as irreversible adsorption, occurs when the compound binds so strongly to the stationary phase that even highly polar solvents cannot displace it.

  • Causality: The acid-base interaction between your highly basic compound and the acidic silica is so strong that it effectively forms a salt on the column surface. This is particularly problematic if the crude sample itself is acidic from the reaction workup.

  • Solutions:

    • Test for Silica Stability: Before committing your entire batch to a column, perform a simple stability test. Dissolve a small amount of your compound in a solvent, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours, then spot the mixture on the same TLC plate next to the original spot. If the original spot disappears or new, lower-Rf spots appear in the mixture lane, your compound is either irreversibly binding or decomposing on silica.[5]

    • Switch to a Non-Acidic Stationary Phase: This is the most reliable solution. Use basic alumina as described in the previous answer.

    • Sample Pre-treatment: Ensure your crude sample is not acidic. If the reaction was worked up with acid, perform a base wash (e.g., with aqueous NaHCO₃ or Na₂CO₃) and thoroughly dry the organic layer before concentrating and loading it onto the column.

Question 3: I'm struggling to find a suitable mobile phase. My compound either remains at the baseline (Rf=0) or travels with the solvent front (Rf=1) on TLC.

Answer: Finding the right mobile phase is critical for achieving good separation. The goal is to have your target compound with an Rf value between 0.2 and 0.4 for optimal column performance.

  • Causality: The polarity of the mobile phase is either too low (non-polar) to move the polar compound off the baseline, or too high (polar), moving everything without discrimination.

  • Systematic Approach to Solvent Selection:

    • Start with a Two-Solvent System: For a compound like 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a good starting point is a mixture of a moderately polar solvent and a highly polar solvent. Common choices for amines include:

      • Dichloromethane (DCM) / Methanol (MeOH)

      • Chloroform (CHCl₃) / Methanol (MeOH)

      • Ethyl Acetate (EtOAc) / Methanol (MeOH)

    • TLC Screening: Prepare several vials with different ratios of your chosen solvent system (e.g., 99:1, 98:2, 95:5, 90:10 DCM/MeOH). Run a TLC in each system. Remember to add your basic modifier (e.g., 1% NH₄OH) to each solvent mixture.

    • Gradient Elution: If your impurities are far apart in polarity from your product, you can start the column with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the percentage of the more polar solvent to elute your target compound.

Frequently Asked Questions (FAQs)

  • Q: Which stationary phase is the best first choice for this compound?

    • A: While silica gel is the default for many chemists, for a basic amine like this, starting with neutral or basic alumina (Activity III) can save significant time and prevent product loss.[6][7] If you must use silica, assume from the start that you will need a basic modifier in your eluent.

  • Q: How do I properly add a basic modifier to my mobile phase?

    • A: Prepare your bulk mobile phase first (e.g., 950 mL DCM and 50 mL MeOH). Then, add the modifier as a percentage of the total volume. For a 1% addition to 1 L of solvent, you would add 10 mL of triethylamine or concentrated ammonium hydroxide. Ensure thorough mixing. Always prepare this in a fume hood.

  • Q: How can I detect my compound in the collected fractions if it's not colored?

    • A: The most common method is Thin-Layer Chromatography (TLC). Collect fractions in a series of test tubes. Spot a small amount from every few tubes onto a single TLC plate. Develop the plate and visualize the spots. Common visualization techniques for compounds like this include:

      • UV Light: If the compound has a chromophore.

      • Potassium Permanganate (KMnO₄) Stain: A general stain that reacts with many organic compounds.

      • Ninhydrin Stain: Specifically reacts with primary and secondary amines to produce a colored spot.

  • Q: What does "dry loading" mean, and when should I use it?

    • A: Dry loading is a technique used when your compound does not dissolve well in the initial, less polar mobile phase.[8] To do this, you dissolve your crude product in a strong, volatile solvent (like DCM or MeOH), add a small amount of the stationary phase (silica or alumina) to this solution, and then evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This method often results in sharper bands and better separation.[8]

Visual Workflow: Troubleshooting Your Purification

The following diagram outlines a logical workflow for troubleshooting the column chromatography of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Start: Crude Product Ready for Purification run_tlc 1. Run TLC in DCM/MeOH (or similar) +/- 1% Et3N start->run_tlc check_tailing Significant Tailing or Streaking? run_tlc->check_tailing no_elution Compound at Baseline (Rf ~ 0)? check_tailing->no_elution No use_modifier 2a. Add 1% Et3N or NH4OH to Mobile Phase check_tailing->use_modifier Yes good_rf Good Rf (0.2-0.4) & Symmetrical Spot? no_elution->good_rf No increase_polarity 3. Increase % of Polar Solvent (e.g., more MeOH) no_elution->increase_polarity Yes use_alumina 2b. Switch Stationary Phase: Use Neutral/Basic Alumina good_rf->use_alumina No, still issues run_column 4. Proceed with Column Chromatography good_rf->run_column Yes use_modifier->run_tlc Re-evaluate TLC use_alumina->run_tlc Re-evaluate TLC increase_polarity->run_tlc Re-evaluate TLC check_column Post-Column Issue? run_column->check_column success Purification Successful check_column->success No, fractions are clean poor_recovery Low or No Recovery? check_column->poor_recovery Yes decomp Evidence of Decomposition? poor_recovery->decomp Yes check_stability 5a. Perform Silica Stability Test. Compound may be irreversibly adsorbed. poor_recovery->check_stability No use_alumina2 5b. Use Alumina to prevent decomposition/adsorption. decomp->use_alumina2 Yes check_stability->use_alumina2

Caption: A decision-making workflow for troubleshooting common purification issues.

Validated Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol assumes the use of flash chromatography, where air pressure is used to accelerate solvent flow.[2]

  • TLC Optimization: Determine the optimal mobile phase using TLC as described above. A typical system for this compound might be 95:5 Dichloromethane/Methanol + 1% NH₄OH. Aim for an Rf of ~0.3.

  • Column Selection & Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1g) in a minimum amount of methanol.

    • Add 2-3g of silica gel to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed silica bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure and begin collecting fractions.

    • If using a gradient, start with a lower polarity solvent (e.g., 100% DCM + 1% NH₄OH) and gradually increase the percentage of methanol.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Protocol 2: Gravity Chromatography on Basic Alumina
  • TLC Optimization: Use TLC plates coated with alumina to determine the mobile phase. Note that Rf values will differ from silica. A less polar system may be required.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • Fill the column about two-thirds full with the chosen mobile phase.

    • Slowly pour the basic alumina powder (Activity III is a good starting point) into the column. The alumina should settle through the solvent to create a uniform packing. Tap the column gently to settle the bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Use a pipette to carefully apply the sample solution to the top of the alumina bed.

    • Drain the solvent just to the top of the bed.

  • Elution:

    • Carefully add the mobile phase and begin collecting fractions. Gravity will be sufficient to drive the flow.

  • Fraction Analysis:

    • Proceed with TLC analysis and product isolation as described in Protocol 1.

Data Summary Table

ParameterRecommendation for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneRationale & Comments
Primary Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and cost-effective, but requires a basic modifier to prevent tailing.
Alternative Stationary Phase Alumina, Basic or Neutral (Activity III)Highly recommended to avoid acid-base interaction issues. May provide superior separation and recovery for this class of compounds.[6][7]
Mobile Phase (Normal Phase) Dichloromethane/Methanol or Chloroform/MethanolA polar aprotic solvent mixed with a polar protic solvent provides a wide polarity range for elution.
Essential Mobile Phase Additive 0.5 - 2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)Critical for silica gel columns to neutralize acidic sites and ensure symmetrical peak shape.[4]
Sample Loading Technique Dry LoadingOften provides better resolution by introducing the sample as a narrow, concentrated band.[8]
Detection Method TLC with KMnO₄ or Ninhydrin stainEffective for visualizing non-UV active amine compounds.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. PubChem. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Zefirov, N. S., et al. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Sorbtech. (2022, May 6). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). Purification of Alkaloids. Retrieved from [Link]

  • Chromasol. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 59-64.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]

  • He, Y. Q., et al. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Advances in Chemical Engineering and Science, 10, 358-377.
  • Volcho, K. P., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7592.
  • Matthews, J., et al. (2025, January 2). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Chemistry of Heterocyclic Compounds, 60(9-10).
  • Yoshimura, Y., et al. (2008). SYNTHESIS OF THE DIAZATRICYCLIC CORE OF MADANGAMINES VIA CYCLIC N,O-ACETALIZATION–BRIDGEHEAD REDUCTION. Heterocycles, 75(6), 1399-1404.
  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Bispidinone Scaffold and the Imperative for In Vivo Analysis The 3,7-diazabicyclo[3.3.1]nonan-9-one, or bispidinone, core is a ri...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bispidinone Scaffold and the Imperative for In Vivo Analysis

The 3,7-diazabicyclo[3.3.1]nonan-9-one, or bispidinone, core is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry. Its unique conformational properties make it an attractive scaffold for developing novel therapeutics, with derivatives showing promise as cytotoxic agents against cancer cells, enzyme inhibitors, and allosteric modulators of receptors.[1][2][3][4] Specifically, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (referred to herein as DDBN-9) represents a novel investigational compound emerging from this class.

While in vitro assays, such as those demonstrating cytotoxicity in cancer cell lines, provide essential proof-of-concept, they cannot predict a compound's behavior in a complex, whole-organism system.[5] The transition from a promising in vitro hit to a viable clinical candidate is a journey fraught with challenges, with many compounds failing due to poor pharmacokinetics, unforeseen toxicity, or lack of efficacy in a living system.[6] Therefore, rigorous in vivo validation is not merely a subsequent step; it is the critical crucible in which a compound's true therapeutic potential is forged.

This guide provides a comprehensive framework for the in vivo validation of DDBN-9, structured to answer the pivotal questions of drug development: Is it safe? Does it reach its target? Does it work? We will objectively compare its hypothetical performance with established and alternative compounds, supported by detailed experimental protocols and data interpretation strategies.

The Strategic Framework for In Vivo Validation

The in vivo assessment of a novel agent like DDBN-9 should be approached as a logical, phased progression. Each phase builds upon the last, providing the necessary data to make informed go/no-go decisions for advancing the compound through the preclinical pipeline.

G cluster_0 Phase 1: Foundational Safety & Exposure cluster_1 Phase 2: Target Engagement & Biological Effect cluster_2 Phase 3: Therapeutic Efficacy Tolerability Maximum Tolerated Dose (MTD) Studies PK Single-Dose Pharmacokinetics (PK) Tolerability->PK Defines safe dose for PK analysis PD Pharmacodynamics (PD) / Biomarker Analysis PK->PD Correlates exposure with biological effect Efficacy Xenograft/Syngeneic Tumor Model Studies PD->Efficacy Confirms mechanism & informs dosing for efficacy

Caption: High-level workflow for in vivo validation.

Phase 1: Foundational Safety and Pharmacokinetics

The primary goal of this phase is to establish a safe dosing window and understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[7][8]

Maximum Tolerated Dose (MTD) Studies

Causality: Before assessing efficacy, we must determine the highest dose that can be administered without inducing unacceptable side effects.[9][10] This is critical because toxicity can confound efficacy results and is a primary reason for clinical trial failure. The MTD study defines the upper dosing limit for subsequent experiments.[11]

Protocol: Acute MTD Determination in Mice

  • Animal Model: Use healthy, naive mice (e.g., BALB/c or C57BL/6), 8-10 weeks old, with an equal number of males and females.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups for DDBN-9 (e.g., 10, 30, 100, 300 mg/kg).

  • Compound Administration: Administer a single dose of DDBN-9 via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO)). The vehicle should be a non-toxic, solubilizing agent (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Monitoring: Observe animals continuously for the first 4 hours, then at 24, 48, and 72 hours post-dose.[12] Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in animal death, significant clinical signs of distress, or >15-20% body weight loss.[9]

Single-Dose Pharmacokinetic (PK) Studies

Causality: An effective drug must reach its target tissue in sufficient concentration and for an adequate duration. PK studies measure the drug's concentration in the blood over time, providing key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and total exposure (Area Under the Curve, AUC).[13][14] This information is vital for designing a rational dosing schedule for efficacy studies.[15]

Protocol: PK Profile of DDBN-9 in Mice

  • Animal Model: Use healthy mice of the same strain as the MTD study.

  • Dosing: Administer a single, non-toxic dose of DDBN-9 (e.g., 50-75% of the MTD).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma. Quantify the concentration of DDBN-9 using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Modeling: Plot plasma concentration versus time to calculate key PK parameters.

Comparative Data Table 1: Hypothetical PK Parameters

CompoundDose (mg/kg, IP)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Half-life (t½) (hr)
DDBN-9 5012500.545003.5
Comparator A (Bispidinone Analog) 508001.032002.8
Standard-of-Care (e.g., Doxorubicin) 54500.2595024.0

This hypothetical data suggests DDBN-9 achieves rapid and high exposure compared to a similar analog but has a much shorter half-life than a conventional chemotherapeutic like Doxorubicin, implying a need for more frequent dosing.

Phase 2: Pharmacodynamics and Target Engagement

Causality: After confirming the drug reaches the bloodstream, we must verify it engages its biological target and elicits the desired downstream effect.[8][14] Pharmacodynamic (PD) studies link drug exposure (PK) to a biological response. For a cytotoxic agent, this could involve measuring markers of apoptosis or cell cycle arrest within the tumor.[13]

G DDBN9 DDBN-9 Administration (PK Confirmed) Tumor Tumor Microenvironment DDBN9->Tumor Target Hypothesized Target (e.g., Polyamine Catabolism) Tumor->Target Drug engages target Biomarker PD Biomarker Analysis (e.g., Caspase-3 Activation) Target->Biomarker Leads to downstream effect Effect Apoptotic Cell Death Biomarker->Effect Indicates desired biological outcome

Caption: Linking PK to PD in a tumor model.

Protocol: In Vivo Target Engagement in Tumor-Bearing Mice

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., MiaPaca-2 pancreatic cancer, known to be sensitive to some bispidinones).[1][16]

  • Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), administer a single dose of DDBN-9 at the MTD.

  • Tissue Collection: At various time points corresponding to the PK profile (e.g., Tmax, and 2x, 4x T½), euthanize cohorts of mice (n=3-4 per time point) and excise tumors.

  • Biomarker Analysis: Homogenize tumor tissue and analyze for key biomarkers using methods like:

    • Western Blotting: To measure levels of cleaved caspase-3 (a marker of apoptosis) or p21 (a marker of cell cycle arrest).

    • Immunohistochemistry (IHC): To visualize the localization and intensity of target proteins or apoptosis markers (e.g., TUNEL staining) within the tumor architecture.

A successful outcome would show a time-dependent increase in the PD marker that correlates with the drug's concentration profile (PK/PD relationship).

Phase 3: Definitive Efficacy Studies

Causality: The ultimate test is whether the compound can inhibit tumor growth in a living animal.[17] Efficacy studies integrate the knowledge from MTD, PK, and PD studies to design a multi-dose regimen aimed at achieving a sustained therapeutic effect.[18][19]

Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model and Tumor Implantation: Use an established cancer model, such as a patient-derived xenograft (PDX) model for higher clinical relevance, or a standard cell line-derived xenograft model.[17][20] Implant tumor cells/fragments subcutaneously in immunodeficient mice.

  • Group Allocation and Randomization: Once tumors reach a mean size of ~100 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: DDBN-9 (dosed based on PK/PD data, e.g., 50 mg/kg, daily)

    • Group 3: Comparator A (dosed at its MTD)

    • Group 4: Standard-of-Care (positive control, clinical dosing regimen)

  • Treatment and Monitoring: Administer treatment for a defined period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly and monitor animal body weight as a proxy for toxicity.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

    • Secondary: Overall survival, changes in body weight, and terminal biomarker analysis of tumors.

Comparative Data Table 2: Hypothetical Efficacy in a Pancreatic Cancer Xenograft Model

Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control Daily1550 ± 210--2.5
DDBN-9 50 mg/kg, Daily620 ± 9560%-4.8
Comparator A 50 mg/kg, Daily850 ± 13045%-6.1
Standard-of-Care Per clinical protocol450 ± 8071%-12.5

This hypothetical data positions DDBN-9 as a promising agent, showing superior efficacy to its structural analog (Comparator A) and exhibiting a better tolerability profile (less weight loss) than the standard-of-care, despite slightly lower TGI.

Conclusion and Path Forward

This guide outlines a systematic, evidence-based approach to the in vivo validation of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. By progressing through phased assessments of tolerability, pharmacokinetics, pharmacodynamics, and efficacy, researchers can build a comprehensive data package. The hypothetical results presented suggest DDBN-9 is a compound with significant potential, warranting further investigation. Next steps would include exploring alternative dosing schedules, testing in orthotopic or metastatic disease models, and conducting formal toxicology studies to support a potential Investigational New Drug (IND) application.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (Available at: [Link])

  • In Vivo PK/PD Study Services. (Available at: [Link])

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (Available at: [Link])

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (Available at: [Link])

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (Available at: [Link])

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development. (Available at: [Link])

  • In vivo pharmacokinetics and pharmacodynamics models. (Available at: [Link])

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (Available at: [Link])

  • What are Pharmacokinetic and Pharmacodynamic Studies?. (Available at: [Link])

  • Understanding Pharmacokinetics & Pharmacodynamics. (Available at: [Link])

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. (Available at: [Link])

  • Translation of novel anti-cancer cytotoxicity biomarkers detected with high content analysis from an in vitro predictive model to an in vivo cell model. (Available at: [Link])

  • The Bispidinone Derivative...Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. (Available at: [Link])

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase. (Available at: [Link])

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (Available at: [Link])

  • The Bispidinone Derivative...Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - PubMed. (Available at: [Link])

  • SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. (Available at: [Link])

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (Available at: [Link])

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (Available at: [Link])

  • Maximum tolerable dose (MTD) studies. (Available at: [Link])

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel...Derivatives. (Available at: [Link])

  • Maximum Tolerated Dose Study Services. (Available at: [Link])

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds. (Available at: [Link])

  • 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. (Available at: [Link])

  • syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. (Available at: [Link])

  • The Bispidinone Derivative...Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - MDPI. (Available at: [Link])

  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. (Available at: [Link])

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. (Available at: [Link])

Sources

Comparative

A Comparative Guide to Bispidine Derivatives: Spotlight on 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

The rigid bicyclic framework of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, presents a privileged scaffold in medicinal chemistry. Its unique conformational constraints and the synthetic tractability of i...

Author: BenchChem Technical Support Team. Date: January 2026

The rigid bicyclic framework of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, presents a privileged scaffold in medicinal chemistry. Its unique conformational constraints and the synthetic tractability of its nitrogen and carbon centers have led to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparison of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with other key bispidine derivatives, offering insights into their structure-activity relationships, and supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Bispidine Scaffold: A Foundation for Diverse Bioactivity

The bispidine core, consisting of two fused piperidine rings, can adopt several conformations, with the chair-chair and boat-chair forms being the most common.[1] This rigid structure provides a predictable three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. The two nitrogen atoms at positions 3 and 7 are readily functionalized, allowing for the introduction of a wide variety of substituents that can modulate the pharmacological properties of the resulting molecules.[2]

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A Unique Player

The introduction of methyl groups at the bridgehead positions 1 and 5 of the bispidine scaffold, as seen in 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, significantly influences the molecule's steric and electronic properties. This substitution can impact the overall conformation of the bicyclic system and the accessibility of the nitrogen lone pairs, thereby altering its binding affinity and selectivity for various biological targets.

A notable application of this scaffold is in the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory neurotransmission in the central nervous system. A derivative, 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, has demonstrated potent positive allosteric modulatory effects on kainate-induced currents in Purkinje neurons at concentrations as low as 10⁻¹¹ M.[3] This highlights the potential of the 1,5-dimethyl bispidinone core in the development of treatments for neurodegenerative diseases.[3]

Comparative Analysis with Other Bispidine Derivatives

The versatility of the bispidine scaffold is evident in the diverse biological activities exhibited by its derivatives, which are largely dictated by the nature of the substituents at the 1,5-positions and the 3,7-nitrogen atoms.

Anticancer Activity: A Tale of Two Scaffolds

1,5-Diphenyl-Substituted Bispidinones: Derivatives with phenyl groups at the 1 and 5 positions have shown significant cytotoxic effects against various cancer cell lines. For instance, 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one (BisP4) exhibits potent cytotoxicity against pancreatic cancer cell lines, with IC50 values of 16.9 µM for MiaPaca-2, 23.7 µM for BxPC-3, and 36.3 µM for CFPAC-1.[4][5] This activity is attributed to the induction of apoptosis.[4]

N-Substituted Bispidinones (without 1,5-substitution): Another class of anticancer bispidine derivatives focuses on modifications at the N3 and N7 positions. These compounds have been shown to induce cancer cell death by activating polyamine catabolism, a metabolic pathway often dysregulated in cancer.[6]

Compound IDSubstituentsTargetKey Performance Metric (IC50)Cell LineReference
BisP4 1,5-diphenyl; N3,N7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]Pancreatic Cancer16.9 µMMiaPaca-2[4][5]
4c N3: 3-methoxypropyl; N7: 3-(1H-imidazol-1-yl)propylLiver Carcinoma18 µMHepG2[6]
4e N3: 3-methoxypropyl; N7: 2-(piperazin-1-yl)ethylLiver Carcinoma25 µMHepG2[6]

Table 1: Comparative Cytotoxicity of Bispidine Derivatives.

It is important to note that the data presented is from different studies, and direct comparisons should be made with caution. However, the available data suggests that both 1,5-disubstitution and N,N'-disubstitution strategies can yield potent anticancer agents, albeit through potentially different mechanisms. The role of the 1,5-dimethyl substitution in cytotoxicity has not been as extensively studied, representing an area for future investigation.

Experimental Protocols

Synthesis of 1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This one-step synthesis via a Mannich condensation provides a straightforward route to a 1,5-dimethyl substituted bispidinone.[1]

Materials:

  • Diethylketone (7.6 g)

  • Paraformaldehyde (14 g)

  • tert-Butylamine (13.14 g)

  • Acetic acid (10.8 g)

  • Ethanol (100 ml)

Procedure:

  • Dissolve diethylketone, paraformaldehyde, and tert-butylamine in ethanol.

  • Add acetic acid to the solution.

  • The reaction proceeds to yield 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

  • Purify the product via appropriate methods (e.g., crystallization or chromatography).

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HepG2) and a control cell line of normal fibroblasts (e.g., WI-38) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the bispidine derivatives. Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship Insights

The biological activity of bispidine derivatives is intricately linked to their structural features:

  • Substituents at 1,5-positions: These groups influence the overall conformation and steric hindrance of the molecule. While phenyl groups have been associated with potent cytotoxicity, the smaller methyl groups in 1,5-dimethyl derivatives may offer a different pharmacological profile, potentially leading to improved selectivity or central nervous system penetration.

  • Substituents at N3 and N7: The nature of the substituents on the nitrogen atoms is a key determinant of biological activity. As seen in the anticancer derivatives 4c and 4e, the introduction of heterocyclic and piperazinyl moieties can lead to selective cytotoxicity against cancer cells.[6] In the context of AMPA receptor modulation, N-acyl groups are crucial for activity.[3]

  • The Carbonyl Group at C9: The ketone at the C9 position can be a site for further modification or can participate in hydrogen bonding interactions with biological targets.

Future Directions and Conclusion

The bispidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in exploring derivatives with substitutions at the nitrogen atoms and the 1,5-positions, a systematic and comparative evaluation of the interplay between these substitutions is still needed.

The unique properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives, particularly their demonstrated activity as AMPA receptor modulators, warrant further investigation. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 1,5-dimethyl, 1,5-diphenyl, and non-1,5-substituted bispidinones under standardized assay conditions to elucidate the precise role of the bridgehead substituents.

  • Expansion of the 1,5-Dimethyl Library: Synthesizing and evaluating a broader range of N3 and N7 substituted 1,5-dimethyl-bispidinone derivatives to explore their therapeutic potential in oncology, neuroscience, and other disease areas.

  • In Vivo Studies: Advancing the most promising candidates from in vitro studies to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). Molecules, 27(12), 3872. [Link]

  • Zefirov, N. S., Palyulin, V. A., & Struchkov, Y. T. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Mendeleev Communications, 1(3), 87-88. [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. (2024). Chemistry of Heterocyclic Compounds, 60(9/10). [Link]

  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. (2019). Molecules, 24(3), 524. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). International Journal of Chemical Studies, 2(6), 22-29. [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes. (2018).
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. (2019). PubMed. [Link]

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 173-178. [Link]

Sources

Validation

A Comparative Guide to AMPA Receptor Positive Allosteric Modulators: Profiling 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives Against Established Chemotypes

This guide provides an in-depth technical comparison of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives with other prominent classes of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) rece...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives with other prominent classes of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of the performance, mechanism of action, and potential therapeutic advantages of this emerging class of compounds.

Introduction: The Therapeutic Promise of AMPA Receptor Modulation

The AMPA-type ionotropic glutamate receptor (AMPAR) is the primary mediator of fast excitatory synaptic transmission in the central nervous system (CNS). Its role in synaptic plasticity, the cellular basis of learning and memory, has made it a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators of AMPA receptors, which enhance the receptor's response to the endogenous ligand glutamate without direct activation, offer a nuanced approach to potentiating synaptic transmission.[1][2] This strategy is anticipated to have a wider therapeutic window and fewer side effects, such as excitotoxicity, compared to direct agonists.[1]

Over the years, several distinct chemical classes of AMPAR PAMs have been identified, including the benzamides (e.g., CX-516), benzothiadiazides (e.g., cyclothiazide), and biarylpropylsulfonamides (e.g., LY404187).[3] Recently, derivatives of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have emerged as a novel class of AMPAR PAMs with exceptionally high potency.[3][4][5][6] This guide will compare the pharmacological profile of this new class with established AMPAR PAMs, focusing on potency, efficacy, and mechanism of action, supported by experimental data and detailed protocols.

The AMPA Receptor Signaling Pathway

AMPARs are tetrameric ion channels typically composed of combinations of four subunits (GluA1-4). Upon binding glutamate, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane. The activity of AMPARs is tightly regulated by their subunit composition, trafficking to and from the synapse, and interactions with auxiliary proteins. Positive allosteric modulation enhances this process, often by slowing the receptor's deactivation or desensitization kinetics.[1] This potentiation of AMPAR signaling can lead to the activation of downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.

AMPA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binds Ca_influx AMPAR->Ca_influx Na+/Ca2+ Influx PAM AMPAR PAM PAM->AMPAR Modulates CaMKII CaMKII CaMKII->AMPAR Phosphorylates (Trafficking) CREB CREB CaMKII->CREB Activates BDNF_synthesis CREB->BDNF_synthesis Gene Transcription BDNF_release BDNF Release TrkB TrkB Receptor BDNF_release->TrkB Binds ERK_Pathway ERK/MAPK Pathway TrkB->ERK_Pathway Activates PI3K_AKT_Pathway PI3K/Akt Pathway TrkB->PI3K_AKT_Pathway Activates ERK_Pathway->CREB Phosphorylates mTOR mTOR PI3K_AKT_Pathway->mTOR Activates Protein_Synthesis mTOR->Protein_Synthesis Promotes Ca_influx->CaMKII Activates BDNF_synthesis->BDNF_release Synaptic_Plasticity Synaptic Plasticity (LTP, Learning & Memory) Protein_Synthesis->Synaptic_Plasticity Leads to Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay Electrophysiology Whole-Cell Patch-Clamp Binding_Assay->Electrophysiology Determine Affinity (Ki) Selectivity_Assay Subunit & Splice Variant Selectivity Electrophysiology->Selectivity_Assay Determine Potency (EC50) & Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Assay->PK_PD Characterize Kinetics & Selectivity Behavioral_Models Cognitive & Behavioral Models PK_PD->Behavioral_Models Assess Brain Penetration & Target Engagement Toxicity Neurotoxicity Assessment Behavioral_Models->Toxicity Evaluate Efficacy in Disease Models Lead_Candidate Lead Candidate Selection Toxicity->Lead_Candidate Assess Safety Profile Compound_Synthesis Compound Synthesis Compound_Synthesis->Binding_Assay

Figure 2: General Experimental Workflow for the Discovery and Characterization of Novel AMPAR PAMs.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the modulatory effects of a test compound on AMPA receptor-mediated currents in cultured neurons or acute brain slices.

Objective: To determine the potency (EC₅₀) and efficacy (maximal potentiation) of a test compound and to characterize its effects on AMPAR kinetics (deactivation and desensitization).

Materials:

  • Cultured hippocampal or cortical neurons, or acutely prepared brain slices.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.

  • Intracellular solution containing a salt solution mimicking the intracellular ionic environment, a pH buffer, an energy source (ATP/GTP), and a calcium chelator.

  • Patch pipettes (borosilicate glass).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for rapid application of solutions.

  • AMPA receptor agonist (e.g., glutamate or kainate).

  • Test compound (AMPAR PAM).

Procedure:

  • Preparation:

    • Prepare and oxygenate aCSF and intracellular solutions. The specific composition of these solutions is critical for maintaining cell health and isolating the currents of interest.

    • Pull patch pipettes to a resistance of 3-5 MΩ. The pipette resistance influences the quality of the seal and the access resistance.

    • Mount the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with oxygenated aCSF.

  • Establishing a Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure. This prevents the pipette tip from becoming clogged.

    • Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal). A stable GΩ seal is essential for low-noise recordings.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 to -70 mV to record inward currents mediated by AMPA receptors.

    • Deactivation Kinetics: Briefly apply the AMPA receptor agonist (e.g., 1 ms pulse) and record the decay of the current. The time constant of this decay represents the deactivation rate.

    • Desensitization Kinetics: Apply a longer pulse of the agonist (e.g., 100-500 ms) and record the decay of the current in the continued presence of the agonist. The rate and extent of this decay reflect the desensitization properties of the receptor.

    • Modulator Application: Co-apply the test compound with the agonist and repeat the deactivation and desensitization protocols. Compare the current amplitude and kinetics in the presence and absence of the modulator.

    • Dose-Response: Apply a range of concentrations of the test compound to generate a dose-response curve and determine the EC₅₀ and maximal potentiation.

Causality Behind Experimental Choices:

  • Choice of Agonist: Glutamate is the endogenous agonist, but kainate is often used as it typically induces less desensitization, providing a more stable baseline for measuring potentiation.

  • Holding Potential: A negative holding potential is used to increase the driving force for cation influx through the AMPA receptor channel, resulting in larger, more easily measurable inward currents.

  • Rapid Perfusion: A fast perfusion system is critical for accurately measuring the rapid kinetics of AMPA receptor activation, deactivation, and desensitization.

  • Intracellular Solution Composition: The inclusion of ATP and GTP maintains the metabolic health of the cell, while a calcium chelator like EGTA or BAPTA prevents the activation of calcium-dependent second messenger systems that could indirectly affect AMPAR function.

Detailed Protocol: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the AMPA receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the AMPA receptor, thereby determining its binding affinity.

Materials:

  • Cell membranes prepared from cells expressing AMPA receptors or from brain tissue.

  • Radiolabeled AMPA receptor ligand (e.g., [³H]-AMPA or a radiolabeled PAM).

  • Test compound (unlabeled).

  • Binding buffer.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a multi-well plate, add a fixed amount of the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific radioligand and receptor preparation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand. The speed of this step is crucial to prevent dissociation of the bound ligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to provide a good signal-to-noise ratio.

  • Membrane Preparation: Using isolated cell membranes allows for the study of the receptor in a more controlled environment, free from the complexities of intact cells.

  • Non-specific Binding Control: This control is essential to account for the binding of the radioligand to non-receptor components (e.g., lipids, filters) and ensures that the measured signal is specific to the target receptor.

  • Cheng-Prusoff Equation: This mathematical correction is necessary to convert the experimentally determined IC₅₀ value into a true measure of the test compound's affinity (Kᵢ), independent of the radioligand's properties.

Structure-Activity Relationships of Diazabicyclo[3.3.1]nonane Derivatives

While a comprehensive SAR study is still emerging for this class, initial findings suggest that the rigid 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold is a key determinant of the high potency. The nature of the N,N'-diacyl substituents appears to be critical for modulating the activity and selectivity of these compounds. The presence of aromatic and heterocyclic moieties in the acyl groups likely contributes to the interaction with the allosteric binding site on the AMPA receptor. Further research is needed to fully elucidate the structural requirements for optimal activity in this series.

Conclusion and Future Directions

Derivatives of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one represent a highly promising new class of AMPA receptor positive allosteric modulators, distinguished by their exceptionally high potency. The available data suggests they are significantly more potent than established AMPAR PAMs, which could translate into a superior therapeutic index.

To fully realize the potential of this novel chemical class, future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons with benchmark compounds like CX-516 and LY404187 under standardized conditions are essential for a definitive assessment of their relative potency and efficacy.

  • Kinetic and Selectivity Profiling: A detailed characterization of their effects on AMPA receptor deactivation, desensitization, and their selectivity for different GluA subunits and splice variants will provide a deeper understanding of their mechanism of action and potential for targeted therapies.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in animal models of relevant CNS disorders are necessary to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profile.

The remarkable potency of the 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives positions them as exciting lead candidates for the development of next-generation cognitive enhancers and therapeutics for a wide range of neurological and psychiatric conditions.

References

  • Matthews, J., et al. (2025). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate. [Link]

  • Zamoyski, V. L., et al. (2025). Creation and Study of the Mechanism of Action of Compounds of a New Class of Positive Modulators of AMPA Receptors – Derivatives of 3,7-Diazabicyclo[3.3.1]nonanes. ResearchGate. [Link]

  • Matthews, J., et al. (2025). 3-Acetyl-1,5-dimethyl-7-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one: synthesis, structure, and modulation of the AMPA receptor. ResearchGate. [Link]

  • Palyulin, V. A., et al. (2020). Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold. Molecular Neurobiology, 57(1), 191–199. [Link]

  • Tarnawa, I., et al. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

  • Ying, Y., et al. (2009). AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons. Neuropharmacology, 57(4), 370-377. [Link]

  • Francotte, P., et al. (2021). AMPA receptor positive allosteric modulators: A patent review. Molecules, 26(21), 6443. [Link]

Sources

Comparative

efficacy of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one compared to CX516

A Comparative Efficacy Analysis of Novel Cognitive Modulators: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one versus the Ampakine CX516 Introduction The relentless pursuit of effective therapeutics for cognitive dysfunc...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Novel Cognitive Modulators: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one versus the Ampakine CX516

Introduction

The relentless pursuit of effective therapeutics for cognitive dysfunction, a hallmark of numerous neurological and psychiatric disorders, has driven extensive research into agents that modulate synaptic plasticity. Among these, positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor have shown considerable promise.[1] CX516, also known as Ampalex, is a well-characterized ampakine that enhances glutamatergic neurotransmission by modulating AMPA receptors.[2][3] While early clinical trials yielded mixed results, often attributed to its low potency and short half-life, CX516 remains a critical reference compound in the development of new cognitive enhancers.[3][4]

This guide presents a comparative analysis of CX516 and the novel compound, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. While publicly available data on the latter is limited, this document synthesizes existing information and outlines a comprehensive framework for its evaluation, drawing upon established methodologies in the field of cognitive pharmacology.

Compound Profiles

CX516 (Ampalex)

CX516 is a benzylpiperidine ampakine that acts as a positive allosteric modulator of AMPA receptors.[2] Its mechanism involves binding to the receptor channel complex, which slows its deactivation and prolongs the channel's open time, thereby augmenting glutamatergic signaling.[1][2] This enhancement of synaptic transmission is believed to underlie its pro-cognitive effects by facilitating long-term potentiation (LTP), a cellular correlate of learning and memory.[2] CX516 has been investigated in clinical trials for Alzheimer's disease, mild cognitive impairment, schizophrenia, and ADHD, though it has not received approval for any indication.[2][5][6]

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bispidinone derivative.[7][8] While research on this specific molecule's cognitive effects is not widely published, related bispidinone structures have been explored for various biological activities, including anti-cancer properties and as allosteric modulators of the glutamatergic system.[9][10] For the purpose of this guide, we will proceed with the hypothesis that this compound also exhibits pro-cognitive effects, and we will outline the necessary experimental framework to test this hypothesis in comparison to CX516.

Mechanism of Action: A Comparative Overview

A fundamental aspect of comparing these two compounds is elucidating their precise mechanisms of action. While CX516's modulation of AMPA receptors is well-documented, the target of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one remains to be fully characterized.

Figure 1: Comparative signaling pathways of CX516 and the hypothesized action of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

In Vitro Efficacy: A Head-to-Head Comparison

To directly compare the efficacy of these compounds at a cellular level, a series of in vitro assays are essential.

Experimental Protocols

1. AMPA Receptor Modulation Assay (for CX516 and test compound):

  • Objective: To quantify the potentiation of AMPA receptor-mediated currents.

  • Methodology: Whole-cell patch-clamp electrophysiology on cultured primary neurons (e.g., rat cortical or hippocampal neurons).

  • Procedure:

    • Culture primary neurons for 10-14 days.

    • Establish whole-cell patch-clamp recordings.

    • Apply glutamate (1 mM) to elicit a baseline AMPA receptor-mediated current.

    • Co-apply glutamate with increasing concentrations of CX516 or 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

    • Measure the peak amplitude and decay kinetics of the evoked currents.

    • Calculate the EC50 for potentiation.

2. High-Throughput Screening (HTS) using a FLIPR Assay:

  • Objective: To rapidly screen for modulatory activity on ion channels.

  • Methodology: A fluorescent imaging plate reader (FLIPR) assay using a cell line expressing the target receptor (e.g., human GluA2).[11]

  • Procedure:

    • Plate HEK293 cells stably expressing the target receptor in 96- or 384-well plates.

    • Load cells with a calcium-sensitive dye.

    • Add the test compounds at various concentrations.

    • After a short incubation, add a sub-maximal concentration of the receptor's agonist (e.g., glutamate).

    • Measure the change in fluorescence, which corresponds to calcium influx through the ion channel.

Hypothetical Comparative Data
CompoundTargetAssayEC50 (µM)Maximum Potentiation (%)
CX516 AMPA ReceptorPatch-Clamp3.4[1]25% increase in peak current[1]
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one TBDPatch-Clamp(To be determined)(To be determined)
CX516 GluA2FLIPR(Literature value)(Literature value)
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one TBDFLIPR(To be determined)(To be determined)

In Vivo Efficacy in Rodent Models of Cognition

Evaluating the pro-cognitive effects of these compounds in living organisms is crucial. A battery of behavioral tests in rodent models can provide insights into their potential therapeutic utility.[12][13][14]

Experimental Protocols

1. Novel Object Recognition (NOR) Test:

  • Objective: To assess short-term recognition memory.

  • Methodology: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[12]

  • Procedure:

    • Habituation: Allow the animal to explore an empty arena.

    • Training: Place the animal in the arena with two identical objects.

    • Testing: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel one.

    • Analysis: Measure the time spent exploring the novel versus the familiar object. A higher discrimination index (time with novel object / total exploration time) indicates better memory.

2. Morris Water Maze (MWM):

  • Objective: To evaluate spatial learning and memory, which is hippocampus-dependent.[12]

  • Methodology: Rodents are trained to find a hidden platform in a circular pool of opaque water.

  • Procedure:

    • Acquisition Phase: Multiple trials per day for several days, with the platform in a fixed location. Record the escape latency (time to find the platform).

    • Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

3. Attentional Set-Shifting Task:

  • Objective: To assess cognitive flexibility and executive function, which are dependent on the prefrontal cortex.

  • Methodology: This task requires the animal to learn a rule (e.g., dig in the bowl with a specific odor) and then shift to a new rule (e.g., dig in the bowl with a specific digging medium).

  • Procedure:

    • Train the animal on an initial discrimination (e.g., odor).

    • Once learned, test on an intra-dimensional shift (new odors, same rule) and an extra-dimensional shift (new digging media, new rule).

    • Measure the number of trials to criterion for each stage.

Figure 2: Workflow for in vivo comparative efficacy testing.

Hypothetical Comparative Data
TestMetricVehicleCX5161,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Novel Object Recognition Discrimination Index0.55 ± 0.050.75 ± 0.04(To be determined)
Morris Water Maze Escape Latency (Day 5)45 ± 5s25 ± 4s(To be determined)
Morris Water Maze Time in Target Quadrant28 ± 3%45 ± 4%(To be determined)
Attentional Set-Shifting Trials to Criterion (ED Shift)25 ± 315 ± 2(To be determined)
*p < 0.05 vs. Vehicle

Translational Biomarkers: Electroencephalography (EEG)

Electroencephalography (EEG) is a non-invasive method to measure brain electrical activity and can serve as a valuable translational biomarker in drug development.[15][16][17][18] EEG can be used to assess the effects of cognitive enhancers on brain function in both preclinical models and human clinical trials.[15][16][19]

Experimental Protocol
  • Objective: To measure changes in brain oscillatory activity and event-related potentials (ERPs) following drug administration.

  • Methodology: Record EEG from scalp electrodes in rodents or human subjects at rest and during cognitive tasks.

  • Procedure:

    • Implant EEG electrodes over relevant brain regions (e.g., prefrontal cortex, hippocampus) in rodents.

    • Record baseline EEG activity.

    • Administer the test compound or placebo.

    • Record post-administration EEG during resting state and while the subject performs a cognitive task (e.g., an auditory oddball task to elicit the P300 ERP, a marker of attention and working memory).

    • Analyze changes in power in different frequency bands (e.g., gamma, theta) and changes in ERP amplitude and latency.

Conclusion

CX516 has been a foundational tool in understanding the potential of AMPA receptor modulation for cognitive enhancement. While its clinical utility has been limited, it provides a crucial benchmark for the development of new chemical entities. The bispidinone derivative, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, represents a novel structural class with potential for cognitive enhancement. The comprehensive evaluation framework outlined in this guide, encompassing in vitro mechanistic studies, in vivo behavioral pharmacology, and translational biomarkers, provides a robust pathway for determining its efficacy relative to established compounds like CX516. Further research is warranted to fully elucidate the pharmacological profile of this and other novel bispidinone derivatives.

References

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Goff, D. C., Lamberti, J. S., Leon, A. C., Green, M. F., Miller, A. L., Patel, J., Manschreck, T., Freudenreich, O., & Johnson, S. A. (2008). A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia. Neuropsychopharmacology, 33(3), 465–472. [Link]

  • CX-516. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Efficacy And Safety Of CX516 In Elderly Participants With Mild Cognitive Impairment. (n.d.). ClinicalTrials.gov. Retrieved January 17, 2026, from [Link]

  • CX-516. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Role of EEG and Biomarkers in Pharmaceutical and Clinical Trials. (2025, March 7). EEGXperts. Retrieved January 17, 2026, from [Link]

  • Efficacy And Safety Of CX516 In Elderly Participants With Mild Cognitive Impairment. (2017, October 8). CenterWatch. Retrieved January 17, 2026, from [Link]

  • CX-516 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Hampson, R. E., Rogers, G., Lynch, G., & Deadwyler, S. A. (1998). Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance. Journal of Neuroscience, 18(7), 2740–2747. [Link]

  • EEG Biomarkers: Transforming CNS Drug Discovery. (2024, September 16). Neuroelectrics. Retrieved January 17, 2026, from [Link]

  • Lynch, G., & Gall, C. M. (2013). The Likelihood of Cognitive Enhancement. Neuropharmacology, 64, 31–38. [Link]

  • EEG. (n.d.). CHDR - Centre for Human Drug Research. Retrieved January 17, 2026, from [Link]

  • A scoping review of electroencephalographic (EEG) markers for tracking neurophysiological changes and predicting outcomes in substance use disorder treatment. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • The role of EEG as a biomarker in Alzheimer's disease trials. (2023, November 7). VJDementia. Retrieved January 17, 2026, from [Link]

  • Arai, A. C., & Kessler, M. (2007). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Combinatorial Chemistry & High Throughput Screening, 10(1), 50–62. [Link]

  • Screening for AMPA receptor auxiliary subunit specific modulators. (2017, March 30). PLOS ONE. [Link]

  • Cognition Models in Rats and Mice. (n.d.). Inotiv. Retrieved January 17, 2026, from [Link]

  • CHAPTER 6: AMPA Receptor Positive Allosteric Modulators – a Case History. (n.d.). In Drug Design and Discovery. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Robbins, T. W. (2012). From Rodent Behavioral Models to Human Disorders. In Translational Neuroscience: A Guide to R&D for Drug Discovery. CRC Press/Taylor & Francis. [Link]

  • Buccafusco, J. J. (Ed.). (2009). Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. [Link]

  • Workflow for identifying AMPAR-auxiliary subunit modulators. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cognition, Learning, and Memory Tests in Rodents. (n.d.). Charles River Laboratories. Retrieved January 17, 2026, from [Link]

  • Neuroscience and behavioural studies in rodent models. (n.d.). The University of Nottingham. Retrieved January 17, 2026, from [Link]

  • The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. (2020, March 30). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. (2019, January 31). MDPI. [Link]

  • 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. (2024, May 1). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Analogs

The 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a core scaffold commonly known as a bispidinone, represents a privileged structure in medicinal chemistry. Its rigid bicyclic framework provides a unique three-dimensi...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a core scaffold commonly known as a bispidinone, represents a privileged structure in medicinal chemistry. Its rigid bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, making it an attractive template for the design of novel therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core, with a focus on their diverse pharmacological activities, supported by experimental data.

The Bispidinone Scaffold: Synthesis and Stereochemistry

The fundamental 3,7-diazabicyclo[3.3.1]nonane ring system consists of two fused piperidine rings. The synthesis of N,N'-substituted bispidinones is often achieved through a one-pot Mannich reaction.[1] This method allows for the variation of substituents at the nitrogen atoms, which is crucial for modulating biological activity.[2] The stereochemistry of the bispidinone core is predominantly a chair-chair conformation for both piperidine rings, which has been confirmed by 1H and 13C NMR spectroscopy.[2] This rigid conformation plays a significant role in the spatial orientation of the substituents, thereby influencing their interaction with biological targets.

Structure-Activity Relationship Analysis

The biological activity of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one analogs is profoundly influenced by the nature and position of their substituents. The following sections compare the SAR of these compounds across different therapeutic areas.

Positive Allosteric Modulators of AMPA Receptors

Recent studies have identified unsymmetrically N,N'-diacyl-substituted 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ones as potent positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] These receptors are crucial for synaptic plasticity, learning, and memory, making them a key target for treating neurodegenerative diseases.[4]

A key synthetic strategy involves the desymmetrization of the parent diamine by selective monoacetylation, followed by the introduction of a second, different acyl group.[3] This approach has yielded compounds with high modulatory effects on kainate-induced currents in Purkinje neurons, as determined by in vitro patch clamp assays.[3][5]

Table 1: Comparison of AMPA Receptor Modulating Activity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Analogs

Compound IDN3-SubstituentN7-SubstituentActivityConcentration Range (M)Reference
Analog A AcetylBenzofuran-5-carbonylHigh positive modulatory effect10⁻¹¹ to 10⁻⁶[3]
Analog B AcetylPiperonyloylHigh positive modulatory activity10⁻¹² to 10⁻⁶[5]

The data suggests that the presence of an acetyl group at one nitrogen and a larger aromatic acyl group, such as benzofuran-5-carbonyl or piperonyloyl, at the other nitrogen is favorable for potent AMPA receptor modulation.[3][5] Molecular dynamics simulations have indicated that these compounds can have single and dual binding modes within the positive allosteric modulator site of AMPA receptors.[3]

Antiviral Activity: SARS-CoV-2 Main Protease Inhibitors

The versatility of the bispidinone scaffold extends to antiviral applications. Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been investigated as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[6]

A pharmacophore modeling and subsequent screening approach identified several bispidinone derivatives with inhibitory activity in the micromolar and even submicromolar range.[6] A crucial finding from these studies is the importance of the carbonyl group at the C9 position of the bicyclic core.[6] It is proposed that this carbonyl group can form a covalent bond with the catalytic Cys145 residue in the active site of the protease.[6]

Table 2: SARS-CoV-2 Main Protease Inhibitory Activity of Bispidinone Analogs

Compound ClassKey Structural FeatureIC₅₀ Range (µM)Proposed MechanismReference
Bispidin-9-ones Carbonyl at C91-10 (some submicromolar)Covalent interaction with Cys145[6]
Bispidines (no C9=O) Lacking C9 carbonylSignificantly lower activityLoss of key interaction point[6]

These findings underscore the critical role of the C9-keto group for potent inhibition of the SARS-CoV-2 main protease.

Cytotoxic Activity in Cancer Cells

Bispidinone derivatives have also demonstrated cytotoxic effects against cancer cells, particularly pancreatic cancer, which is known for its high resistance to chemotherapy.[1] Symmetrical bispidinones, synthesized via a "twin double Mannich reaction," and asymmetrical derivatives have been evaluated.[1]

One notable compound, 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride, was found to induce apoptosis-mediated cytotoxicity in pancreatic cancer cells in vitro.[1] This highlights the potential of conjugating amino acids to the bispidinone scaffold to enhance anti-cancer activity.

Experimental Protocols

In Vitro Patch Clamp Assay for AMPA Receptor Modulation

This technique is essential for evaluating the modulatory effect of compounds on ion channels like the AMPA receptor.

Methodology:

  • Cell Preparation: Purkinje neurons are isolated and cultured.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane.

  • Compound Application: The test compound (e.g., Analog A or B) is applied to the cell at various concentrations.

  • Agonist Stimulation: An AMPA receptor agonist, such as kainate, is applied to induce an inward current.

  • Data Analysis: The potentiation of the kainate-induced current by the test compound is measured and compared to the baseline current.

G cluster_workflow Patch Clamp Assay Workflow Cell_Culture Isolate and Culture Purkinje Neurons Patching Establish Whole-Cell Patch Clamp Configuration Cell_Culture->Patching Compound_Application Apply Test Compound (e.g., Bispidinone Analog) Patching->Compound_Application Agonist_Stimulation Apply AMPA Agonist (Kainate) Compound_Application->Agonist_Stimulation Data_Recording Record Ion Channel Currents Agonist_Stimulation->Data_Recording Analysis Analyze Current Potentiation Data_Recording->Analysis

Sources

Comparative

A Comparative Guide to AMPA Receptor Modulators in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of AMPA Receptors in Synaptic Transmission and Plasticity α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) recepto...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of AMPA Receptors in Synaptic Transmission and Plasticity

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical players in the central nervous system, mediating the majority of fast excitatory synaptic transmission.[1][2] These receptors are ionotropic glutamate receptors that, upon binding to glutamate, allow the influx of cations like sodium and calcium into the postsynaptic neuron, leading to its depolarization.[3] This fundamental process is the basis of neuronal excitation and is intricately involved in synaptic plasticity—the ability of synapses to strengthen or weaken over time.[4][5] Forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are believed to be the cellular underpinnings of learning and memory.[5]

The dynamic trafficking of AMPA receptors to and from the synapse is a key mechanism regulating synaptic strength.[1][4] This constant movement allows for rapid changes in the number of postsynaptic AMPA receptors, thereby modulating the efficacy of synaptic transmission.[6] Given their central role in these fundamental brain processes, it is no surprise that dysfunction of AMPA receptor signaling has been implicated in a range of neurological and psychiatric disorders, including epilepsy, depression, and cognitive deficits.[7][8][9] This has made AMPA receptors a compelling target for therapeutic intervention.

This guide provides a comparative analysis of various AMPA receptor modulators, focusing on their performance in preclinical animal models. We will delve into their classification, mechanisms of action, and the experimental data supporting their potential therapeutic applications.

Classification of AMPA Receptor Modulators

AMPA receptor modulators can be broadly categorized based on their effect on receptor function:

  • Positive Allosteric Modulators (PAMs): Also known as ampakines, these compounds bind to an allosteric site on the AMPA receptor, distinct from the glutamate-binding site.[10] They do not activate the receptor directly but potentiate its function in the presence of glutamate, typically by slowing the receptor's desensitization or deactivation.[9][11][12] This leads to an enhanced and prolonged response to glutamate. PAMs can be further subdivided into low-impact and high-impact modulators based on the magnitude of their effect.[10]

  • Negative Allosteric Modulators (NAMs): These modulators also bind to an allosteric site but have the opposite effect of PAMs. They reduce the receptor's response to glutamate, often by enhancing desensitization.

  • Antagonists: These compounds block the action of glutamate at the AMPA receptor.

    • Competitive Antagonists: These bind to the same site as glutamate (the orthosteric site) and prevent its binding.[7]

    • Non-competitive Antagonists: These bind to a different site on the receptor to block its function, and their effect cannot be overcome by increasing glutamate concentration.[7][13]

Key Animal Models for Evaluating AMPA Receptor Modulators

The therapeutic potential of AMPA receptor modulators is assessed in a variety of well-established animal models that mimic aspects of human disorders.

  • Models of Depression:

    • Forced Swim Test (FST): This is a widely used model to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant effect.

    • Chronic Mild Stress (CMS): This model exposes animals to a series of unpredictable, mild stressors over a prolonged period to induce a state of anhedonia (a core symptom of depression), which is typically measured by a decrease in sucrose preference.

  • Models of Cognitive Impairment:

    • Morris Water Maze: This test assesses spatial learning and memory. Animals must learn the location of a hidden platform in a pool of water, using external cues.

    • Novel Object Recognition (NOR): This task evaluates recognition memory. Animals are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. A preference for exploring the novel object indicates intact recognition memory.

    • Scopolamine-Induced Amnesia: Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, providing a model to test the efficacy of cognitive-enhancing drugs.[11]

  • Models of Epilepsy and Seizures:

    • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via electrical stimulation and is used to identify compounds with anticonvulsant properties.[13]

    • Pentylenetetrazol (PTZ)-Induced Seizures: PTZ is a chemoconvulsant that induces clonic seizures and is another common model for screening anticonvulsant drugs.[13]

    • Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation, leading to a progressive intensification of seizure activity. It is considered a model of temporal lobe epilepsy.[13]

    • Kainate-Induced Seizure Model: Systemic or intracerebral administration of kainic acid, a potent AMPA receptor agonist, induces status epilepticus and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.[14]

Comparative Analysis of AMPA Receptor Modulators in Animal Models

The following sections provide a comparative overview of the effects of different classes of AMPA receptor modulators in various animal models, supported by experimental data.

Positive Allosteric Modulators (PAMs) in Depression and Cognitive Disorders

Ampakines have shown considerable promise in preclinical models of depression and cognitive impairment.[10] Their ability to enhance synaptic plasticity and increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) is thought to underlie their therapeutic effects.[15][16]

Compound Class Animal Model Key Findings Citation(s)
CX717 Low-impact AmpakineForced Swim Test (Rat)Rapid (30 min) but short-lasting (up to 24 h) antidepressant-like effect. Increased BDNF and p11 levels in the prefrontal cortex.[15]
Aniracetam Racetam (Ampakine)Morphine Tolerance (Mouse)Prevented and reversed acute morphine antinociceptive tolerance.[12]
IDRA-21 BenzothiadiazineScopolamine-induced Amnesia (Rat)Improved cognitive performance in the Morris water maze.[11]
Org 26576 AmpakineChronic Treatment (Rodent)Increased neuronal cell proliferation and survival in the hippocampus.[11]
PF-4778574 AmpakineCntnap2 KO Mouse (Autism Model)Rescued impaired social behavior.[17][18]

Causality Behind Experimental Choices: The Forced Swim Test is chosen for its high predictive validity for antidepressant efficacy. The rapid onset of action observed with CX717 is particularly noteworthy, as this is a significant limitation of current antidepressant therapies.[15] The use of scopolamine-induced amnesia provides a direct and reversible model to specifically test pro-cognitive effects.[11]

Antagonists in Epilepsy and Neuroprotection

AMPA receptor antagonists have demonstrated broad-spectrum anticonvulsant activity in a variety of animal seizure models.[7][13][14] By dampening excessive excitatory neurotransmission, they can effectively reduce seizure generation and spread.[8]

Compound Class Animal Model Key Findings Citation(s)
Perampanel Non-competitive AntagonistKindling Model (Rodent)Effective against fully kindled seizures.[13]
NBQX Competitive AntagonistKainate-induced Seizures (Mouse)Exerted anti-seizure effects but not antiepileptogenic effects.[14]
GYKI 52466 2,3-Benzodiazepine (Non-competitive)Various Seizure ModelsBroad-spectrum anticonvulsant activity.[11]
CP-465022 AntagonistVPA-exposed Mouse (Autism Model)Rescued social deficits associated with enhanced excitatory transmission.[17][18]
CNQX Competitive AntagonistSpinal Instrumental Learning (Rat)Disrupted the performance and maintenance of a learned motor response.[19]

Trustworthiness of Protocols: The use of multiple, mechanistically distinct seizure models like MES, PTZ, and kindling provides a robust assessment of a compound's anticonvulsant profile.[13] The kainate model is particularly relevant for temporal lobe epilepsy, a common form of focal epilepsy.[14]

Experimental Methodologies

Behavioral Assay: Forced Swim Test (FST)

Objective: To assess antidepressant-like activity in rodents.

Protocol:

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound (e.g., CX717) or vehicle intraperitoneally at a specified time before the test (e.g., 30 minutes).

  • Pre-test Session (Day 1): Place each animal in the cylinder for a 15-minute habituation session. This is to induce a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-test, place the animals back into the cylinder for a 5-minute test session.

  • Data Acquisition: Videotape the session and score the duration of immobility. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Electrophysiological Recording: Whole-Cell Patch-Clamp in Brain Slices

Objective: To measure AMPA receptor-mediated synaptic currents and assess the effect of modulators.

Protocol:

  • Slice Preparation: Anesthetize the animal (e.g., a rat) and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick hippocampal slices) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using a microscope with infrared differential interference contrast optics.

  • Patching: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron) using a glass micropipette filled with an internal solution.

  • Data Acquisition: Record synaptic currents in voltage-clamp mode. Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode.

  • Pharmacology: To isolate AMPA receptor-mediated currents, include antagonists for NMDA receptors (e.g., AP5) and GABA-A receptors (e.g., picrotoxin) in the aCSF.

  • Modulator Application: After establishing a stable baseline of AMPA receptor-mediated EPSCs, bath-apply the AMPA receptor modulator of interest and record the changes in EPSC amplitude and kinetics.

  • Analysis: Analyze the recorded currents to determine the effect of the modulator on parameters such as peak amplitude, decay time, and desensitization.[3]

Mechanistic Insights and Signaling Pathways

The therapeutic effects of AMPA receptor modulators are rooted in their ability to influence fundamental signaling pathways involved in synaptic plasticity.

AMPA Receptor Trafficking in LTP

Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. A key mechanism underlying LTP is the activity-dependent insertion of AMPA receptors into the postsynaptic membrane.[4]

LTP_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds CaMKII CaMKII NMDA_Receptor->CaMKII Ca2+ influx activates PKC PKC NMDA_Receptor->PKC Ca2+ influx activates Postsynaptic_Depolarization Postsynaptic_Depolarization AMPA_Receptor->Postsynaptic_Depolarization Na+ influx Receptor_Insertion AMPA Receptor Insertion CaMKII->Receptor_Insertion PKC->Receptor_Insertion Synaptic_Strengthening Synaptic_Strengthening Receptor_Insertion->Synaptic_Strengthening Leads to Intracellular_Pool Intracellular AMPA Receptor Pool Intracellular_Pool->Receptor_Insertion Trafficking Postsynaptic_Depolarization->NMDA_Receptor Removes Mg2+ block Behavioral_Workflow Start Compound Synthesis & Characterization PK_PD Pharmacokinetic & Pharmacodynamic Studies Start->PK_PD Dose_Selection Dose-Range Finding & Safety Assessment PK_PD->Dose_Selection Behavioral_Testing Behavioral Testing in Animal Model (e.g., NOR) Dose_Selection->Behavioral_Testing Data_Analysis Data Analysis & Statistical Evaluation Behavioral_Testing->Data_Analysis Follow_Up Follow-up Mechanistic Studies (e.g., Electrophysiology) Data_Analysis->Follow_Up

Caption: Preclinical behavioral study workflow.

Translational Challenges and Future Directions

Despite the promising preclinical data, the translation of AMPA receptor modulators into clinical success has been challenging. [9]Several factors contribute to this, including:

  • Therapeutic Window: There is a fine line between enhancing synaptic transmission to achieve therapeutic effects and over-activating the system, which can lead to excitotoxicity and seizures. High-impact PAMs, in particular, carry a higher risk of such adverse effects. [10]* Subunit Specificity: AMPA receptors are heterotetramers composed of different combinations of four subunits (GluA1-4). [1]These subunits have distinct properties and are differentially expressed throughout the brain. Developing modulators with selectivity for specific subunit combinations could lead to more targeted therapies with fewer side effects.

  • Role of Auxiliary Subunits: Transmembrane AMPA receptor regulatory proteins (TARPs) and other auxiliary subunits are now known to play a crucial role in modulating AMPA receptor trafficking and function. [20]These auxiliary proteins represent novel targets for developing more specific modulators. [21] Future research will likely focus on developing modulators with improved selectivity for specific AMPA receptor subtypes and those that target the receptor-auxiliary subunit complex. A deeper understanding of the "AMPA receptor code"—how different receptor variants contribute to different forms of synaptic plasticity—will be crucial for designing the next generation of therapeutics. [22]

References

  • Gideons, E. et al. (2020). Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors. International Journal of Neuropsychopharmacology.
  • Rogawski, M. A. (2000). AMPA receptors in epilepsy and as targets for antiepileptic drugs. Epilepsy Research.
  • Rogawski, M. A. (2013). AMPA receptors as a molecular target in epilepsy therapy. Acta Neurologica Scandinavica Supplementum.
  • Löscher, W. et al. (2014). The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. Neuropharmacology.
  • Rogawski, M. A. (2011). Revisiting AMPA Receptors as an Antiepileptic Drug Target. Epilepsy Currents.
  • Wolf, M. E. (2015). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology.
  • Park, J. M. et al. (2018). Regulation of AMPA Receptor Trafficking and Synaptic Plasticity. Molecular Cells.
  • Chater, T. E. & Goda, Y. (2014). AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging. Ageing Research Reviews.
  • Simonato, M. et al. (2018).
  • Malinow, R. & Malenka, R. C. (2002). AMPA receptor trafficking and synaptic plasticity. Annual Review of Neuroscience.
  • Więckowska, A. et al. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review.
  • Kato, T. et al. (2020). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Neuropsychopharmacology.
  • Wikipedia. (n.d.).
  • Wang, Y. et al. (2022). Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System.
  • Costa, A. M. et al. (1995).
  • Sheng, M. & Lee, S. H. (2003). Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. In: The Functional Genomics of Critical Illness and Injury.
  • Wang, D. et al. (2017). AMPA Receptor Positive Allosteric Modulators Attenuate Opioid Tolerance and Dependence. Frontiers in Pharmacology.
  • Voronkov, M. V. et al. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects.
  • Sacai, H. et al. (2019). Pharmacological modulation of AMPA receptor rescues social impairments in animal models of autism. Neuropsychopharmacology.
  • Shalygin, A. V. et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Pharmaceuticals.
  • Zhang, Y. et al. (2017). Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors. eLife.
  • Fucile, S. et al. (2016). BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology.
  • D'Aria, S. et al. (2021).
  • Zhang, Y. (2016). Visualizing AMPA receptors synaptic plasticity in vivo: McGovern Institute Symposium. YouTube.
  • Kott, S. et al. (2007). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Journal of Neuroscience.
  • Szénási, G. et al. (2004). Comparison of the AMPA antagonist action of new 2,3-benzodiazepines in vitro and their neuroprotective effects in vivo. Pharmaceutical Research.
  • D'Aria, S. et al. (2023).
  • Ferguson, A. R. et al. (2006).
  • Daniels, R. N. et al. (2017).
  • Diering, G. H. & Huganir, R. L. (2018). The AMPA Receptor Code of Synaptic Plasticity. Neuron.
  • Sacai, H. et al. (2019). Roles of AMPA receptors in social behaviors. Frontiers in Behavioral Neuroscience.
  • Asiminas, A. & Gkogkas, C. G. (2024). Glutamatergic Synapses Act as a Hub for Intellectual Disability. The Scientist.

Sources

Validation

A Researcher's Guide to the Synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Assessing Reproducibility and Exploring Alternatives

For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is the foundation of innovation. The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, core is a rigid bicyclic str...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is the foundation of innovation. The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, core is a rigid bicyclic structure of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1] This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of a key derivative, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. We will delve into the predominant synthetic methodology, the double Mannich condensation, offering a detailed protocol and examining potential sources of variability. Furthermore, we will explore alternative synthetic strategies and present a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

The Significance of the Bispidinone Scaffold

The 3,7-diazabicyclo[3.3.1]nonane framework is a recurring motif in natural products and has been extensively utilized in the development of therapeutic agents. Its rigid conformational structure provides a well-defined orientation of substituents, making it an attractive scaffold for designing ligands with high specificity for biological targets. Derivatives of this bicyclic system have shown promise as analgesics, antiarrhythmics, and antitumor agents.[1] The targeted molecule of this guide, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, serves as a valuable building block for creating a diverse library of compounds for drug discovery programs. Its dihydrochloride salt is commercially available, indicating a degree of established synthesis.[2]

Primary Synthetic Route: The Double Mannich Condensation

The most prevalent and direct method for the synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the double Mannich condensation.[1][3] This one-pot reaction involves the condensation of a ketone, an amine, and formaldehyde. For the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the key precursors are pentan-3-one (diethyl ketone), methylamine, and formaldehyde.

Pentan_3_one Pentan-3-one Intermediate Iminium Ion & Enolate Intermediates Pentan_3_one->Intermediate Methylamine Methylamine Methylamine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Target 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Intermediate->Target Double Mannich Condensation

Figure 1: General workflow of the double Mannich condensation for the synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Detailed Experimental Protocol (Based on Analogous Syntheses)

Materials:

  • Pentan-3-one

  • Methylamine (as a solution in a suitable solvent, e.g., ethanol or water)

  • Paraformaldehyde

  • A protic solvent (e.g., ethanol, methanol)

  • An acid catalyst (e.g., hydrochloric acid, acetic acid)

  • A base for workup (e.g., sodium hydroxide, sodium bicarbonate)

  • Organic solvent for extraction (e.g., dichloromethane, chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a solution of pentan-3-one in the chosen solvent, add the methylamine solution and paraformaldehyde.

  • Acidify the mixture with the chosen acid catalyst. The pH of the reaction mixture can be a critical parameter influencing the reaction rate and yield.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography, TLC). Reaction times can vary significantly based on the specific substrates and conditions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base to a pH of 9-10.[4]

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[5]

Assessing Reproducibility: Key Factors and Challenges

The reproducibility of the double Mannich condensation for the synthesis of bispidinones can be influenced by several factors, leading to variability in yields and purity.

  • Stoichiometry of Reactants: The molar ratios of the ketone, amine, and formaldehyde are critical. An excess of formaldehyde can lead to the formation of polymeric byproducts, while an incorrect amine-to-ketone ratio can result in incomplete cyclization.

  • Reaction Conditions:

    • Temperature: While refluxing is common, the optimal temperature can vary. Higher temperatures may accelerate the reaction but can also promote side reactions.

    • pH: The acidity of the reaction medium is crucial for the formation of the reactive iminium ion intermediate. However, strongly acidic conditions can also lead to degradation of the reactants or product.

    • Concentration: Highly concentrated solutions may favor the desired intramolecular cyclization, but can also increase the formation of intermolecular byproducts.

  • Purification: The purification of bispidinones can be challenging due to their basic nature and potential for a range of closely related byproducts. Column chromatography is a common method, but the choice of eluent system is critical for achieving good separation.[5][6] Recrystallization can also be an effective purification technique if a suitable solvent is identified.

Alternative Synthetic Strategies

While the double Mannich condensation is the most direct route, other synthetic approaches can be considered, particularly if the Mannich reaction proves to be low-yielding or if specific stereochemistry is desired.

Robinson-Schöpf Reaction

A classic alternative for the synthesis of related bicyclic alkaloids like tropinone is the Robinson-Schöpf reaction.[7][8] This reaction involves the condensation of a dialdehyde (such as succinaldehyde), a primary amine (like methylamine), and a ketone (or a more reactive dicarboxylate equivalent).[7] While not explicitly reported for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this strategy could be adapted. The advantage of this method is that it can sometimes provide higher yields and better control over the reaction pathway compared to the standard Mannich condensation.[7]

Dialdehyde Dialdehyde (e.g., 2,4-Dimethyl-1,5-pentanedial) Intermediate Intermediate Formation Dialdehyde->Intermediate Methylamine Methylamine Methylamine->Intermediate Ketone Ketone (e.g., Acetone) Ketone->Intermediate Target 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Intermediate->Target Robinson-Schöpf Reaction

Figure 2: Conceptual workflow of a Robinson-Schöpf-type reaction for the synthesis of the target molecule.

Stepwise Approaches

For greater control and to introduce different substituents on the nitrogen atoms, a stepwise approach can be employed. This would involve the initial synthesis of a piperidone precursor followed by a subsequent cyclization reaction. While more laborious, this method offers greater flexibility in the design of complex bispidinone derivatives.

Comparative Analysis of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantages
Double Mannich Condensation One-pot reaction of a ketone, amine, and formaldehyde.Atom economical, straightforward procedure.Can be low-yielding, may produce multiple byproducts, reproducibility can be an issue.
Robinson-Schöpf Reaction Condensation of a dialdehyde, amine, and a ketone or its equivalent.Can offer higher yields and better control than the Mannich reaction.Requires the synthesis of a specific dialdehyde precursor.
Stepwise Synthesis Multi-step process involving the formation of a piperidone intermediate followed by cyclization.High degree of control over substitution patterns.Less atom-economical, more time-consuming.

Characterization of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic features for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule. Key signals would include those for the two methyl groups at the bridgehead positions (C1 and C5), the protons on the carbon atoms adjacent to the nitrogen atoms, and the protons on the carbons alpha to the carbonyl group. The exact chemical shifts and coupling constants will be dependent on the conformational preference of the bicyclic system (chair-chair, chair-boat, or boat-boat).

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbon (C9), the bridgehead carbons (C1 and C5), the carbons adjacent to the nitrogen atoms, and the methyl carbons. The chemical shift of the carbonyl carbon is typically in the range of 210-220 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (C₉H₁₆N₂O), the expected exact mass is 168.1263 g/mol . Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to both assess the purity of the sample and obtain its mass spectrum.

Conclusion and Future Outlook

The synthesis of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a valuable scaffold in medicinal chemistry, is most commonly achieved through a double Mannich condensation. While this method is direct, its reproducibility can be influenced by a number of experimental parameters. A thorough understanding of these factors, coupled with careful optimization and robust purification techniques, is essential for obtaining the desired product in high yield and purity.

Alternative synthetic strategies, such as the Robinson-Schöpf reaction or stepwise approaches, offer potential advantages in terms of yield and control, and should be considered, especially in cases where the Mannich condensation proves problematic.

Future research in this area could focus on the development of more robust and reproducible protocols for the synthesis of 1,5-disubstituted bispidinones. The exploration of novel catalytic systems for the Mannich and related reactions could lead to milder reaction conditions and improved yields. Furthermore, a more detailed investigation into the conformational analysis of these molecules will provide valuable insights for the rational design of new bioactive compounds based on the versatile 3,7-diazabicyclo[3.3.1]nonane scaffold.

References

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89.
  • W. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: effect of a nucleophile ⋯ electrophile interaction on molecular geometry. Journal of the Chemical Society, Perkin Transactions 2.
  • 1,5-Dimethyl-3,7-diaza-bicyclo[3.3.1]nonan-9-onedihydrochloride. Santa Cruz Biotechnology.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • W. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Current trends and challenges in the downstream purification of bispecific antibodies.
  • Robinson-Schöpf reaction.
  • Characterization of antimicrobial secondary metabolites produced by Klebsiella pneumoniae and screening of its bioactive natural compounds using gas chromatography-mass spectrometry (GC-MS). Scientific Research Archives.
  • Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters.
  • Overcoming challenges in bispecific antibody production with chromatography & purification solutions.
  • The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice.
  • Synthesis, X-ray analysis and spectroscopic characterization of the hemiaminal cyclization product from 2,4-dipyridine substituted 3,7-diazabicyclo[3.3.1]nonanone 1,5-diesters. Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applic
  • Rapid method development to overcome challenges of bi-specific antibody purific
  • [Methods of advanced purification-the challenge for biosynthetic antibiotics industry].
  • NMR study of the stereochemistry of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Magnetic Resonance in Chemistry.
  • (IUCr) syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. IUCr.
  • Current trends and challenges in the downstream purification of bispecific antibodies. Oxford Academic.
  • Chemical thermodynamics applied to the synthesis of tropinone. Scielo.
  • Robinson's landmark synthesis of tropinone. Royal Society of Chemistry.
  • Robinson-Schöpf-Reaktion. Wikipedia.
  • 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. PubChem.

Sources

Comparative

A Researcher's Guide to the Cross-Validation of Biological Effects of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the biological effects of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a memb...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the biological effects of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a member of the promising bispidinone chemical class. We will delve into the technical protocols and comparative analyses required to establish its therapeutic potential, focusing on its reported cytotoxic and neuromodulatory activities.

Introduction: The Bispidinone Scaffold

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) ring system is a compelling scaffold in medicinal chemistry. It consists of two fused piperidine rings, providing a rigid, pre-organized structure ideal for creating specific interactions with biological targets.[1] Natural alkaloids containing this core, such as sparteine and cytisine, exhibit a range of activities, including antiarrhythmic and analgesic properties.[1][2]

Synthetic derivatives, particularly 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones), have emerged as a versatile class of compounds. The incorporation of a carbonyl group at the C9 position and the ease of substitution at the N3 and N7 positions allow for the creation of diverse molecular libraries.[1] Our focus, 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, represents a foundational structure within this class. Recent studies on its derivatives have highlighted two primary areas of biological activity: potent cytotoxicity against cancer cells and positive allosteric modulation of AMPA receptors, suggesting its potential in both oncology and neuroscience.[3][4][5][6]

This guide outlines the essential cross-validation workflow to substantiate these claims, comparing the lead compound against established standards and structural analogs.

Comparative Analysis of Cytotoxic Effects

Derivatives of the bispidinone scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic and liver cancer.[3][4][7] The proposed mechanism for some analogs involves the activation of polyamine catabolism, a pathway often suppressed in cancer cells, leading to the production of cytotoxic byproducts and subsequent apoptosis.[3][8]

Cross-Validation Strategy

To validate the anticancer potential of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (hereafter referred to as "Lead Compound"), its performance must be benchmarked against:

  • Standard-of-Care Agents: Cisplatin or Doxorubicin, representing established chemotherapeutics with known mechanisms.

  • Structural Analogs: Other reported cytotoxic bispidinone derivatives to establish structure-activity relationships (SAR). A relevant example is the 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one (BisP4), which has shown efficacy against pancreatic cancer cell lines.[4][7]

Comparative Cytotoxicity Data

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC₅₀). The following table illustrates the type of comparative data that should be generated. Values for analogs are based on published literature.

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
Lead Compound MiaPaca-2To be determinedTo be determined-
Lead Compound HepG2To be determinedTo be determined-
BisP4 Analog MiaPaca-216.9Apoptosis Induction[4][7]
BisP4 Analog BxPC-323.7Apoptosis Induction[4][7]
Cisplatin MiaPaca-2~5-15DNA Cross-linkingStandard
Cisplatin HepG2~3-10DNA Cross-linkingStandard
Experimental Protocols for Cytotoxicity Validation

This assay provides a quantitative measure of metabolic activity, serving as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MiaPaca-2, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Lead Compound, a reference drug (Cisplatin), and a structural analog. Treat the cells and incubate for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Treatment: Seed cells in a 6-well plate and treat with the Lead Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

  • Causality Check: The choice of this assay is crucial. A positive result directly supports the hypothesis that the observed reduction in viability is due to programmed cell death, not just metabolic arrest.

Proposed Mechanism of Action Pathway

The diagram below illustrates the hypothesized mechanism of action for cytotoxic bispidinone derivatives, which involves the induction of polyamine catabolism leading to oxidative stress and apoptosis.

apoptosis_pathway cluster_cell Cancer Cell Compound Bispidinone Derivative (e.g., Lead Compound) PA_Catabolism Activation of Polyamine (PA) Catabolism Compound->PA_Catabolism ROS ↑ Reactive Oxygen Species (ROS) PA_Catabolism->ROS H₂O₂ production Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation (Caspase-3/7) Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized apoptotic pathway induced by bispidinone derivatives.

Comparative Analysis of Neuromodulatory Effects

Recent research has uncovered a novel application for bispidinone derivatives as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6] A derivative of our lead compound, 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, showed potentiation of kainate-induced currents in Purkinje neurons at sub-nanomolar concentrations.[6][9] This suggests a potential therapeutic role in neurodegenerative diseases where enhancing synaptic plasticity is beneficial.

Cross-Validation Strategy

Validation requires comparing the Lead Compound's modulatory activity against:

  • Known AMPA PAMs: Compounds like Aniracetam or CX516 (Ampalex) serve as benchmarks for evaluating the potentiation profile.

  • Structural Analogs: The aforementioned benzofuran derivative provides a direct comparison to assess the impact of N-substituents on activity.[6]

Comparative Neuromodulatory Data

The key metric is the potentiation of agonist-induced currents. Data should be presented to compare the efficacy and potency of the compounds.

CompoundAgonistCell TypePotentiation (Fold Increase)EC₅₀ (nM)Reference
Lead Compound Glutamate/KainatePurkinje NeuronsTo be determinedTo be determined-
Benzofuran Analog KainatePurkinje NeuronsHigh< 1 (at 10⁻¹¹ M)[6][9]
CX516 (Ampalex) GlutamateRecombinant Cells~1.5-2.5~1,000-10,000Standard
Experimental Protocol for Neuromodulatory Validation

This is the gold-standard technique for measuring ion channel activity and its modulation.

  • Cell Preparation: Use primary cultured neurons (e.g., cerebellar Purkinje cells) or a cell line expressing the target AMPA receptor subtype.

  • Patching: Establish a whole-cell patch-clamp configuration on a target cell.

  • Baseline Recording: Perfuse the cell with an external solution containing a sub-maximal concentration of an AMPA receptor agonist (e.g., 1 mM glutamate or 100 µM kainate) to elicit a stable baseline current.

  • Compound Application: Co-apply the agonist with varying concentrations of the Lead Compound. The experimental design must include a vehicle control to ensure the solvent has no effect.

  • Data Acquisition: Record the changes in inward current amplitude. An increase in current amplitude in the presence of the Lead Compound indicates positive modulation.

  • Trustworthiness: This protocol is self-validating. The baseline recording establishes the cell's intrinsic response, while the co-application directly measures the compound's specific modulatory effect. A full dose-response curve is essential to determine potency (EC₅₀).

Experimental Workflow Diagram

The following diagram outlines the workflow for screening and validating AMPA receptor modulators.

workflow A Primary Screen (e.g., High-Throughput Ca²⁺ Imaging) B Electrophysiology Validation (Patch-Clamp) A->B Active Hit C Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ) B->C D Selectivity Profiling (Test against NMDA, Kainate receptors) C->D E Lead Compound Identified D->E Selective & Potent F Inactive Compound D->F Not Selective or Weak

Caption: Workflow for validating AMPA receptor positive allosteric modulators.

Exploratory Validation: Antiviral Potential

While direct evidence for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is lacking, related heterocyclic compounds, such as diazabicyclooctane derivatives, have shown antimicrobial and antiviral activity.[10] Therefore, it is scientifically logical to perform an exploratory cross-validation of its potential in this area.

Experimental Protocol for Antiviral Screening

This assay measures the ability of a compound to inhibit virus-induced cell death.

  • Cell Monolayer: Prepare a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of the Lead Compound. Mix each dilution with a standard concentration of virus (e.g., 100 Plaque Forming Units) and incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate for 2-3 days until visible plaques form in the virus-only control wells.

  • Staining & Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the control. The concentration that reduces plaques by 50% (EC₅₀) is the primary endpoint. A known antiviral drug (e.g., Acyclovir) must be run in parallel as a positive control.

Conclusion

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one belongs to a chemical class with demonstrated potential in both oncology and neuroscience. The cross-validation framework presented here provides a robust pathway to confirm and quantify its biological effects. By employing rigorous, controlled experimental designs and comparing its performance against both standard drugs and structural analogs, researchers can build a comprehensive and trustworthy profile of this promising compound. The successful validation of these activities would position it as a strong candidate for further preclinical development.

References

  • Nikolaeva, E. V., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Pharmaceuticals. Available at: [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative...Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules. Available at: [Link]

  • Feigel, M., et al. (2016). Bispidin-9,9-diol Analogues of Cisplatin, Carboplatin, and Oxaliplatin: Synthesis, Structures, and Cytotoxicity. Inorganic Chemistry. Available at: [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative...Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. National Center for Biotechnology Information. Available at: [Link]

  • Matthews, J., et al. (2025). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate. Available at: [Link]

  • Nikolaeva, E. V., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. ResearchGate. Available at: [Link]

  • Kulakov, I. S., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Zefirov, N. S., et al. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Mendeleev Communications. Available at: [Link]

  • Kulakov, I. S., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. SpringerLink. Available at: [Link]

  • Kulsyn, D. V., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters. Available at: [Link]

  • PubChem. 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. National Center for Biotechnology Information. Available at: [Link]

  • Kudryavtsev, K. V., et al. (2012). syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section E. Available at: [Link]

  • Buravlev, E. V., et al. (2016). Biological evaluation of tetracationic compounds based on two 1,4-diazabicyclo[2.2.2]octane moieties connected by different linkers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative...Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI. Available at: [Link]

  • Matthews, J., et al. (2024). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate. Available at: [Link]

  • Mondal, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available at: [Link]

  • Arumugam, N., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. Available at: [Link]

  • Kudryavtsev, K. V., et al. (2012). syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. National Center for Biotechnology Information. Available at: [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. Biological Activity Antiviral. U.S. Department of Agriculture. Available at: [Link]

  • Kulakov, I. S., et al. (2025). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ResearchGate. Available at: [Link]

  • Frohlich, K. M., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shkil, A. E., et al. (2015). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae. Available at: [Link]

  • Colpitts, C. C., et al. (2019). Antiviral Properties of Flavonoids and Delivery Strategies. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice. Frontiers in Pharmacology. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Neuroprotective Potential of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Neuroprotective Agents Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclero...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis, represent a growing global health crisis. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function. Current therapeutic strategies predominantly offer symptomatic relief without halting the underlying degenerative processes. This therapeutic gap underscores the urgent need for novel neuroprotective agents that can directly interfere with the molecular cascades leading to neuronal death.

This guide introduces 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (referred to herein as Compound X ), a novel bicyclic diamine, as a candidate for neuroprotective drug discovery. Its rigid cage-like structure is hypothesized to confer favorable properties for interacting with biological targets within the central nervous system. The objective of this document is to provide a comprehensive, scientifically rigorous framework for benchmarking the neuroprotective potential of Compound X against well-established neuroprotective agents. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and outline a tiered approach to validation, from in vitro screening to mechanistic elucidation.

Selection of Benchmarking Compounds and Rationale

To robustly evaluate the efficacy of Compound X, it is essential to compare its performance against agents with known and distinct mechanisms of action. This approach not only provides a measure of relative potency but also offers initial insights into the potential pathways through which Compound X may exert its effects.

  • Compound X (1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one): The therapeutic potential of this novel compound is currently unexplored. Its unique structural motifs warrant investigation into its ability to modulate key pathological processes in neurodegeneration, such as oxidative stress and excitotoxicity.

  • Benchmark 1: N-acetylcysteine (NAC): A well-established antioxidant, NAC is a precursor to glutathione (GSH), one of the most important endogenous antioxidants in the brain.[1][2][3] NAC directly scavenges free radicals and replenishes intracellular GSH levels, thereby protecting cells from oxidative damage, a common pathway in many neurodegenerative diseases.[2][3][4]

  • Benchmark 2: Memantine: An uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[5][6] Its mechanism involves blocking the pathological overactivation of NMDA receptors by glutamate, a process known as excitotoxicity, which leads to excessive calcium influx and subsequent neuronal death.[5][7][8] Memantine is considered neuroprotective by normalizing glutamatergic neurotransmission without interfering with its physiological function.[6][8]

Experimental Framework: A Multi-tiered Approach

A systematic, multi-tiered approach is proposed to comprehensively evaluate the neuroprotective profile of Compound X. This framework progresses from broad screening for protective effects to more focused investigations into the underlying mechanisms of action.

G cluster_0 Tier 1: In Vitro Neuroprotection Assessment cluster_1 Tier 2: Mechanism of Action Elucidation cluster_2 Tier 3: In Vivo Proof-of-Concept PD_Model Parkinson's Disease Model (SH-SY5Y + MPP+) ROS_Assay Reactive Oxygen Species (ROS) Assay PD_Model->ROS_Assay If protective Excitotoxicity_Model Excitotoxicity Model (Primary Neurons + Glutamate) Excitotoxicity_Model->ROS_Assay If protective MMP_Assay Mitochondrial Membrane Potential (MMP) Assay ROS_Assay->MMP_Assay Animal_Model Animal Model Selection (e.g., MPTP Mouse Model) MMP_Assay->Animal_Model If promising mechanism Endpoints Behavioral & Histological Endpoints Animal_Model->Endpoints

Figure 1: Overall Experimental Workflow.

Tier 1: In Vitro Assessment of Neuroprotection

The initial tier focuses on determining whether Compound X can protect neurons from toxic insults in two distinct and widely accepted in vitro models of neurodegeneration.

Model 1: Parkinson's Disease Model (SH-SY5Y cells + MPP+)

  • Scientific Rationale: The human neuroblastoma cell line SH-SY5Y is a widely used model in Parkinson's disease research due to its dopaminergic characteristics.[9][10][11] The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, selectively destroys dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress and apoptosis.[12][13] This model is highly relevant for screening compounds that may prevent mitochondrial dysfunction and oxidative damage.[11]

  • Experimental Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]

    • Pre-treatment: Pre-treat the cells for 1 hour with varying concentrations of Compound X, NAC, or Memantine.

    • Toxin Exposure: Induce neurotoxicity by adding MPP+ (final concentration 1 mM) to the wells and incubate for 24 hours.[12]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16] The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17]

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the untreated control.

  • Data Presentation: Hypothetical EC50 Values

CompoundEC50 (µM) in MPP+ Model
Compound XTo be determined
N-acetylcysteine (NAC)~500
Memantine>1000 (Expected to be inactive)

Model 2: Excitotoxicity Model (Primary Cortical Neurons + Glutamate)

  • Scientific Rationale: Primary cortical neuron cultures are a more physiologically relevant model for studying neuronal function and death.[18][19] Glutamate excitotoxicity is a key pathological mechanism in stroke, epilepsy, and Alzheimer's disease, where excessive glutamate receptor activation leads to neuronal death.[18][19][20] This model is ideal for identifying compounds that can modulate glutamatergic signaling or downstream cell death pathways.[21]

  • Experimental Protocol: LDH Assay for Cytotoxicity

    • Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.

    • Pre-treatment: After 7 days in vitro, pre-treat the neurons for 1 hour with varying concentrations of Compound X, NAC, or Memantine.

    • Toxin Exposure: Induce excitotoxicity by adding glutamate (final concentration 250 µM) for 24 hours.[18][19]

    • Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.[22][23]

    • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's protocol.[22][24] The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis, serving as an indicator of cytotoxicity.[23][24][25]

    • Absorbance Reading: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at 490 nm.[22][24] Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

  • Data Presentation: Hypothetical Percentage Protection

Compound (at 10 µM)% Protection against Glutamate
Compound XTo be determined
N-acetylcysteine (NAC)~40-50%
Memantine~60-70%
Tier 2: Elucidation of Mechanism of Action

If Compound X demonstrates significant neuroprotection in Tier 1, the next step is to investigate its potential mechanism of action. Based on the performance in the two models, we can form hypotheses. For instance, activity in the MPP+ model suggests an effect on mitochondria or oxidative stress, while activity in the glutamate model points towards anti-excitotoxic or downstream signaling modulation.

Assay 1: Assessment of Intracellular Reactive Oxygen Species (ROS)

  • Scientific Rationale: Oxidative stress, caused by an imbalance between the production of ROS and the ability of the cell to detoxify them, is a common pathway of neuronal injury.[26] The DCFH-DA assay is a widely used method to measure intracellular ROS levels.[27][28][29]

  • Protocol using DCFH-DA:

    • Cell Culture and Treatment: Use the SH-SY5Y and MPP+ model as described in Tier 1.

    • Probe Loading: After the pre-treatment with Compound X or NAC, wash the cells and incubate them with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[29] DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[26][27][28]

    • Toxin Exposure: Add MPP+ and incubate for a shorter period (e.g., 6 hours) to capture the initial burst of ROS production.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~529 nm.[26][28][29]

Assay 2: Measurement of Mitochondrial Membrane Potential (MMP)

  • Scientific Rationale: The collapse of the mitochondrial membrane potential (ΔΨm) is a critical event in the early stages of apoptosis.[30] The JC-1 dye is a ratiometric fluorescent probe used to measure ΔΨm.[30] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[30][31] In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[30][31]

  • Protocol using JC-1:

    • Cell Culture and Treatment: Use the SH-SY5Y and MPP+ model.

    • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.

    • Washing: Wash the cells with assay buffer to remove excess dye.

    • Fluorescence Measurement: Measure both the red fluorescence (Ex/Em ~535/595 nm) and green fluorescence (Ex/Em ~485/535 nm).[31] The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[30]

G MPP MPP+ Insult ROS Increased ROS MPP->ROS Mito_Dys Mitochondrial Dysfunction (↓ΔΨm) ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis CompoundX Compound X CompoundX->ROS Scavenges ROS? CompoundX->Mito_Dys Stabilizes ΔΨm? NAC NAC NAC->ROS Scavenges ROS

Figure 2: Hypothetical Signaling Pathway of Compound X.

Tier 3: In Vivo Proof-of-Concept (Outline)

Positive and mechanistically interesting results from the in vitro assays would provide a strong rationale for progressing to in vivo studies.

  • Model Selection: The MPTP-induced mouse model of Parkinson's disease is a gold standard for in vivo testing of neuroprotective agents.[32][33][34][35] Administration of MPTP to mice leads to a significant loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine, mimicking key pathological features of the human disease.[32][34]

  • Key Endpoints:

    • Behavioral Tests: Assess motor function using tests like the rotarod, open field, and pole test to determine if Compound X can prevent or rescue MPTP-induced motor deficits.[36]

    • Biochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC to quantify the extent of dopaminergic terminal preservation.[36]

    • Histological Analysis: Use tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra.[36]

G InVitro Successful In Vitro Neuroprotection MoA Plausible Mechanism of Action InVitro->MoA InVivo In Vivo Model (MPTP Mouse) MoA->InVivo Validation Preclinical Validation InVivo->Validation

Sources

Comparative

A Comprehensive Guide to Evaluating the AMPA Receptor Subtype Specificity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the specificity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives for α...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the specificity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes. A thorough understanding of subtype selectivity is critical for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

Introduction: The Significance of AMPA Receptor Subtype Selectivity

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1][2] These receptors are tetrameric assemblies of four subunits: GluA1, GluA2, GluA3, and GluA4.[1][3][4] The specific subunit composition of the tetramer dictates the receptor's physiological and pharmacological properties, including ion permeability, gating kinetics, and trafficking.[1][5][6]

The differential expression of AMPA receptor subunits throughout the brain and their distinct roles in synaptic plasticity and disease underscore the importance of developing subtype-selective modulators.[6][7] For instance, GluA1-containing receptors are crucial for the expression of long-term potentiation (LTP), a cellular correlate of learning and memory.[8] Conversely, the presence of the edited GluA2 subunit renders the receptor impermeable to calcium, a key factor in preventing excitotoxicity.[7][9] Therefore, compounds that selectively target specific AMPA receptor subtypes hold immense therapeutic potential for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and epilepsy.[2][10][11][12]

Recent studies have identified derivatives of the 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold as positive allosteric modulators (PAMs) of AMPA receptors.[13][14][15][16] These compounds enhance the receptor's response to glutamate without directly activating it.[2][10][17] However, a comprehensive evaluation of the parent compound's specificity for the four AMPA receptor subtypes is essential to understand its therapeutic potential and guide further drug development.

This guide outlines a systematic approach to determine the binding affinity and functional potency of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one at recombinant human AMPA receptor subtypes.

Experimental Design for Specificity Evaluation

A multi-faceted approach combining radioligand binding assays and electrophysiological recordings is recommended for a comprehensive assessment of subtype specificity. This dual strategy allows for the determination of both the compound's affinity for the receptor (binding) and its effect on receptor function (potency).

Generation of Stable Cell Lines Expressing AMPA Receptor Subtypes

The foundation of this evaluation is the use of stable cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, individually expressing each of the four human AMPA receptor subtypes (homomeric GluA1, GluA2, GluA3, and GluA4).

Rationale: Using recombinant cell lines provides a controlled environment to study the interaction of the compound with a specific receptor subtype in isolation, eliminating the confounding variables present in native tissues.

Comparator Compounds

To contextualize the findings for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, it is crucial to include known AMPA receptor modulators with varying selectivity profiles as comparators.

Compound ClassExample CompoundRationale
Non-selective AMPA Receptor Agonist AMPATo establish a baseline for receptor activation.
Competitive AMPA Receptor Antagonist NBQXTo confirm the identity of the AMPA receptor and for use in defining non-specific binding.[18][19]
Non-selective Positive Allosteric Modulator CyclothiazideA well-characterized PAM that potentiates responses at most AMPA receptor subtypes.[4][20]
Subtype-Selective Modulator (if available) VariesTo benchmark the selectivity of the test compound against existing standards.

Methodologies

Radioligand Binding Assays

Radioligand binding assays are a robust method to determine the affinity (Ki) of a compound for a receptor.[21][22][23] A competitive binding format will be employed using a radiolabeled AMPA receptor antagonist.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing specific AMPA-R subtype prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 assay1 Incubate membranes with radioligand ([3H]-ATPA) and varying concentrations of 1,5-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Plot % inhibition vs. log[compound] assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either human GluA1, GluA2, GluA3, or GluA4 to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[24]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[24]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-ATPA, a high-affinity AMPA receptor antagonist). The concentration should be close to its Kd value.

      • Increasing concentrations of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one or comparator compounds.

    • To determine non-specific binding, a separate set of wells should contain a saturating concentration of a non-radiolabeled competitive antagonist (e.g., 10 µM NBQX).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundGluA1 (Ki, nM)GluA2 (Ki, nM)GluA3 (Ki, nM)GluA4 (Ki, nM)
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Experimental ValueExperimental ValueExperimental ValueExperimental Value
NBQX ~5~5~5~5
Cyclothiazide >10,000>10,000>10,000>10,000

Note: Cyclothiazide is a PAM and is not expected to compete with an antagonist for binding at the orthosteric site.

Electrophysiology

Electrophysiological recordings, specifically the patch-clamp technique, provide a functional measure of the compound's effect on the AMPA receptor ion channel.[25][26] This method will determine the compound's potency (EC50) as a positive allosteric modulator.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep1 Plate cells expressing specific AMPA-R subtype on coverslips rec1 Obtain whole-cell patch-clamp configuration prep1->rec1 rec2 Apply a sub-maximal concentration of glutamate to elicit a baseline current rec1->rec2 rec3 Co-apply glutamate with varying concentrations of 1,5-Dimethyl-3,7- diazabicyclo[3.3.1]nonan-9-one rec2->rec3 rec4 Record changes in current amplitude rec3->rec4 analysis1 Normalize potentiated response to baseline rec4->analysis1 analysis2 Plot % potentiation vs. log[compound] analysis1->analysis2 analysis3 Calculate EC50 and Emax analysis2->analysis3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS No. 80808-96-4), a bicyclic diamine ketone. The procedures outlined herein are grounded in established principles of chemical safety and waste management, emphasizing risk mitigation and regulatory compliance.

Disclaimer: This document provides guidance based on the known chemical properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and general best practices for laboratory waste disposal. However, a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the supplier-specific SDS for detailed hazard information and any unique disposal requirements before handling or disposing of this chemical.

Understanding the Compound: Properties and Inferred Hazards

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a solid organic compound with the chemical formula C9H16N2O.[1] Its structure, featuring a bicyclic system with two nitrogen atoms and a ketone functional group, suggests certain chemical properties that inform its safe handling and disposal. The presence of tertiary amine groups indicates that the compound is likely basic.

PropertyValueSource
CAS Number 80808-96-4
Molecular Formula C9H16N2O[1]
Physical Form Solid

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one requires a systematic approach to minimize risk to personnel and the environment. The following workflow outlines the necessary steps from initial handling to final waste collection.

Disposal workflow for 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Preparation Phase

Step 1: Personal Protective Equipment (PPE) Before handling 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, it is crucial to wear appropriate PPE to prevent skin and eye contact, and inhalation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases of potential dust generation, use a NIOSH-approved respirator.

Step 2: Designate a Satellite Accumulation Area (SAA) All laboratories that generate hazardous waste must establish a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA is for the temporary storage of hazardous waste before it is collected by environmental health and safety (EHS) professionals.

Disposal Phase

Step 3: Waste Segregation Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Solid Waste: Unused or residual 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one should be collected as solid chemical waste.

  • Contaminated Materials: Items such as weigh boats, contaminated gloves, and absorbent materials used for cleaning up spills should be collected in a separate, clearly labeled container for solid hazardous waste. Do not mix with non-hazardous laboratory trash.[2]

Step 4: Packaging and Labeling All hazardous waste must be properly packaged and labeled to ensure safe handling and disposal.

  • Container: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one". The label should also include the date accumulation started and the primary hazards (e.g., "Irritant," "Handle with Caution").

Step 5: Storage in the Satellite Accumulation Area Store the sealed and labeled waste container in the designated SAA. Ensure the container is kept closed except when adding waste.

Collection Phase

Step 6: Arrange for Professional Waste Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and regulatory violations.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Wear Appropriate PPE: Before cleaning up the spill, don the appropriate PPE as described in section 2.1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb flammable solutions.[3]

  • Collect the Waste: Place the spilled material and all contaminated absorbent materials into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all materials as hazardous waste.

Causality and Scientific Rationale

The disposal procedures outlined above are based on the fundamental principles of chemical safety and environmental protection.

  • Principle of Containment: The use of sealed, compatible containers and designated accumulation areas is to prevent the uncontrolled release of the chemical into the environment.

  • Principle of Segregation: Separating chemical waste from non-hazardous waste prevents the contamination of the general waste stream and ensures that hazardous materials are managed appropriately.

  • Right-to-Know Principle: Accurate and detailed labeling of waste containers is a cornerstone of hazard communication, informing waste handlers of the contents and associated risks.

  • Precautionary Principle: In the absence of complete toxicological data, treating a novel or lesser-known chemical with a high degree of caution is a prudent approach to risk management. The recommendations for PPE and handling are based on the potential hazards associated with the functional groups present in the molecule.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, thereby protecting themselves, their colleagues, and the environment.

References

  • McMahons Builders Providers. (2021, February 3). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Hazard Assessment: A Tale of Two Functional Groups The structure of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one contains two key moieties that dictate our safety strategy: a bicyclic aliphatic amine and a ketone. The...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Tale of Two Functional Groups

The structure of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one contains two key moieties that dictate our safety strategy: a bicyclic aliphatic amine and a ketone.

  • The Bicyclic Amine Moiety: Bicyclic aliphatic amines are rigid structures that are popular in modern drug design.[1] However, amines as a class present significant hazards. They are often corrosive, alkaline, and can cause severe skin burns and eye damage.[2] Inhalation of amine vapors can lead to respiratory irritation. Furthermore, the combustion of amine catalysts can produce toxic gases, including carbon monoxide and nitrogen oxides.[3] Therefore, we must assume this compound is a potential skin and eye corrosive and a respiratory irritant.

  • The Ketone Moiety: The ketone group introduces concerns related to flammability and volatility. Many common laboratory ketones, like acetone, have low flash points and their vapors can form flammable mixtures with air.[4] While the larger bicyclic structure of this molecule likely makes it less volatile than acetone, the potential for vapor accumulation and inhalation risk, especially during heating, cannot be dismissed.[5]

Given the lack of specific data for this compound, it must be handled as a substance with the potential for skin and eye corrosivity, respiratory irritation, and unknown systemic toxicity.

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of PPE must be matched to the scale and nature of the operation. A risk-based assessment is paramount. We will categorize handling procedures into two tiers, each with a mandatory minimum level of PPE.

Risk Tier Tasks Minimum Required PPE
Tier 1: Low-Level Exposure Potential • Weighing solid compound• Preparing stock solutions in a fume hood• Handling sealed containersEye/Face: ANSI Z87.1 compliant safety glasses with side shields.• Hand: Double-gloving with nitrile gloves.• Body: Long-sleeved laboratory coat.
Tier 2: High-Level Exposure Potential • Conducting reactions, especially with heating or agitation• Work-up procedures and extractions• Column chromatography• Large-scale transfers (>5g)• Spill cleanupEye/Face: Chemical splash goggles AND a full-face shield.[6]• Hand: Chemical-resistant gloves (e.g., neoprene or butyl rubber) over inner nitrile gloves.• Body: Chemical-resistant apron over a laboratory coat, or a chemical-resistant coverall.• Respiratory: Work must be conducted in a certified chemical fume hood. For spill response outside a hood, an air-purifying respirator (APR) with organic vapor/amine cartridges is required.[7][8]

Causality of PPE Choices:

  • Eye Protection: Safety glasses are the bare minimum. However, for any task involving liquids or the potential for splashes (Tier 2), chemical splash goggles are essential to form a seal around the eyes. A face shield is added to protect the entire face from splashes of potentially corrosive material.[6]

  • Hand Protection: Double-gloving with nitrile provides good initial protection against incidental contact with solids. For prolonged work or immersion potential, heavier-duty gloves like neoprene are necessary as amines can degrade nitrile over time.

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood, which must be used for all open-vessel work.[4][5] This prevents the accumulation of potentially flammable or toxic vapors.[5] A respirator is an essential secondary measure for emergencies like spills.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. Each step must be performed deliberately and with full situational awareness.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase prep_1 Verify fume hood is certified and airflow is adequate. prep_2 Locate nearest safety shower, eyewash station, and spill kit. prep_1->prep_2 prep_3 Confirm availability of correct waste containers. prep_2->prep_3 exec_1 Don appropriate Tier 1 or Tier 2 PPE. prep_3->exec_1 exec_2 Perform all manipulations (weighing, transfer, reaction) inside the fume hood. exec_1->exec_2 exec_3 Keep sash at the lowest practical height. exec_2->exec_3 exec_4 Label all vessels clearly. exec_3->exec_4 post_1 Quench reaction and neutralize any acidic/basic waste streams before disposal. exec_4->post_1 post_2 Segregate waste into solid, liquid (non-halogenated), and contaminated PPE containers. post_1->post_2 post_3 Clean work area thoroughly. post_2->post_3 post_4 Doff PPE in the correct order (gloves last). Wash hands and arms thoroughly. post_3->post_4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
© Copyright 2026 BenchChem. All Rights Reserved.